Genistein 8-C-glucoside
Description
This compound has been reported in Dalbergia sissoo, Genista ephedroides, and other organisms with data available.
Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c22-6-13-17(27)18(28)19(29)21(31-13)15-12(25)5-11(24)14-16(26)10(7-30-20(14)15)8-1-3-9(23)4-2-8/h1-5,7,13,17-19,21-25,27-29H,6H2/t13-,17-,18+,19-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWJJOYYZFELEZ-FFYOZGDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C(=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C(=CC(=C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415186 | |
| Record name | Genistein 8-C-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66026-80-0 | |
| Record name | Genistein 8-C-glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66026-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Genistein 8-C-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Occurrence and Analysis of Genistein 8-C-glucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Genistein 8-C-glucoside, a naturally occurring isoflavone, has garnered significant interest within the scientific community for its potential therapeutic applications. As a C-glucoside of genistein, it exhibits distinct physicochemical and pharmacokinetic properties compared to its O-glucoside counterparts. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and quantification, and an exploration of its role in cellular signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of isoflavone-based therapeutics.
Natural Sources of this compound
This compound is predominantly found in plants belonging to the Fabaceae (legume) family. While soybeans (Glycine max) are a well-known source of the parent aglycone, genistein, and its 7-O-glucoside, genistin, the 8-C-glucoside isomer is less ubiquitous. The most significant and well-documented natural source of this compound is the yellow lupine (Lupinus luteus), particularly in its flowers[1][2][3][4][5].
The concentration of this compound can vary depending on the plant species, the specific organ, and the developmental stage of the plant. The following table summarizes the known occurrences of this isoflavone.
| Plant Species | Plant Part | Concentration | Reference |
| Lupinus luteus | Flowers | Major isoflavone constituent | [1][2][4] |
| Lupinus luteus | Roots | Present, induced by heavy metals | [6] |
Experimental Protocols
Extraction of this compound from Lupinus luteus Flowers
This protocol is adapted from methodologies described in the literature for the extraction of isoflavones from plant material[4].
Materials:
-
Fresh or lyophilized Lupinus luteus flowers
-
Methanol
-
Ethyl acetate
-
n-butanol
-
Polyamide for column chromatography
-
Ethanol (15%, 30%, 50%, 80%)
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Homogenization: Homogenize 100 g of fresh (or 10 g of lyophilized) Lupinus luteus flowers in methanol.
-
Solvent Extraction: Perform sequential extraction of the methanolic extract with ethyl acetate and then n-butanol to partition compounds based on polarity. This compound will preferentially partition into the more polar n-butanol phase.
-
Concentration: Concentrate the n-butanol fraction to dryness using a rotary evaporator.
-
Column Chromatography:
-
Prepare a chromatography column packed with polyamide.
-
Dissolve the dried extract in a minimal amount of the initial mobile phase (15% ethanol).
-
Load the dissolved extract onto the column.
-
Elute the column sequentially with increasing concentrations of ethanol (15%, 30%, 50%, and 80%).
-
Collect fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Isolation: this compound is typically eluted with 50% ethanol[4]. Combine the fractions containing the pure compound and concentrate to yield a beige powder.
Quantification of this compound by UPLC-MS/MS
This protocol outlines a sensitive and robust method for the quantification of this compound in plant extracts, adapted from established methods for isoflavone analysis[7][8][9].
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Acquity UPLC BEH C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm)
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium acetate
-
This compound analytical standard
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol. Create a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation:
-
Dissolve the extracted and purified this compound in methanol.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
-
-
UPLC Conditions:
-
Mobile Phase A: 2.5 mM ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
Initial: 5% B
-
0-0.5 min: 5-19% B
-
0.5-2 min: 19% B
-
2-2.5 min: 19-40% B
-
2.5-3.1 min: 40-52% B
-
3.1-3.5 min: 52-80% B
-
3.5-4 min: 80-5% B
-
4-4.5 min: 5% B
-
-
Flow Rate: 0.45 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 10 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (optimization required).
-
Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for this compound. The fragmentation pattern for C-glucosides involves characteristic losses from the sugar moiety[10].
-
-
Quantification: Construct a calibration curve by plotting the peak area of the analytical standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Signaling Pathways Modulated by Genistein and its Glucosides
Genistein, the aglycone of this compound, is a well-studied modulator of multiple intracellular signaling pathways, particularly in the context of cancer. While research specifically on the 8-C-glucoside is ongoing, it is hypothesized to exert its biological effects following deglycosylation to genistein. The following diagram illustrates the key signaling pathways influenced by genistein.
Caption: Signaling pathways modulated by genistein.
Genistein exerts its anticancer effects by targeting multiple signaling cascades. It is a known inhibitor of receptor tyrosine kinases (RTKs), which are often overactive in cancer cells[6]. This inhibition leads to the downregulation of downstream pro-survival pathways, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways[6][11]. Furthermore, genistein has been shown to suppress the activation of the transcription factor NF-κB, which plays a crucial role in inflammation, cell survival, and proliferation[11][12].
In the context of apoptosis, genistein modulates the expression of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax[12]. This shift in the Bax/Bcl-2 ratio promotes the activation of caspases, ultimately leading to programmed cell death[12][13][14].
The following diagram illustrates a generalized workflow for the extraction and analysis of this compound.
Caption: Workflow for this compound analysis.
Conclusion
This compound represents a promising natural compound with significant therapeutic potential. Its primary known source is the flowers of Lupinus luteus. The methodologies outlined in this guide provide a robust framework for the extraction, isolation, and quantification of this isoflavone. A thorough understanding of its modulatory effects on key cellular signaling pathways is crucial for the continued development of genistein-based therapeutic strategies. Further research is warranted to explore other potential natural sources of this compound and to fully elucidate its in vivo metabolic fate and biological activity.
References
- 1. Genistein Prevents Apoptosis and Oxidative Stress Induced by Methylglyoxal in Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of genistein-8-C-glucoside from Lupinus luteus on DNA damage assessed using the comet assay in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:66026-80-0 | Chemsrc [chemsrc.com]
- 4. Cytotoxic activity of genistein-8-C-glucoside form Lupinus luteus L. and genistein against human SK-OV-3 ovarian carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. Cellular and Molecular Mechanisms Modulated by Genistein in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of genistein and its four phase II metabolites in blood by a sensitive and robust UPLC-MS/MS method: application to an oral bioavailability study of genistein in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones in Biological Fluids [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. iosrjournals.org [iosrjournals.org]
- 11. MULTI-TARGETED THERAPY OF CANCER BY GENISTEIN - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Genistein induces receptor and mitochondrial pathways and increases apoptosis during BCL-2 knockdown in human malignant neuroblastoma SK-N-DZ cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Genistein 8-C-glucoside: A Technical Guide to its Discovery and Isolation from Lupinus luteus
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the discovery, isolation, and biological activity of Genistein 8-C-glucoside (G8CG), a naturally occurring isoflavone found in yellow lupin (Lupinus luteus). This document details the experimental protocols for its extraction and purification, presents quantitative data on its cytotoxic effects, and visualizes its known and putative signaling pathways.
Introduction: The Significance of this compound
Genistein, a well-studied isoflavone, is recognized for its potential chemopreventive and therapeutic properties in various cancers. Its glycosidic forms, such as this compound, are prevalent in leguminous plants and are precursors to the biologically active aglycone. The C-glycosidic linkage in G8CG offers greater stability against enzymatic hydrolysis in the upper gastrointestinal tract compared to O-glycosides, potentially influencing its bioavailability and pharmacological profile. Lupinus luteus, or yellow lupin, has been identified as a rich source of this compound, making it a subject of interest for natural product chemists and drug discovery scientists.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C21H20O10 | [1][2] |
| Molecular Weight | 432.38 g/mol | [1][2] |
| CAS Number | 66026-80-0 | [1][2] |
| Appearance | Beige powder | [3] |
| Purity (as isolated by Antosiak et al., 2016) | 97.5% | [3] |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Isolation and Purification from Lupinus luteus
The isolation of this compound from the flowers of Lupinus luteus has been reported, with the foundational methodology attributed to Laman and Volynets (1974). The following protocol is based on the summary provided by Antosiak et al. (2016)[3].
Experimental Protocol: Isolation of this compound
Objective: To extract and purify this compound from the flowers of Lupinus luteus.
Materials and Reagents:
-
Fresh or dried flowers of Lupinus luteus
-
Methanol
-
Ethyl acetate
-
n-Butanol
-
Polyamide for column chromatography
-
Ethanol (15%, 30%, 50%, 80% aqueous solutions)
-
Rotary evaporator
-
Chromatography column (e.g., 3 x 80 cm)
Procedure:
-
Extraction:
-
Homogenize the plant material (flowers of Lupinus luteus).
-
Perform a sequential extraction with solvents of increasing polarity, starting with methanol, followed by ethyl acetate, and then n-butanol to partition the phytochemicals.
-
-
Column Chromatography:
-
Prepare a slurry of polyamide in the initial mobile phase.
-
Pack a chromatography column (3 x 80 cm) with the polyamide slurry.
-
Concentrate the appropriate extract fraction (containing the isoflavones) under reduced pressure using a rotary evaporator.
-
Load the concentrated extract onto the top of the polyamide column.
-
-
Elution and Fraction Collection:
-
Begin elution with a stepwise gradient of aqueous ethanol.
-
Wash the column sequentially with 15% ethanol, 30% ethanol, 50% ethanol, and 80% ethanol.
-
Collect fractions throughout the elution process.
-
This compound is eluted with the 50% ethanol fraction[3].
-
-
Purification and Characterization:
-
Combine the G8CG-containing fractions.
-
Remove the solvent under reduced pressure to yield the purified compound.
-
The purity of the isolated G8CG can be assessed by High-Performance Liquid Chromatography (HPLC) and its structure confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Note: The original detailed protocol by Laman and Volynets (1974) could not be retrieved through available search resources. This protocol is a detailed interpretation of the summary provided in subsequent publications.
References
Biosynthesis of Genistein 8-C-glucoside in Plants: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals November 20, 2025
Abstract
Genistein 8-C-glucoside, a naturally occurring isoflavone, is a compound of significant interest due to its potential therapeutic applications. Found predominantly in leguminous plants, its biosynthesis involves a complex, multi-step enzymatic pathway branching from the general phenylpropanoid pathway. This technical guide provides an in-depth exploration of the complete biosynthesis of this compound, from primary metabolites to the final glycosylated product. It includes a detailed breakdown of the enzymatic steps, quantitative data on enzyme kinetics, comprehensive experimental protocols for pathway analysis, and visual representations of the core biochemical and regulatory pathways to facilitate a deeper understanding for research and development professionals.
Introduction
Isoflavonoids are a subclass of flavonoids almost exclusive to the legume family (Fabaceae) and are well-recognized for their roles in plant defense and symbiotic nitrogen fixation.[1] In human health, they are studied for their potential benefits in preventing hormone-related cancers, cardiovascular diseases, and osteoporosis. Genistein, a key isoflavone, and its glycosidic conjugates are the subject of extensive research. C-glycosylated flavonoids, such as this compound, are particularly noteworthy as the C-C bond between the aglycone and the sugar moiety confers greater stability against enzymatic and acidic hydrolysis compared to their O-glycoside counterparts.[2] This enhanced stability makes them promising candidates for drug development. Understanding the precise biosynthetic pathway is critical for metabolic engineering efforts aimed at increasing production in native plants or heterologous systems.
The Core Biosynthesis Pathway
The formation of this compound is a multi-stage process that begins with the essential amino acid L-phenylalanine. The pathway can be divided into three major parts: the General Phenylpropanoid Pathway, the Isoflavonoid Branch leading to the genistein aglycone, and the final C-glycosylation step.
General Phenylpropanoid Pathway
This foundational pathway converts L-phenylalanine into 4-coumaroyl-CoA, a central precursor for thousands of specialized plant metabolites, including flavonoids.
-
Phenylalanine Ammonia-Lyase (PAL): The pathway initiates with the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid.
-
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H, hydroxylates trans-cinnamic acid at the C4 position to produce p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it with Coenzyme A to form the high-energy thioester, 4-coumaroyl-CoA.
Isoflavonoid Branch: Synthesis of Genistein
The synthesis of the isoflavone scaffold is the defining part of this pathway, primarily occurring in legumes.
-
Chalcone Synthase (CHS): CHS is a key enzyme that catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone.
-
Chalcone Isomerase (CHI): This enzyme catalyzes the stereospecific intramolecular cyclization of naringenin chalcone into the flavanone, naringenin.
-
Isoflavone Synthase (IFS): A critical branch point enzyme, IFS is a cytochrome P450 enzyme that hydroxylates naringenin at the 2-position and catalyzes the subsequent aryl migration of the B-ring from C2 to C3, forming the unstable intermediate 2-hydroxyisoflavanone.
-
2-Hydroxyisoflavanone Dehydratase (HID): This enzyme catalyzes the elimination of a water molecule from 2-hydroxyisoflavanone to form the stable isoflavone, genistein. This reaction can also occur spontaneously.
Terminal Step: C-Glycosylation
The final step is the attachment of a glucose moiety to the genistein backbone at the 8th carbon position.
-
Isoflavone 8-C-Glucosyltransferase (I8CGT): This reaction is catalyzed by a specific UDP-dependent glycosyltransferase (UGT). A novel C-glucosyltransferase, designated PlUGT43 , has been identified and characterized from Pueraria lobata (kudzu).[2][3][4] This enzyme specifically transfers a glucose moiety from UDP-glucose to the C-8 position of isoflavones, including genistein, to form this compound.[2][3][5]
Visualization of the Biosynthesis Pathway
The following diagram illustrates the enzymatic conversion of L-Phenylalanine to this compound.
References
- 1. Frontiers | GmMYB176 Regulates Multiple Steps in Isoflavonoid Biosynthesis in Soybean [frontiersin.org]
- 2. Molecular characterization of the C-glucosylation for puerarin biosynthesis in Pueraria lobata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. english.cas.cn [english.cas.cn]
In-Depth Technical Guide: Biological Activity of Genistein 8-C-glucoside in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Genistein, a well-studied isoflavone, has demonstrated significant anticancer properties. Its glycosidic form, Genistein 8-C-glucoside (G8CG), is a naturally occurring derivative that is also gaining attention for its potential as a chemotherapeutic agent. This technical guide provides a comprehensive overview of the biological activity of this compound in cancer cells. It details the compound's impact on cell viability, apoptosis, and the underlying molecular signaling pathways. This document also includes detailed experimental protocols for key assays and presents available quantitative data to support further research and development in this area.
Mechanism of Action
This compound exerts its anticancer effects through a multi-faceted approach, primarily by inducing apoptosis and inhibiting cell proliferation. While much of the detailed mechanistic work has been conducted on its aglycone, genistein, studies on G8CG suggest analogous and in some cases, more potent, activities.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in cancer cells. This programmed cell death is initiated through the mitochondrial pathway, characterized by a loss of mitochondrial membrane potential (ΔΨm). The disruption of the mitochondrial membrane leads to the release of pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade and resulting in the execution of apoptosis. Studies have shown that G8CG treatment leads to a significant increase in the percentage of apoptotic cells in a dose- and time-dependent manner.
Inhibition of Cell Proliferation
A key aspect of the anticancer activity of this compound is its ability to inhibit the proliferation of cancer cells. This is achieved by arresting the cell cycle at various checkpoints, preventing cancer cells from progressing through the division cycle. While specific cell cycle analysis data for G8CG is limited, studies on genistein show a clear induction of G2/M phase arrest in various cancer cell lines. This is often accompanied by the modulation of key cell cycle regulatory proteins.
Modulation of Signaling Pathways
The anticancer effects of genistein and its glycosides are underpinned by their ability to modulate numerous intracellular signaling pathways that are often dysregulated in cancer. Key pathways affected include:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Genistein has been shown to inhibit this pathway, leading to decreased cell viability and induction of apoptosis.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Genistein can modulate the activity of different MAPK family members, such as ERK, JNK, and p38, to exert its anticancer effects.
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. Genistein has been shown to inhibit NF-κB activation, which contributes to its pro-apoptotic and anti-inflammatory properties.
The following diagram illustrates the key signaling pathways potentially modulated by this compound, based on current knowledge of genistein and its derivatives.
Caption: Signaling pathways modulated by this compound.
Quantitative Data
The following tables summarize the available quantitative data on the biological activity of this compound and its aglycone, genistein, in various cancer cell lines.
Table 1: Cytotoxicity of this compound and Genistein
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| This compound | SK-OV-3 (Ovarian) | MTT | 24 | >90 | Antosiak et al., 2017 |
| SK-OV-3 (Ovarian) | MTT | 48 | ~70 | Antosiak et al., 2017 | |
| Genistein | SK-OV-3 (Ovarian) | MTT | 24 | >90 | Antosiak et al., 2017 |
| SK-OV-3 (Ovarian) | MTT | 48 | ~60 | Antosiak et al., 2017 | |
| Mia-PaCa2 (Pancreatic) | MTT | 48 | 20 | El-Readi et al., 2018 | |
| PANC-1 (Pancreatic) | MTT | 48 | 25 | El-Readi et al., 2018 | |
| HeLa (Cervical) | MTT | 48 | 35 | Aravindan et al., 2004 | |
| ME-180 (Cervical) | MTT | 48 | 60 | Aravindan et al., 2004 |
Table 2: Induction of Apoptosis by this compound and Genistein
| Compound | Cell Line | Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) | Reference |
| This compound | SK-OV-3 (Ovarian) | 50 | 24 | ~15 | Antosiak et al., 2017 |
| SK-OV-3 (Ovarian) | 90 | 24 | ~29 | Antosiak et al., 2017 | |
| SK-OV-3 (Ovarian) | 50 | 48 | ~25 | Antosiak et al., 2017 | |
| SK-OV-3 (Ovarian) | 90 | 48 | ~49 | Antosiak et al., 2017 | |
| Genistein | SK-OV-3 (Ovarian) | 50 | 24 | ~10 | Antosiak et al., 2017 |
| SK-OV-3 (Ovarian) | 90 | 24 | ~20 | Antosiak et al., 2017 | |
| SK-OV-3 (Ovarian) | 50 | 48 | ~18 | Antosiak et al., 2017 | |
| SK-OV-3 (Ovarian) | 90 | 48 | ~35 | Antosiak et al., 2017 |
Table 3: Effect on Mitochondrial Membrane Potential (ΔΨm) in SK-OV-3 Cells
| Compound | Concentration (µM) | Incubation Time (h) | Reduction in ΔΨm (%) | Reference |
| This compound | 90 | 48 | 49 | Antosiak et al., 2017 |
| Genistein | 90 | 48 | 52.7 | Antosiak et al., 2017 |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microplates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Detection by Acridine Orange/Ethidium Bromide (AO/EB) Staining
This method distinguishes between viable, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.
Materials:
-
Cancer cells treated with this compound
-
Acridine Orange (AO) solution (100 µg/mL in PBS)
-
Ethidium Bromide (EB) solution (100 µg/mL in PBS)
-
PBS
-
Fluorescence microscope
Procedure:
-
Culture and treat cells with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cell pellet in 25 µL of PBS.
-
Add 1 µL of AO/EB staining solution (a 1:1 mixture of AO and EB solutions) to the cell suspension.
-
Immediately place 10 µL of the stained cell suspension on a microscope slide and cover with a coverslip.
-
Observe the cells under a fluorescence microscope.
-
Viable cells: Green nucleus with intact structure.
-
Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.
-
Late apoptotic cells: Orange-red nucleus with chromatin condensation or fragmentation.
-
Necrotic cells: Uniformly orange-red nucleus.
-
-
Count at least 200 cells and determine the percentage of apoptotic cells.
Western Blot Analysis for Apoptotic Proteins
This technique is used to detect the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for screening and evaluating the anticancer activity of a compound like this compound.
The Core Mechanism of Action of Genistein 8-C-glucoside: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Genistein 8-C-glucoside (G8CG), a naturally occurring isoflavone found in leguminous plants, has garnered significant interest for its potential therapeutic applications, particularly in oncology. As a glycosylated form of genistein, its mechanism of action is multifaceted, involving direct cytotoxic and pro-apoptotic effects, as well as indirect actions following its metabolic conversion to the aglycone, genistein. This technical guide provides a comprehensive overview of the core mechanisms of action of G8CG, detailing its impact on cellular viability, apoptosis, and the underlying signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of G8CG as a potential therapeutic agent.
Introduction
This compound is a member of the isoflavone class of flavonoids, which are widely distributed in plants.[1] Numerous in vitro studies have highlighted the chemopreventive and chemotherapeutic potential of isoflavones, with genistein and its glycosides being of particular interest.[1] The presence of a glucose moiety at the 8-carbon position distinguishes G8CG from its more extensively studied aglycone, genistein. This structural difference influences its bioavailability and may confer distinct biological activities. This guide will first explore the direct cellular effects of G8CG and then delve into the well-established signaling pathways modulated by its active metabolite, genistein.
Direct Cellular Effects of this compound
The primary mechanism of action of this compound at the cellular level involves the induction of cytotoxicity and apoptosis, particularly in cancer cells. These effects are dose- and time-dependent and are mediated through the disruption of mitochondrial function and the generation of reactive oxygen species (ROS).
Inhibition of Cell Proliferation
G8CG has been shown to significantly inhibit the proliferation of human ovarian carcinoma SK-OV-3 cells.[2] The cytotoxic effect is more pronounced at higher concentrations and with longer exposure times.
Table 1: Cytotoxicity of this compound on SK-OV-3 Cells [2]
| Concentration (µM) | 24h Incubation (% Inhibition) | 48h Incubation (% Inhibition) |
| 1-20 | No significant effect | Not reported |
| >20 | Dose-dependent decrease in viability | Dose-dependent decrease in viability |
| 90 | 52% | 61.1% |
Induction of Apoptosis
A key mechanism through which G8CG exerts its anti-cancer effects is the induction of apoptosis, or programmed cell death. This process is initiated through a mitochondrial-dependent pathway.
A critical early event in G8CG-induced apoptosis is the loss of mitochondrial membrane potential.[2] This disruption of mitochondrial integrity leads to the release of pro-apoptotic factors into the cytoplasm.
Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) in SK-OV-3 Cells [2]
| Concentration (µM) | 24h Incubation (% Reduction in ΔΨm) | 48h Incubation (% Reduction in ΔΨm) |
| <30 | No significant change | No significant change |
| ≥30 | Strong depolarization | Strong depolarization |
| 90 | Not reported | 49% |
Treatment with G8CG at higher concentrations leads to an increase in the intracellular levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[2] This oxidative stress contributes to cellular damage and the initiation of the apoptotic cascade.
Table 3: Effect of this compound on ROS Generation in SK-OV-3 Cells [2]
| Concentration (µM) | Effect on DCF Fluorescence |
| 2.5-20 | No significant difference from control |
| ≥20 | Increased DCF fluorescence |
The induction of apoptosis by G8CG is a significant finding, suggesting its potential as a chemotherapeutic agent. The following diagram illustrates the proposed pathway for G8CG-induced apoptosis.
Mechanisms of Action of Genistein (Aglycone Metabolite)
Upon administration, this compound is likely metabolized to its aglycone form, genistein, by intestinal enzymes.[3][4] Genistein is a well-characterized bioactive compound with a broad range of molecular targets and effects on key signaling pathways implicated in cancer and other diseases.
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, cell survival, and proliferation. Genistein has been shown to inhibit the activation of NF-κB in various cancer cell lines.[5] This inhibition is achieved by preventing the degradation of the inhibitory protein IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus where it would activate the transcription of pro-inflammatory and anti-apoptotic genes.
References
- 1. Cytotoxic activity of genistein-8-C-glucoside form Lupinus luteus L. and genistein against human SK-OV-3 ovarian carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic activity of genistein-8-C-glucoside form Lupinus luteus L. and genistein against human SK-OV-3 ovarian carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genistein: An Integrative Overview of Its Mode of Action, Pharmacological Properties, and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioavailability of genistein and its glycoside genistin as measured in the portal vein of freely moving unanesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genistein inhibits stemness of SKOV3 cells induced by macrophages co-cultured with ovarian cancer stem-like cells through IL-8/STAT3 axis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vitro Antioxidant Properties of Genistein 8-C-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genistein 8-C-glucoside (G8CG) is a naturally occurring isoflavone, a subclass of flavonoid compounds widely distributed in the plant kingdom. It is notably isolated from the flowers of Lupinus luteus (yellow lupine). As a C-glycoside, G8CG features a glucose moiety attached to the genistein aglycone via a stable carbon-carbon bond, which differentiates it from the more common O-glycosides. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in numerous diseases. This has driven significant research into the antioxidant potential of phytochemicals like G8CG. This technical guide provides a comprehensive overview of the in vitro antioxidant properties of this compound, detailing its cellular effects, the experimental protocols used for its evaluation, and the potential signaling pathways involved in its mechanism of action.
Direct Radical Scavenging Activity: Acellular Assays
Direct antioxidant activity is often assessed using cell-free chemical assays that measure a compound's ability to scavenge synthetic radicals. Common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays.
While extensive data exists for the aglycone, genistein, specific quantitative values (e.g., IC50) for this compound in these acellular assays are not widely reported in the available scientific literature. General studies on isoflavones suggest that aglycones tend to exhibit stronger radical scavenging activity in these chemical tests compared to their glycoside forms.[1][2] The presence of the bulky glucose moiety can sterically hinder the interaction with the radical species. However, this does not preclude significant biological activity, as G8CG can be metabolized to its active aglycone form within a cellular environment.
Cellular Antioxidant Effects of this compound
In contrast to acellular assays, cellular models provide a more biologically relevant context for evaluating antioxidant activity, accounting for factors like cell uptake, metabolism, and interaction with endogenous antioxidant systems. This compound has demonstrated significant protective effects against oxidative stress in various in vitro cellular systems.
These studies consistently show that G8CG exerts protective antioxidant effects at low micromolar concentrations. However, it is crucial to note the biphasic dose-response, where higher concentrations (>20 µM) can lead to cytotoxicity and pro-oxidant effects.[1]
| Cell Model | Oxidative Stressor | G8CG Concentration | Observed Antioxidant Effect | Reference |
| Mouse Embryonic Fibroblasts (NIH 3T3) | Hydrogen Peroxide (H₂O₂) | 2.5 - 10 µM | Showed antioxidant properties by protecting against H₂O₂-induced DNA damage. | [1] |
| Human Red Blood Cells | tert-Butylhydroperoxide | Dose-dependent | Inhibited membrane lipid peroxidation and prevented GSH oxidation. | [3][4] |
| Rat Liver Homogenates | tert-Butylhydroperoxide | Dose-dependent | Inhibited membrane lipid peroxidation. | [3][4] |
| Human Red Blood Cells | Hypochlorous Acid (HOCl) | Not specified | Inhibited HOCl-induced cellular damage. | [5] |
Mechanisms of Action & Signaling Pathways
The antioxidant effects of isoflavones are not limited to direct radical scavenging. They can also modulate intracellular signaling pathways that control the expression of endogenous antioxidant enzymes and cytoprotective genes. While specific signaling studies on G8CG are limited, the pathways activated by its aglycone, genistein, are well-documented and provide a strong basis for the likely mechanisms of G8CG following cellular uptake and potential deglycosylation.
Nrf2/HO-1 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), inducing the transcription of numerous protective genes, including Heme Oxygenase-1 (HO-1). Genistein has been shown to activate this pathway, thereby bolstering the cell's intrinsic antioxidant defenses.[2][6]
MAPK Pathway
Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38 and JNK, are often activated by oxidative stress and can lead to inflammation and apoptosis. Studies on genistein have demonstrated its ability to inhibit the phosphorylation and activation of these pro-oxidant MAPK pathways, thereby preventing downstream cellular damage.[7][8][9]
Experimental Protocols
Detailed and standardized protocols are essential for the accurate assessment of antioxidant properties. Below are methodologies for key assays relevant to the study of this compound.
DPPH Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.
-
Reagent Preparation : Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). Adjust the concentration to obtain an absorbance of 1.0 ± 0.1 at 517 nm.
-
Sample Preparation : Dissolve G8CG in a suitable solvent (e.g., DMSO) to create a stock solution, then prepare a series of dilutions.
-
Reaction : Add a small volume of each G8CG dilution to the DPPH solution in a 96-well plate or cuvette. Include a control (solvent + DPPH) and a blank (solvent + methanol).
-
Incubation : Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement : Measure the absorbance of all samples at 517 nm using a spectrophotometer.
-
Calculation : Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Cellular ROS Detection using DCFDA
The 2',7'-dichlorofluorescin diacetate (DCFDA) assay is a common method for measuring intracellular ROS. Non-fluorescent DCFDA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Cell Culture : Seed cells (e.g., NIH 3T3) in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment : Treat the cells with various concentrations of G8CG for a specified period (e.g., 1-24 hours).
-
Loading : Remove the treatment media, wash the cells with phosphate-buffered saline (PBS), and incubate them with DCFDA solution (e.g., 10 µM) for 30-60 minutes at 37°C.
-
Induction of Oxidative Stress : Wash the cells again and expose them to an oxidative stressor (e.g., H₂O₂) in the presence of the corresponding G8CG concentration.
-
Measurement : Measure the fluorescence intensity using a microplate reader or flow cytometer with excitation and emission wavelengths around 488 nm and 530 nm, respectively.
-
Analysis : Compare the fluorescence levels of G8CG-treated cells to the control group (stressor only) to determine the percentage reduction in ROS.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage (specifically, single and double-strand breaks) in individual cells.
-
Cell Treatment : Expose cells to an oxidative stressor (e.g., H₂O₂) with and without pre-treatment with G8CG.
-
Cell Embedding : Harvest the cells and embed them in a low-melting-point agarose gel on a microscope slide.
-
Lysis : Lyse the cells using a high-salt detergent solution to remove membranes and proteins, leaving behind the DNA "nucleoid."
-
Alkaline Unwinding : Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis : Apply an electric field. Damaged DNA fragments migrate away from the nucleoid, forming a "comet tail."
-
Staining and Visualization : Stain the DNA with a fluorescent dye (e.g., ethidium bromide) and visualize using a fluorescence microscope.
-
Scoring : Quantify the DNA damage by measuring the length and intensity of the comet tail relative to the head using specialized software. A reduction in tail length indicates protection against DNA damage.
Conclusion
This compound demonstrates notable in vitro antioxidant properties, particularly within cellular systems. While its direct radical scavenging capacity in chemical assays may be lower than its aglycone, its ability to protect cells from oxidative damage is significant. At low micromolar concentrations, G8CG can inhibit lipid peroxidation, prevent GSH depletion, and protect against genotoxicity induced by oxidative stressors. The underlying mechanisms likely involve the modulation of key cytoprotective signaling pathways, such as the Nrf2/ARE pathway, and the inhibition of stress-activated MAPK pathways. These findings underscore the potential of this compound as a valuable compound for further investigation in the development of therapeutic strategies targeting diseases with an oxidative stress etiology. Researchers should remain mindful of the dose-dependent effects, as higher concentrations may induce cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant activity of isoflavones and their major metabolites using different in vitro assays. | Semantic Scholar [semanticscholar.org]
- 4. Antioxidant activity of isoflavones and their major metabolites using different in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant properties of soybean isoflavone extract and tofu in vitro and in vivo [agris.fao.org]
- 6. Genistein: An Integrative Overview of Its Mode of Action, Pharmacological Properties, and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Mitochondrial Metabolism | TargetMol [targetmol.com]
Preliminary In Vitro Studies of Genistein 8-C-glucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies conducted on Genistein 8-C-glucoside (G8CG), a naturally occurring isoflavone. The document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the compound's known and proposed mechanisms of action through signaling pathway diagrams.
Data Presentation
The following tables summarize the quantitative data from in vitro studies on this compound, focusing on its cytotoxic, apoptotic, and other biological effects on various cell lines.
Table 1: Cytotoxic and Proliferative Effects of this compound
| Cell Line | Concentration (µM) | Incubation Time (hours) | Effect | % Change vs. Control | Citation |
| SK-OV-3 (Human Ovarian Carcinoma) | >20 | 24 & 48 | Decreased cell proliferation | Not specified | [1] |
| SK-OV-3 (Human Ovarian Carcinoma) | 90 | 24 | Inhibition of cell proliferation | 52% | [1] |
| SK-OV-3 (Human Ovarian Carcinoma) | 90 | 48 | Inhibition of cell proliferation | 61.1% | [1] |
| Chinese Hamster Ovary (CHO) | >10 | Not specified | Reduced cell viability | Significant | [2] |
| NIH 3T3 (Mouse Embryonic Fibroblast) | >20 | Not specified | Reduced cell viability | Significant | [3] |
Table 2: Apoptotic and DNA Damage Effects of this compound
| Cell Line | Concentration (µM) | Incubation Time (hours) | Effect | % Change vs. Control | Citation |
| SK-OV-3 (Human Ovarian Carcinoma) | 90 | 24 | Increased apoptotic cells | ~29% | [1] |
| SK-OV-3 (Human Ovarian Carcinoma) | 90 | 48 | Increased apoptotic cells | ~49% | [1] |
| Chinese Hamster Ovary (CHO) | >10 | Not specified | Induced apoptosis | Significant | [2] |
| Chinese Hamster Ovary (CHO) | >10 | Not specified | Induced DNA damage | Significant | [2] |
| NIH 3T3 (Mouse Embryonic Fibroblast) | >20 | Not specified | Induced DNA damage | Significant | [3] |
Table 3: Effects of this compound on Mitochondrial Function and ROS Production
| Cell Line | Concentration (µM) | Incubation Time (hours) | Parameter Measured | % Change vs. Control | Citation |
| SK-OV-3 (Human Ovarian Carcinoma) | 90 | 48 | Mitochondrial Membrane Potential (ΔΨm) | 49% reduction | [1] |
| SK-OV-3 (Human Ovarian Carcinoma) | ≥20 | Not specified | Reactive Oxygen Species (ROS) Production | Increased | [1] |
Experimental Protocols
This section details the methodologies for key in vitro experiments cited in the studies of this compound.
Cell Viability and Proliferation Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cells (e.g., SK-OV-3, CHO, NIH 3T3) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). The cells are then incubated for specific durations (e.g., 24 or 48 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well, and the plate is incubated for a few hours to allow the mitochondrial reductase enzymes in viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
Apoptosis Detection
a) Fluorescence Microscopy with Nuclear Stains (Hoechst 33258/Propidium Iodide or Acridine Orange/Ethidium Bromide)
This method allows for the morphological assessment of apoptosis.
-
Cell Culture and Treatment: Cells are cultured on coverslips or in chamber slides and treated with this compound as described above.
-
Staining: The cells are stained with a combination of fluorescent dyes.
-
Hoechst 33258: A blue fluorescent dye that stains the condensed chromatin in apoptotic cells more brightly than the chromatin in normal cells.
-
Propidium Iodide (PI): A red fluorescent dye that is excluded by live cells but can penetrate the compromised membranes of late apoptotic and necrotic cells, staining the nucleus red.
-
Acridine Orange (AO): A green fluorescent dye that stains both live and dead cells.
-
Ethidium Bromide (EB): A red fluorescent dye that only enters cells with damaged membranes.
-
-
Visualization: The stained cells are visualized under a fluorescence microscope. Live cells appear uniformly green (AO/EB) or show normal blue nuclei (Hoechst/PI). Early apoptotic cells exhibit bright green nuclei with condensed or fragmented chromatin (AO/EB) or bright blue fragmented nuclei (Hoechst/PI). Late apoptotic cells show orange to red nuclei (AO/EB) or red nuclei (Hoechst/PI).
b) Flow Cytometry with Annexin V and Propidium Iodide (PI)
This is a quantitative method to detect apoptosis.
-
Cell Preparation: Cells are cultured and treated with this compound. Both adherent and floating cells are collected.
-
Staining: The cells are washed and resuspended in a binding buffer. Annexin V conjugated to a fluorochrome (e.g., FITC) and PI are added to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
DNA Damage Assessment (Comet Assay)
The Comet Assay, or single-cell gel electrophoresis, is used to detect DNA strand breaks.
-
Cell Embedding: Cells treated with this compound are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
DNA Unwinding and Electrophoresis: The slides are placed in an electrophoresis tank with an alkaline buffer to unwind the DNA. An electric field is then applied, causing the negatively charged DNA to migrate towards the anode. Damaged DNA with strand breaks migrates faster and further than undamaged DNA.
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green), and the slides are examined under a fluorescence microscope. The resulting image resembles a "comet," with the head containing intact DNA and the tail consisting of fragmented DNA. The length and intensity of the comet tail are proportional to the amount of DNA damage.
Signaling Pathways and Mechanisms of Action
The in vitro studies of this compound suggest that its primary mode of action in cancer cells is the induction of apoptosis via a mitochondria-dependent pathway. The following diagrams illustrate the key events in this pathway and other potentially involved signaling cascades, based on the available evidence for G8CG and its aglycone, genistein.
Caption: Mitochondria-dependent apoptosis induced by this compound.
The following diagram illustrates the experimental workflow for assessing the cytotoxic effects of this compound.
References
- 1. Cytotoxic activity of genistein-8-C-glucoside form Lupinus luteus L. and genistein against human SK-OV-3 ovarian carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the phytoestrogen, genistein-8-C-glucoside, on Chinese hamster ovary cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of genistein-8-C-glucoside from Lupinus luteus on DNA damage assessed using the comet assay in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Genistein 8-C-Glucoside and Mitochondrial Membrane Depolarization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Genistein 8-C-glucoside (G8CG), a natural isoflavone glucoside, has emerged as a molecule of interest in oncology research due to its pro-apoptotic activities. A critical event in its mechanism of action is the induction of mitochondrial membrane depolarization, a key indicator of the intrinsic apoptotic pathway. This technical guide provides an in-depth analysis of the effects of G8CG on mitochondrial function, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.
Introduction
Genistein, a well-studied isoflavone, is known for its anti-cancer properties, which are often linked to its ability to induce apoptosis through mitochondrial-dependent pathways[1][2]. Its natural glucoside, this compound (G8CG), has also been shown to possess cytotoxic and pro-apoptotic effects, particularly in cancer cell lines[1][3]. A central event in the apoptotic cascade initiated by G8CG is the disruption of the mitochondrial membrane potential (ΔΨm), which leads to the release of pro-apoptotic factors and subsequent cell death[1][3]. This guide focuses on the technical aspects of G8CG's impact on mitochondrial membrane depolarization, providing researchers with the necessary information to investigate this phenomenon.
Quantitative Data: Effect of this compound on Mitochondrial Membrane Potential
The depolarization of the mitochondrial membrane is a quantifiable event that can be assessed using fluorescent probes such as JC-1. In a study by Antosiak et al. (2016) on human SK-OV-3 ovarian carcinoma cells, the effect of G8CG on mitochondrial membrane potential was evaluated in a dose- and time-dependent manner. The results indicated a significant reduction in ΔΨm at higher concentrations of G8CG[3].
| Treatment Group | Concentration (µM) | Incubation Time (h) | Reduction in Mitochondrial Membrane Potential (% of Control) |
| This compound | 30 | 24 | Significant depolarization observed |
| This compound | 90 | 24 | ~40% |
| This compound | 30 | 48 | Significant depolarization observed |
| This compound | 90 | 48 | 49% |
| Genistein | 10 | 24 | Significant depolarization observed |
| Genistein | 90 | 48 | 52.7% |
Data summarized from Antosiak et al. (2016). The study reported that lower, physiological concentrations of G8CG did not cause significant changes in mitochondrial membrane potential[3].
Experimental Protocols
Assessment of Mitochondrial Membrane Potential using JC-1 Assay
The JC-1 assay is a widely used method to determine mitochondrial membrane potential. JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells, forming J-aggregates that emit red fluorescence. In apoptotic cells with depolarized mitochondrial membranes, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the changes in mitochondrial membrane potential.
Materials:
-
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Flow cytometer
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or other uncoupling agent (positive control)
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate at a density of 1-5 x 10^5 cells/well and incubate overnight.
-
Treatment: Treat cells with the desired concentrations of this compound for the specified time points. Include a vehicle control (e.g., DMSO) and a positive control for depolarization (e.g., CCCP).
-
JC-1 Staining:
-
Prepare a JC-1 staining solution at a final concentration of 1-5 µg/mL in pre-warmed cell culture medium.
-
Remove the treatment medium from the cells and wash once with PBS.
-
Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in the dark.
-
-
Cell Harvesting and Washing:
-
Following incubation, aspirate the staining solution and wash the cells twice with PBS.
-
Harvest the cells by trypsinization and centrifuge at 400 x g for 5 minutes.
-
-
Flow Cytometry Analysis:
-
Resuspend the cell pellet in 500 µL of PBS.
-
Analyze the cells immediately using a flow cytometer.
-
Excite the cells with a 488 nm laser.
-
Collect green fluorescence in the FL1 channel (typically ~530 nm) and red fluorescence in the FL2 channel (typically ~590 nm).
-
Analyze the data by calculating the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial membrane depolarization.
-
Western Blot Analysis of Bcl-2 and Bax Proteins
Western blotting is a technique used to detect specific proteins in a sample. To investigate the involvement of the Bcl-2 family of proteins in G8CG-induced apoptosis, the expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax can be assessed.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis:
-
After treatment with G8CG, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection:
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis to quantify the protein band intensities.
-
Signaling Pathways and Visualizations
The induction of mitochondrial membrane depolarization by G8CG is a key event in the intrinsic pathway of apoptosis. While the precise upstream signaling for G8CG is still under investigation, it is hypothesized to follow a similar mechanism to its aglycone, genistein, which involves the modulation of Bcl-2 family proteins and potentially the activation of cellular energy sensors like AMPK.
Proposed Signaling Pathway for G8CG-Induced Mitochondrial Depolarization
Caption: Proposed signaling pathway of G8CG-induced apoptosis.
Experimental Workflow for Assessing Mitochondrial Membrane Depolarization
Caption: Workflow for JC-1 assay to measure ΔΨm.
Discussion and Future Directions
The available data strongly suggest that this compound induces mitochondrial membrane depolarization in a dose- and time-dependent manner in cancer cells[3]. This event is a critical step in the intrinsic pathway of apoptosis. The provided experimental protocols offer robust methods for researchers to study this phenomenon.
Future research should focus on elucidating the precise molecular targets of G8CG that initiate the apoptotic cascade. Investigating the direct interaction of G8CG with Bcl-2 family proteins and the role of upstream signaling kinases, such as AMPK, will provide a more complete understanding of its mechanism of action. Furthermore, exploring the effects of G8CG in a wider range of cancer cell lines and in in vivo models will be crucial for its potential development as a therapeutic agent.
Disclaimer: This document is intended for research and informational purposes only. The experimental protocols provided are generalized and may require optimization for specific cell types and experimental conditions.
References
- 1. Cytotoxic activity of genistein-8-C-glucoside form Lupinus luteus L. and genistein against human SK-OV-3 ovarian carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. Cytotoxic activity of genistein-8-C-glucoside form Lupinus luteus L. and genistein against human SK-OV-3 ovarian carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Potential of Genistein 8-C-glucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Genistein 8-C-glucoside (G8CG), a naturally occurring isoflavone found in plants such as Lupinus luteus (yellow lupine), has emerged as a promising candidate for pharmacological development.[1][2][3] As a glycosylated form of the well-studied phytoestrogen genistein, G8CG exhibits a distinct profile of biological activities, including potent anticancer, antioxidant, and radioprotective effects. This technical guide provides a comprehensive overview of the current understanding of G8CG's pharmacological potential, with a focus on its cytotoxic and antioxidant properties. Detailed experimental methodologies, quantitative data from key studies, and visualizations of implicated signaling pathways are presented to facilitate further research and development in this area.
Introduction
Genistein, an isoflavone abundant in soy products, has been the subject of extensive research for its potential health benefits, including its role in cancer prevention and therapy.[4][5][6] this compound is a natural analog of genistein and has demonstrated significant biological activities.[1][2][3] The presence of a C-glucosyl moiety can influence the bioavailability and metabolic fate of the parent isoflavone, potentially altering its pharmacological profile. This guide focuses on the demonstrated pharmacological activities of G8CG and the underlying molecular mechanisms, providing a foundation for its potential therapeutic applications.
Anticancer Potential of this compound
G8CG has demonstrated significant cytotoxic and pro-apoptotic effects in various cancer cell lines, with a notable dose- and time-dependent activity.
Cytotoxicity and Antiproliferative Effects
In vitro studies have shown that G8CG can inhibit the proliferation of human ovarian carcinoma cells (SK-OV-3).[1][2][3] The antiproliferative activity of G8CG is concentration-dependent, with higher concentrations leading to a significant decrease in cell viability.[7]
Table 1: Antiproliferative Activity of this compound on SK-OV-3 Cells [7]
| Concentration (µM) | Treatment Duration (h) | Cell Proliferation Inhibition (%) |
| >20 | 24 | Dose-dependent decrease |
| 90 | 24 | 52 |
| 90 | 48 | 61.1 |
Induction of Apoptosis
G8CG is a potent inducer of apoptosis in cancer cells.[7][8] The apoptotic effect is characterized by morphological changes, DNA fragmentation, and the depolarization of the mitochondrial membrane.[7][8]
Table 2: Apoptotic Effect of this compound on SK-OV-3 Cells [7]
| Concentration (µM) | Treatment Duration (h) | Apoptotic Cells (%) |
| 50 | 24 | Significant increase |
| 90 | 24 | ~29 |
| 50 | 48 | Significant increase |
| 90 | 48 | ~49 |
Mitochondrial Membrane Depolarization
A key event in the G8CG-induced apoptotic pathway is the disruption of the mitochondrial membrane potential (ΔΨm).[7][8]
Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) in SK-OV-3 Cells [7]
| Concentration (µM) | Treatment Duration (h) | Reduction in ΔΨm (%) |
| ≥30 | Not specified | Strong depolarization |
| 90 | 48 | 49 |
Antioxidant and Pro-oxidant Activities
G8CG exhibits a dual role, acting as an antioxidant at lower concentrations and displaying pro-oxidant and cytotoxic activities at higher concentrations.[9][10][11]
Antioxidant Effects
At low concentrations (2.5-10 µM), G8CG has been shown to protect against hydrogen peroxide-induced DNA damage in mouse embryonic fibroblasts (NIH 3T3), indicating its antioxidant properties.[11][12] It dose-dependently inhibits membrane lipid peroxidation and prevents the oxidation of glutathione (GSH) in human red blood cells and rat liver homogenates under oxidative stress.[2][7][13][14]
Pro-oxidant Effects
At concentrations above 20 µM, G8CG can induce DNA damage and reduce cell viability in NIH 3T3 cells.[11][12] This pro-oxidant activity at higher concentrations likely contributes to its anticancer effects.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the pharmacological potential of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
General Protocol:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of this compound for the desired time.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Apoptosis Detection (Acridine Orange/Ethidium Bromide Staining)
This method distinguishes between viable, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.
-
Principle: Acridine orange (AO) stains both live and dead cells, causing the nuclei to fluoresce green. Ethidium bromide (EB) only enters cells with compromised membranes and stains the nucleus red.
-
General Protocol:
-
Treat cells with this compound.
-
Harvest the cells and wash with a phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS and add a mixture of AO and EB.
-
Incubate for a short period.
-
Observe the cells under a fluorescence microscope.
-
Viable cells: Uniform green nucleus.
-
Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.
-
Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.
-
Necrotic cells: Uniformly orange to red nucleus.
-
-
DNA Damage Assessment (Comet Assay)
The single-cell gel electrophoresis (SCGE) or comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Principle: Damaged DNA, when subjected to electrophoresis, migrates away from the nucleus, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA). The length and intensity of the tail are proportional to the extent of DNA damage.
-
General Protocol:
-
Embed cells treated with this compound in a low-melting-point agarose on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving behind the nucleoid.
-
Subject the slides to electrophoresis in an alkaline or neutral buffer.
-
Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualize and quantify the comets using a fluorescence microscope and specialized software.
-
Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay is used to measure intracellular ROS levels.
-
Principle: DCFDA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
General Protocol:
-
Treat cells with this compound.
-
Load the cells with DCFDA and incubate.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader.
-
Signaling Pathways
While specific signaling pathways for this compound are still under investigation, the extensive research on its aglycone, genistein, provides valuable insights into its potential mechanisms of action. Genistein is known to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation. It is plausible that G8CG, either directly or after being metabolized to genistein, interacts with these pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation. Genistein has been shown to inhibit the activation of NF-κB.[5][15] This inhibition can lead to the downregulation of anti-apoptotic genes and the promotion of apoptosis in cancer cells.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell survival, growth, and proliferation. Genistein is known to inhibit this pathway, leading to decreased cell survival and induction of apoptosis.[9][16]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Genistein can modulate MAPK signaling, often leading to cell cycle arrest and apoptosis.
Conclusion and Future Directions
This compound demonstrates significant pharmacological potential, particularly in the realm of oncology and as a modulator of oxidative stress. Its ability to induce apoptosis in cancer cells and its dual antioxidant/pro-oxidant activities warrant further investigation. Future research should focus on:
-
In vivo studies: To evaluate the efficacy and safety of G8CG in animal models of cancer and other diseases.
-
Pharmacokinetic and bioavailability studies: To understand the absorption, distribution, metabolism, and excretion of G8CG compared to its aglycone, genistein.
-
Mechanism of action: To elucidate the specific molecular targets and signaling pathways directly modulated by G8CG.
-
Combination therapies: To investigate the synergistic effects of G8CG with existing chemotherapeutic agents.
The data presented in this guide underscore the promise of this compound as a lead compound for the development of novel therapeutics. A deeper understanding of its pharmacological profile will be crucial for translating its potential into clinical applications.
References
- 1. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 2. Cytotoxic activity of genistein-8-C-glucoside form Lupinus luteus L. and genistein against human SK-OV-3 ovarian carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic activity of genistein-8-C-glucoside form Lupinus luteus L. and genistein against human SK-OV-3 ovarian carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. [The action of PI3K/AKT during genistein promoting the activity of eNOS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genistein as a Potential Anticancer Agent against Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of genistein-8-C-glucoside from Lupinus luteus on DNA damage assessed using the comet assay in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [Antioxidative effects of isoflavon genisteine-8-C-glycoside in vitro and in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound | C21H20O10 | CID 5281757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Genistein inhibits NF-kappa B activation in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. db-thueringen.de [db-thueringen.de]
The Role of Genistein 8-C-Glucoside in Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Genistein, a prominent isoflavone found in soy, has been extensively studied for its anti-cancer properties, including its ability to induce cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines. Its glycosylated form, genistein 8-C-glucoside, is also of significant interest due to its presence in dietary sources and potential therapeutic applications. This technical guide provides an in-depth analysis of the molecular mechanisms underlying genistein-induced cell cycle arrest, with a focus on key signaling pathways and regulatory proteins. While direct quantitative data on cell cycle phase distribution for this compound is limited, this guide presents available data on its anti-proliferative effects and draws parallels with the well-documented actions of its aglycone, genistein. Detailed experimental protocols for key assays and visualizations of critical signaling pathways are included to support further research and drug development in this area.
Introduction
The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Consequently, targeting the cell cycle is a key strategy in cancer therapy. Isoflavones, a class of phytoestrogens, have garnered attention for their potential chemopreventive and therapeutic effects. Genistein, the most studied isoflavone, has been shown to inhibit the growth of a wide range of cancer cells by inducing cell cycle arrest and apoptosis. This compound, a naturally occurring glycoside of genistein, is also under investigation for its biological activities. This guide delves into the technical details of genistein-mediated cell cycle arrest, providing a comprehensive resource for researchers in oncology and drug discovery.
Genistein and this compound: Impact on Cell Proliferation and Cell Cycle
Genistein has been consistently shown to induce cell cycle arrest, predominantly at the G2/M checkpoint, in a variety of cancer cell types. This effect is dose- and time-dependent. In contrast, while this compound has demonstrated anti-proliferative and apoptotic effects, specific data detailing its impact on cell cycle phase distribution is not as readily available in the current literature.
Quantitative Data on Cell Proliferation and Cycle Arrest
The following tables summarize the quantitative effects of genistein on cell cycle distribution in different cancer cell lines. It is important to note that similar quantitative data for this compound is not extensively reported. One study on human ovarian carcinoma SK-OV-3 cells showed that this compound inhibited cell proliferation by up to 61.1% at a concentration of 90 µM after 48 hours.[1]
Table 1: Effect of Genistein on Cell Cycle Distribution in Human Colon Cancer Cells
| Cell Line | Treatment (Genistein) | Duration | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| HCT-116 (p53+/+) | Control | 48h | 58.2 | 15.1 | 26.7 |
| 25 µM | 48h | 48.9 | 18.0 | 33.1 | |
| 50 µM | 48h | 35.4 | 19.0 | 45.6 | |
| HCT-116 (p53-/-) | Control | 48h | 60.5 | 16.3 | 23.2 |
| 25 µM | 48h | 55.1 | 19.1 | 25.8 | |
| 50 µM | 48h | 50.7 | 21.3 | 28.0 | |
| SW-480 | Control | 48h | 55.3 | 20.1 | 24.6 |
| 50 µM | 48h | 42.1 | 23.5 | 34.4 | |
| 100 µM | 48h | 33.7 | 25.1 | 41.2 |
Data extracted from Zhang et al. (2013).[2]
Table 2: Effect of Genistein on G2/M Arrest in Various Cancer Cell Lines
| Cell Line | Treatment (Genistein) | Duration | % of Cells in G2/M Phase (approx.) |
| HGC-27 (Gastric Cancer) | 60 µM | 24h | ~80% |
| MCF-7 (Breast Cancer) | 20 µM | 24h | Significant increase |
| MDA-MB-231 (Breast Cancer) | 20 µM | 24h | Significant increase |
| Caco-2 (Colon Cancer) | 0.1 µM | 72h | 76% |
| HepG2 (Liver Cancer) | 100 µM | 24h | 56.4% |
Data compiled from various sources.[3][4]
Molecular Mechanisms of Genistein-Induced G2/M Arrest
Genistein orchestrates G2/M cell cycle arrest through the modulation of a complex network of signaling pathways and regulatory proteins. The primary mechanisms involve the inhibition of cyclin-dependent kinases (CDKs) that are crucial for the G2 to M phase transition.
Key Regulatory Proteins
-
Cyclin B1 and Cdc2 (CDK1): The Cyclin B1/Cdc2 complex is the master regulator of the G2/M transition. Genistein has been shown to decrease the expression of Cyclin B1 and inhibit the kinase activity of the Cyclin B1/Cdc2 complex.[4]
-
p21 (WAF1/CIP1): A potent cyclin-dependent kinase inhibitor (CKI), p21 is a key player in cell cycle arrest. Genistein treatment leads to the upregulation of p21 expression. The induced p21 then binds to and inhibits the activity of CDK complexes, including Cdc2, thereby halting the cell cycle at the G2/M checkpoint.[4]
-
Cdc25C: This phosphatase is responsible for activating the Cyclin B1/Cdc2 complex by removing inhibitory phosphates. Genistein can suppress the expression and activity of Cdc25C, leading to the accumulation of the inactive, phosphorylated form of Cdc2.
Signaling Pathways
Two major signaling pathways have been identified to be critically involved in genistein-induced cell cycle arrest: the ATM/p53 pathway and the PI3K/Akt pathway.
Genistein can induce DNA damage, which in turn activates the Ataxia Telangiectasia Mutated (ATM) kinase. Activated ATM then phosphorylates and activates the tumor suppressor protein p53. p53, a transcription factor, subsequently induces the expression of p21, leading to G2/M arrest. This pathway highlights a p53-dependent mechanism of action for genistein.
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial pro-survival pathway that is often hyperactivated in cancer. Genistein has been shown to inhibit this pathway. Inhibition of Akt can lead to the stabilization and activation of p21 and other cell cycle inhibitors, contributing to cell cycle arrest.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to investigate the role of genistein and its glucosides in cell cycle arrest.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol outlines the procedure for analyzing DNA content to determine cell cycle distribution.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with desired concentrations of this compound or genistein for the specified duration. Include a vehicle-treated control group.
-
Cell Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach adherent cells using trypsin-EDTA, and collect all cells by centrifugation at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS and centrifuge again. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission fluorescence at approximately 617 nm. Acquire data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Cell Cycle Regulatory Proteins
This protocol describes the detection of key proteins involved in cell cycle regulation.
Materials:
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-Cdc2, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Following treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
In Vitro Kinase Assay for Cdc2 (CDK1) Activity
This protocol measures the kinase activity of Cdc2, often using Histone H1 as a substrate.
Materials:
-
Cell lysate
-
Anti-Cdc2 antibody
-
Protein A/G agarose beads
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Histone H1 (substrate)
-
[γ-³²P]ATP
-
SDS-PAGE gels
-
Autoradiography film or phosphorimager
Procedure:
-
Immunoprecipitation of Cdc2: Incubate cell lysates with an anti-Cdc2 antibody, followed by precipitation with Protein A/G agarose beads. Wash the beads extensively to remove non-specifically bound proteins.
-
Kinase Reaction: Resuspend the immunoprecipitated Cdc2 beads in kinase assay buffer. Add Histone H1 and [γ-³²P]ATP to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).
-
Stopping the Reaction: Stop the reaction by adding Laemmli sample buffer and boiling the samples.
-
SDS-PAGE and Autoradiography: Separate the proteins by SDS-PAGE. Dry the gel and expose it to autoradiography film or a phosphorimager screen to detect the radiolabeled (phosphorylated) Histone H1.
-
Analysis: Quantify the radioactivity incorporated into the Histone H1 band to determine the kinase activity of Cdc2.
Conclusion and Future Directions
Genistein robustly induces G2/M cell cycle arrest in a multitude of cancer cell lines through well-defined molecular mechanisms, primarily involving the modulation of the ATM/p53 and PI3K/Akt signaling pathways and their downstream effectors like Cyclin B1, Cdc2, and p21. While its glucoside, this compound, has shown promise as an anti-proliferative agent, a detailed understanding of its specific effects on cell cycle progression requires further investigation. Future research should focus on elucidating the precise molecular targets of this compound and obtaining quantitative data on its impact on cell cycle phase distribution. Such studies will be crucial for evaluating its potential as a standalone or adjuvant therapeutic agent in cancer treatment. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing this field.
References
- 1. Cytotoxic activity of genistein-8-C-glucoside form Lupinus luteus L. and genistein against human SK-OV-3 ovarian carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genistein induces G2/M cell cycle arrest and apoptosis via ATM/p53-dependent pathway in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genistein arrests cell cycle progression at G2-M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of genistein on cell proliferation and cell cycle arrest in nonneoplastic human mammary epithelial cells: involvement of Cdc2, p21(waf/cip1), p27(kip1), and Cdc25C expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Extraction and Purification of Genistein 8-C-Glucoside from Plant Material
Introduction
Genistein 8-C-glucoside (G8CG), a naturally occurring isoflavone C-glycoside, has garnered significant interest within the scientific community for its potential therapeutic properties.[1][2][3] Found in various leguminous plants, with a notable presence in the flowers of yellow lupine (Lupinus luteus L.), G8CG presents a promising avenue for drug discovery and development.[1][2][3] Unlike its O-glycoside counterpart, genistin, the C-glycosidic bond in G8CG confers enhanced stability against enzymatic hydrolysis in the gastrointestinal tract, potentially leading to improved bioavailability.
These application notes provide detailed protocols for the extraction and purification of this compound from plant material, tailored for researchers, scientists, and drug development professionals. The methodologies described encompass both traditional and modern techniques, offering a comparative basis for selecting the most suitable approach based on laboratory scale, desired purity, and available equipment.
Data Presentation: A Comparative Overview of Methodologies
The selection of an appropriate extraction and purification strategy is contingent on factors such as yield, purity, processing time, and environmental impact. The following tables summarize the quantitative data available for different methodologies to facilitate a direct comparison.
Table 1: Comparison of Extraction Methods for this compound
| Extraction Method | Plant Material & Part | Key Parameters | Yield | Purity | Reference |
| Solvent Extraction | Lupinus luteus L. flowers | Methanol, Ethyl Acetate, n-Butanol | Data not available | >97.5% (after purification) | [1] |
| Ultrasound-Assisted Extraction (UAE) | Lupinus species (general) | Ethanol/water mixtures, 40-60°C, 30-60 min | Not specific for G8CG | Not specific for G8CG | [4] |
| Microwave-Assisted Extraction (MAE) | General plant material | Ethanol concentration, microwave power (e.g., 400W), time (e.g., 30-120s) | Not specific for G8CG | Not specific for G8CG | [5] |
Table 2: Comparison of Purification Methods for this compound
| Purification Method | Stationary Phase | Mobile Phase | Purity Achieved | Reference |
| Polyamide Column Chromatography | Polyamide | Gradient of Ethanol/Water (e.g., 15%, 30%, 50%, 80% Ethanol) | >97.5% | [1] |
| Preparative HPLC | C18 silica gel | Acetonitrile/Water or Methanol/Water with acid modifier (e.g., formic acid) | >98% (typical for flavonoids) | [6] |
Experimental Protocols
Protocol 1: Traditional Solvent Extraction and Column Chromatography Purification
This protocol is based on the established method for isolating this compound from Lupinus luteus L. flowers, yielding a high-purity product.[1]
1. Plant Material and Pre-treatment:
-
Collect fresh flowers of Lupinus luteus L.
-
Air-dry the flowers in a well-ventilated area, shielded from direct sunlight, or use a lyophilizer.
-
Grind the dried flowers into a fine powder using a laboratory mill.
2. Extraction:
-
Macerate the powdered plant material (e.g., 100 g) sequentially with methanol, ethyl acetate, and n-butanol to extract a broad range of compounds including G8CG.
-
For each solvent, suspend the powder in a 1:10 (w/v) ratio of plant material to solvent.
-
Stir the mixture for 24 hours at room temperature.
-
Filter the extract and repeat the extraction process twice more with fresh solvent.
-
Combine the respective solvent extracts and concentrate them under reduced pressure using a rotary evaporator.
3. Purification by Polyamide Column Chromatography:
-
Prepare a chromatographic column (e.g., 3 x 80 cm) with polyamide resin.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Load the dissolved extract onto the column.
-
Elute the column with a stepwise gradient of aqueous ethanol, starting with 15% ethanol, followed by 30%, 50%, and 80% ethanol.[1]
-
Collect fractions and monitor the presence of G8CG using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
This compound is typically eluted with 50% ethanol.[1]
-
Pool the fractions containing pure G8CG and evaporate the solvent to obtain the purified compound as a beige powder.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This protocol provides a general framework for the rapid extraction of isoflavones from lupin material, which can be optimized for G8CG.
1. Plant Material and Pre-treatment:
-
Use finely powdered, dried flowers of Lupinus luteus L.
2. Extraction:
-
Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.
-
Add the extraction solvent (e.g., 70% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 w/v).
-
Place the vessel in an ultrasonic bath.
-
Apply ultrasound at a controlled temperature (e.g., 50°C) and for a specific duration (e.g., 45 minutes).
-
After extraction, filter the mixture and collect the supernatant.
-
Repeat the extraction process on the residue for enhanced recovery.
-
Combine the extracts and concentrate using a rotary evaporator.
3. Optimization of UAE Parameters:
-
To maximize the yield of G8CG, it is recommended to perform a systematic optimization of parameters including:
-
Solvent composition (e.g., ethanol or methanol concentration in water).
-
Temperature (typically ranging from 30°C to 60°C).
-
Extraction time (from 15 to 60 minutes).
-
Ultrasonic power and frequency.
-
Protocol 3: Microwave-Assisted Extraction (MAE)
This protocol outlines a modern and efficient method for flavonoid extraction that can be adapted for G8CG.
1. Plant Material and Pre-treatment:
-
Use finely powdered, dried flowers of Lupinus luteus L.
2. Extraction:
-
Place a known amount of the powdered plant material (e.g., 5 g) into a microwave-safe extraction vessel.
-
Add the extraction solvent (e.g., 80% ethanol) at a predetermined solid-to-liquid ratio.
-
Seal the vessel and place it in the microwave extractor.
-
Apply microwave irradiation at a set power (e.g., 400 W) for a short duration (e.g., 60 seconds).
-
After extraction, allow the vessel to cool before filtering the extract.
-
Concentrate the extract using a rotary evaporator.
3. Optimization of MAE Parameters:
-
For optimal G8CG extraction, key parameters to be optimized include:
-
Microwave power.
-
Extraction time.
-
Solvent type and concentration.
-
Solid-to-liquid ratio.
-
Protocol 4: Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
This method is suitable for obtaining highly pure G8CG for analytical standards or biological assays.
1. Sample Preparation:
-
Use a pre-purified extract from either traditional or modern extraction methods.
-
Dissolve the extract in the mobile phase to be used for the HPLC separation.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used for flavonoid separation.
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Flow Rate: The flow rate will depend on the dimensions of the preparative column.
-
Detection: UV detection at the maximum absorbance wavelength of G8CG (typically around 260 nm).
3. Fraction Collection:
-
Inject the sample onto the preparative HPLC system.
-
Collect the fractions corresponding to the G8CG peak based on the chromatogram.
-
Combine the pure fractions and remove the solvent under vacuum to obtain the purified G8CG.
Mandatory Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Comparison of traditional and modern extraction techniques.
References
- 1. Cytotoxic activity of genistein-8-C-glucoside form Lupinus luteus L. and genistein against human SK-OV-3 ovarian carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic activity of genistein-8-C-glucoside form Lupinus luteus L. and genistein against human SK-OV-3 ovarian carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of genistein-8-C-glucoside from Lupinus luteus on DNA damage assessed using the comet assay in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 5. Optimizing Conditions for Microwave-Assisted Extraction of Polyphenolic Content and Antioxidant Activity of Barleria lupulina Lindl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Genistein 8-C-glucoside
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the analysis of Genistein 8-C-glucoside using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound is a naturally occurring isoflavone found in plants like lupine and exhibits biological activities, including the induction of apoptosis, making its accurate quantification essential for research and quality control.[1][2][3] This application note outlines the required instrumentation, reagents, and step-by-step protocols for sample preparation and chromatographic analysis.
Principle
The method employs reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase.[4] Isoflavones are retained on the column and then eluted by a mobile phase with increasing organic solvent concentration (gradient elution).[5][6] The separated compounds are detected by a UV detector, typically at a wavelength of 260 nm, where isoflavones exhibit strong absorbance.[5][6][7]
Experimental Protocols
-
Standards: this compound (purity ≥98%), Genistein, and other relevant isoflavone standards (e.g., Genistin, Daidzin).
-
Solvents: HPLC grade acetonitrile, methanol, and water.[7]
-
Filters: 0.45 µm syringe filters (PVDF or GHP).[5]
-
Extraction Solvents: 80% Methanol in water or 80% Acetonitrile in water.
A standard HPLC system equipped with:
-
Degasser
-
Binary or Quaternary Pump
-
Autosampler
-
Thermostatted Column Compartment
-
UV-Vis or Photodiode Array (PDA) Detector
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) by accurately weighing the standard and dissolving it in methanol.[7]
-
From the stock solution, prepare a series of working standards by serial dilution with the mobile phase or a suitable diluent (e.g., 10/90 acetonitrile/water) to create a calibration curve (e.g., 1-50 µg/mL).
A. Solid Samples (e.g., Plant Material, Dietary Supplements)
-
Weigh 1 gram of the homogenized sample into a centrifuge tube.[5]
-
Add 10 mL of extraction solvent (e.g., 80% acetonitrile).[7]
-
Vigorously mix or sonicate for 1-2 hours at room temperature.[5]
-
Centrifuge the mixture at 3000 rpm for 20-30 minutes.[7]
-
Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC injection.[5]
B. Liquid Samples (e.g., Biological Fluids) For biological samples, a clean-up step using solid-phase extraction (SPE) is often required to remove interfering matrix components.[8][9]
-
Condition a C18 SPE cartridge with methanol, followed by water.
-
Load the pre-treated sample (e.g., hydrolyzed urine or serum) onto the cartridge.[9]
-
Wash the cartridge with a low-percentage organic solvent (e.g., 40% methanol) to remove polar interferences.[9]
-
Elute the isoflavones with a suitable solvent like an acetonitrile/methanol mixture.[9]
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for HPLC analysis.[9]
Data Presentation and Results
The following table outlines a typical set of starting conditions for the analysis. Optimization may be required based on the specific sample matrix and HPLC system.
| Parameter | Condition | Reference |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [5][7] |
| Mobile Phase A | Water with 0.1% Acetic Acid | [5][7] |
| Mobile Phase B | Acetonitrile with 0.1% Acetic Acid | [5][7] |
| Gradient Elution | 10% B to 30% B over 60 minutes | [5] |
| Flow Rate | 1.0 mL/min | [7] |
| Column Temperature | 25-40 °C | [7][10] |
| Detection | UV at 260 nm | [5][7] |
| Injection Volume | 1-20 µL | [7] |
The retention time of this compound can vary significantly depending on the exact chromatographic conditions. As a C-glucoside, it is generally more polar than O-glucosides and will elute earlier than Genistin (Genistein 7-O-glucoside) and significantly earlier than the aglycone, Genistein.[11]
| Compound | Expected Elution Order | Typical Retention Time (min) | Reference |
| This compound | 1 (Most Polar) | Varies (e.g., < 10 min) | [12] |
| Genistin (Genistein 7-O-glucoside) | 2 | Varies (e.g., 10-15 min) | [11] |
| Genistein (Aglycone) | 3 (Least Polar) | Varies (e.g., > 20 min) | [10][13] |
A validated method should demonstrate acceptable performance for linearity, sensitivity, precision, and accuracy. The table below shows typical expected values for a validated isoflavone analysis method.
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.995 | [8] |
| Limit of Detection (LOD) | 1-10 ng/mL | [8] |
| Limit of Quantification (LOQ) | 5-40 ng/mL | [8] |
| Precision (%RSD) | < 15% | [6] |
| Accuracy (Recovery %) | 85-115% | [5] |
Visualizations
The general workflow for the HPLC analysis of this compound from a solid sample is illustrated below.
Caption: General workflow for sample preparation and HPLC analysis.
This compound has been reported to induce apoptosis through a mitochondrial-dependent pathway.[1][2][3]
Caption: Simplified pathway of this compound-induced apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:66026-80-0 | Chemsrc [chemsrc.com]
- 3. abmole.com [abmole.com]
- 4. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. Determination of Total Soy Isoflavones in Dietary Supplements, Supplement Ingredients, and Soy Foods by High-Performance Liquid Chromatography with Ultraviolet Detection: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Development and validation of a HPLC-MS/MS method the determination of genistein and equol in serum, urine and follicular fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Design and Optimization of a Novel Method for Extraction of Genistein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of genistein and its four phase II metabolites in blood by a sensitive and robust UPLC-MS/MS method: application to an oral bioavailability study of genistein in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
LC-MS/MS method for quantification of Genistein 8-C-glucoside.
An LC-MS/MS method provides a robust, sensitive, and selective approach for the quantification of Genistein 8-C-glucoside in various biological matrices. This application note details a comprehensive protocol for researchers, scientists, and drug development professionals.
Introduction
This compound is a naturally occurring isoflavone found in various legumes, such as lupine.[1][2] Like other phytoestrogens, it is of significant interest in research due to its potential biological activities.[2] Accurate quantification is crucial for pharmacokinetic studies, metabolism research, and the standardization of botanical extracts. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for analyzing complex biological samples. This protocol outlines a method for the sample preparation and quantification of this compound.
Principle of the Method
The method employs a reverse-phase liquid chromatography system to separate this compound from other matrix components. The analyte is then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then selected in the third quadrupole for detection. This highly selective process minimizes interferences and provides accurate quantification.
Materials and Reagents
-
Standards: this compound (Reference Standard), Internal Standard (e.g., Taxifolin or a stable isotope-labeled analog).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).
-
Chemicals: Ammonium Acetate, Phosphate Buffer.
-
Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18), or liquid-liquid extraction solvents (e.g., Ethyl Acetate).
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water. These solutions are used to build the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
-
Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., Taxifolin) in methanol.[3] A working IS solution (e.g., 100 ng/mL) is prepared by diluting the stock.
Sample Preparation (from Human Urine)
This protocol is adapted from methods for similar isoflavones and may require optimization.[3][4]
-
Enzymatic Hydrolysis (for total this compound):
-
Protein Precipitation & Extraction:
-
Final Preparation:
-
Carefully transfer the supernatant to an LC-MS vial for analysis.
-
Inject 10 µL of the supernatant onto the LC-MS/MS system.[3]
-
LC-MS/MS Instrumentation and Conditions
The following parameters are provided as a starting point and should be optimized for the specific instrumentation used.
Liquid Chromatography
A typical HPLC or UPLC system equipped with a C18 reversed-phase column is suitable for separation.[6]
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 Column (e.g., 2.1 x 150 mm, 1.7 µm)[6] |
| Mobile Phase A | 0.1% Formic Acid in Water[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[7] |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C[7] |
| Injection Volume | 10 µL |
| Gradient Elution | Start with 5-10% B, ramp to 95% B over several minutes, hold, and re-equilibrate. |
Tandem Mass Spectrometry
The mass spectrometer should be operated in negative ion electrospray ionization (ESI-) mode, which is common for isoflavones.[7]
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative[7] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Gas Temperature | 350 °C |
| Gas Flow | 10 L/min |
MRM Transitions
The following MRM transitions are proposed. The precursor ion for this compound ([M-H]⁻) is m/z 431. A common fragmentation pathway for glycosides is the loss of the sugar moiety (162 Da), resulting in the aglycone (Genistein) at m/z 269.[8] Collision energies (CE) and other compound-specific parameters must be optimized.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 431.1 | 269.1 | 100 | Optimize (e.g., 25-35) |
| This compound (Qualifier) | 431.1 | e.g., 133.0 | 100 | Optimize (e.g., 35-45) |
| Internal Standard (e.g., Taxifolin) | 303.0 | 285.0 | 100 | Optimize (e.g., 15-25) |
Data Analysis and Quantification
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the working standards.
-
Linearity: A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used. The correlation coefficient (r²) should be >0.99 for good linearity.[4]
-
Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation
The analytical method should be validated according to regulatory guidelines, assessing parameters such as:
-
Accuracy & Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations. Precision is expressed as the relative standard deviation (RSD), which should ideally be <15%.[9]
-
Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.[4]
-
Selectivity: Assessed by analyzing blank matrix samples to ensure no significant interferences are present at the retention time of the analyte.
-
Recovery: The efficiency of the extraction process, which should be consistent and reproducible.[4]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic activity of genistein-8-C-glucoside form Lupinus luteus L. and genistein against human SK-OV-3 ovarian carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Development and validation of a HPLC-MS/MS method the determination of genistein and equol in serum, urine and follicular fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
Application Notes and Protocols for In Vitro Cell Viability Assays Using Genistein 8-C-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genistein 8-C-glucoside (G8CG) is a natural isoflavone found in plants such as Lupinus luteus L.[1][2]. As a glycosylated form of the well-studied phytoestrogen genistein, G8CG has garnered interest for its potential therapeutic properties, including its anticancer activities. In vitro cell viability assays are fundamental tools for evaluating the cytotoxic and apoptotic effects of compounds like G8CG on cancer cells. These assays provide crucial data on dose-dependent effects on cell proliferation, metabolic activity, and the induction of programmed cell death.
These application notes provide detailed protocols for conducting in vitro cell viability assays with this compound, along with summarized quantitative data from studies on various cancer cell lines. The information is intended to guide researchers in designing and executing experiments to assess the bioactivity of this compound.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on the viability of various cancer cell lines.
Table 1: Effect of this compound on the Proliferation of SK-OV-3 Human Ovarian Carcinoma Cells.
| Concentration (µM) | Incubation Time (hours) | Inhibition of Cell Proliferation (%) |
| >20 | 24 | Dose-dependent decrease |
| 90 | 24 | 52 |
| >20 | 48 | Dose-dependent decrease |
| 90 | 48 | 61.1 |
Data from a study on SK-OV-3 cells, where concentrations greater than 20 µM of this compound were found to decrease cell viability in a dose-dependent manner[3]. At a concentration of 90 µM, G8CG inhibited cell proliferation by up to 52% after 24 hours and 61.1% after 48 hours[3].
Table 2: Induction of Apoptosis in SK-OV-3 Cells by this compound.
| Concentration (µM) | Incubation Time (hours) | Apoptotic Cells (%) |
| 50 | 24 | Significant increase |
| 90 | 24 | ~29 |
| 50 | 48 | Significant increase |
| 90 | 48 | ~49 |
High concentrations of this compound (50 µM and 90 µM) significantly induced apoptosis in SK-OV-3 cells in a dose- and time-dependent manner[3]. At 90 µM, G8CG increased the number of apoptotic cells by approximately 29% after 24 hours and 49% after 48 hours compared to untreated cells[3].
Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) in SK-OV-3 Cells.
| Concentration (µM) | Incubation Time (hours) | Reduction in ΔΨm (%) |
| ≥30 | 24 | Strong depolarization |
| 90 | 48 | 49 |
Treatment with this compound at concentrations of 30 µM and higher led to a significant, dose- and time-dependent reduction in the mitochondrial membrane potential in SK-OV-3 cells[3]. A 90 µM concentration of G8CG reduced the mitochondrial membrane potential by 49% after 48 hours[3].
Table 4: Generation of Reactive Oxygen Species (ROS) in SK-OV-3 Cells Treated with this compound.
| Concentration (µM) | Incubation Time (hours) | Observation |
| ≥20 | 24 | Increased DCF fluorescence (indicative of ROS generation) |
High concentrations of this compound (≥20 µM) were shown to increase the generation of reactive oxygen species in SK-OV-3 cells[3].
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is adapted for determining the effect of this compound on the proliferation of adherent cancer cells, such as the SK-OV-3 human ovarian carcinoma cell line[1][3].
Materials:
-
This compound (G8CG)
-
Human cancer cell line (e.g., SK-OV-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an initial density of 3 x 10^4 cells per well in 200 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare various concentrations of G8CG (e.g., 1-100 µM) in complete medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically <0.1%). Remove the old medium from the wells and add 200 µL of the medium containing the different concentrations of G8CG. Include control wells with medium and solvent only.
-
Incubation: Incubate the plates for the desired time periods (e.g., 24 and 48 hours) at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 50 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the converted dye at 545 nm with a correction at 630 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as the ratio of the absorbance of the treated samples to the absorbance of the solvent control.
Apoptosis Assessment (Acridine Orange/Ethidium Bromide Staining)
This method allows for the visualization and quantification of live, apoptotic, and necrotic cells.
Materials:
-
This compound (G8CG)
-
Human cancer cell line
-
Complete cell culture medium
-
PBS, pH 7.4
-
Acridine Orange (AO) solution (e.g., 0.13 mM)
-
Ethidium Bromide (EB) solution (e.g., 0.23 mM)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Seed and treat cells with various concentrations of G8CG (e.g., 2.5-90 µM) for the desired time points (e.g., 24 and 48 hours) as described in the MTT assay protocol.
-
Cell Staining: After treatment, harvest the cells and resuspend them in PBS. Add a mixture of AO and EB to the cell suspension (e.g., to a final concentration of 0.13 mM AO and 0.23 mM EB).
-
Incubation: Incubate the cell suspension for 5 minutes at 37°C in the dark.
-
Microscopic Analysis: Place a small aliquot of the stained cell suspension on a microscope slide and observe under a fluorescence microscope.
-
Live cells: Uniform green nucleus with intact structure.
-
Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.
-
Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.
-
Necrotic cells: Uniformly orange to red nucleus with intact structure.
-
-
Quantification: Count at least 200 cells per sample and determine the percentage of apoptotic cells.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high mitochondrial potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low mitochondrial potential, JC-1 remains in its monomeric form and fluoresces green.
Materials:
-
This compound (G8CG)
-
Human cancer cell line
-
Complete cell culture medium
-
JC-1 dye (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with G8CG at various concentrations (e.g., 1-90 µM) for desired time points (e.g., 24 and 48 hours).
-
JC-1 Staining: After treatment, add JC-1 to the cell culture medium to a final concentration of 1 µM and incubate at 37°C for an appropriate time (e.g., 15-30 minutes).
-
Washing: Wash the cells twice with PBS to remove excess dye.
-
Analysis: Analyze the cells using a flow cytometer or a fluorescence microscope. The ratio of red to green fluorescence is used to determine the change in mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.
Determination of Reactive Oxygen Species (ROS) Generation
2′,7′-Dichlorodihydrofluorescein diacetate (H2DCFDA) is a cell-permeable dye that is oxidized by ROS to the highly fluorescent 2′,7′-dichlorofluorescein (DCF).
Materials:
-
This compound (G8CG)
-
Human cancer cell line
-
Serum-free cell culture medium
-
H2DCFDA solution (e.g., 20 µM in DMSO)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat a cell suspension (1 x 10^6 cells) with G8CG at various concentrations (e.g., 2.5-90 µM) for a specified time (e.g., 24 hours) at 37°C.
-
Washing: Wash the cells twice with PBS.
-
H2DCFDA Staining: Resuspend the cells in serum-free medium and incubate with 20 µM H2DCFDA for 30 minutes at 37°C in the dark.
-
Analysis: Measure the fluorescence intensity of DCF using a flow cytometer at excitation and emission wavelengths of 488 nm and 530 nm, respectively. An increase in DCF fluorescence indicates an increase in intracellular ROS levels.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for this compound-induced apoptosis and a general workflow for the cell viability assays.
Caption: Proposed pathway of this compound-induced apoptosis.
Caption: General workflow for in vitro cell viability assays.
References
- 1. Cytotoxic activity of genistein-8-C-glucoside form Lupinus luteus L. and genistein against human SK-OV-3 ovarian carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the phytoestrogen, genistein-8-C-glucoside, on Chinese hamster ovary cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic activity of genistein-8-C-glucoside form Lupinus luteus L. and genistein against human SK-OV-3 ovarian carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Comet Assay-Based DNA Damage Assessment of Genistein 8-C-Glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genistein 8-C-glucoside (G8CG) is a naturally occurring isoflavone found in plants such as lupine.[1] As a member of the flavonoid family, G8CG is investigated for its potential anticarcinogenic and antioxidant properties. However, its effect on DNA integrity is complex and dose-dependent. At low concentrations, G8CG has demonstrated antioxidant properties, protecting cells from DNA damage induced by oxidative stressors like hydrogen peroxide (H₂O₂).[1] Conversely, at higher concentrations, it can exhibit pro-oxidant activity, leading to increased DNA damage.[1]
The single cell gel electrophoresis, or comet assay, is a sensitive and versatile method for detecting DNA damage at the level of individual cells.[2][3] This technique is particularly well-suited for assessing the dual effects of compounds like G8CG. This document provides a detailed protocol for utilizing the alkaline comet assay to evaluate the impact of G8CG on DNA damage in mouse embryonic fibroblast (NIH 3T3) cells.
Data Presentation
The following tables summarize the quantitative effects of this compound on DNA damage as measured by the comet assay. The data is based on studies investigating the protective (antioxidant) and damaging (pro-oxidant) potential of G8CG.
Table 1: Protective (Antioxidant) Effect of this compound against H₂O₂-Induced DNA Damage
| G8CG Concentration (µM) | H₂O₂ Concentration (µM) | Cell Type | % DNA in Comet Tail (Mean ± SD) | Conclusion |
| 0 (Control) | 0 | NIH 3T3 | Baseline | No significant DNA damage |
| 0 | 50 | NIH 3T3 | Increased | Significant DNA damage induced by H₂O₂ |
| 2.5 | 50 | NIH 3T3 | Reduced vs. H₂O₂ alone | Protective effect observed |
| 5.0 | 50 | NIH 3T3 | Reduced vs. H₂O₂ alone | Protective effect observed |
| 10.0 | 50 | NIH 3T3 | Reduced vs. H₂O₂ alone | Protective effect observed |
Note: The percentage of DNA in the comet tail is a common metric for quantifying DNA damage. A higher percentage indicates more significant damage. The data presented here is illustrative and based on the findings that lower concentrations of G8CG exhibit antioxidant properties.[1]
Table 2: Pro-oxidant Effect of this compound on DNA Damage
| G8CG Concentration (µM) | Cell Type | % DNA in Comet Tail (Mean ± SD) | Conclusion |
| 0 (Control) | NIH 3T3 | Baseline | No significant DNA damage |
| 20 | NIH 3T3 | Increased | Significant DNA damage induced by G8CG |
| 50 | NIH 3T3 | Increased | Dose-dependent increase in DNA damage |
| 100 | NIH 3T3 | Increased | High levels of DNA damage observed |
Note: This table illustrates the genotoxic potential of G8CG at higher concentrations, as reported in the literature.[1]
Experimental Protocols
This section details the alkaline comet assay protocol for assessing DNA damage in NIH 3T3 cells treated with this compound.
1. Materials and Reagents
-
Cell Line: Mouse embryonic fibroblasts (NIH 3T3)
-
This compound (G8CG): Stock solution in DMSO
-
Hydrogen Peroxide (H₂O₂): For inducing oxidative stress
-
Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS): Ca²⁺ and Mg²⁺ free
-
Trypsin-EDTA
-
Low Melting Point (LMP) Agarose: 1% (w/v) in PBS
-
Normal Melting Point (NMP) Agarose: 0.5% (w/v) in PBS
-
Lysis Solution: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl (pH 10), 1% Triton X-100, and 10% DMSO (add fresh)
-
Alkaline Electrophoresis Buffer: 300 mM NaOH, 1 mM EDTA (pH > 13)
-
Neutralization Buffer: 0.4 M Tris-HCl (pH 7.5)
-
DNA Staining Solution: e.g., SYBR® Gold or Ethidium Bromide
-
Microscope Slides: Pre-coated or frosted
-
Coverslips
2. Cell Culture and Treatment
-
Culture NIH 3T3 cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells in 6-well plates and allow them to attach and grow to 80-90% confluency.
-
For Protective Effect Assay:
-
Pre-incubate cells with various concentrations of G8CG (e.g., 2.5, 5, 10 µM) for a specified time (e.g., 24 hours).
-
Induce DNA damage by treating the cells with H₂O₂ (e.g., 50 µM) for a short period (e.g., 5-10 minutes on ice).
-
-
For Pro-oxidant Effect Assay:
-
Treat cells with higher concentrations of G8CG (e.g., 20, 50, 100 µM) for a specified time (e.g., 24 hours).
-
-
Include appropriate controls: untreated cells, vehicle control (DMSO), and positive control (H₂O₂ alone).
3. Comet Assay Procedure
-
Slide Preparation: Coat microscope slides with a layer of 0.5% NMP agarose and let it solidify.
-
Cell Harvesting:
-
Wash cells with cold PBS.
-
Trypsinize the cells and resuspend them in culture medium to inactivate trypsin.
-
Centrifuge the cell suspension and resuspend the pellet in cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
-
Embedding Cells in Agarose:
-
Mix 10 µL of the cell suspension with 90 µL of 1% LMP agarose (at 37°C).
-
Quickly pipette the mixture onto the pre-coated slide and cover with a coverslip.
-
Place the slides on a cold flat surface for 10 minutes to solidify the agarose.
-
-
Cell Lysis:
-
Gently remove the coverslips and immerse the slides in cold lysis solution.
-
Incubate at 4°C for at least 1 hour in the dark.
-
-
DNA Unwinding:
-
Remove the slides from the lysis solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with cold alkaline electrophoresis buffer until the slides are covered.
-
Let the DNA unwind for 20-40 minutes in the dark.
-
-
Electrophoresis:
-
Perform electrophoresis at a constant voltage (e.g., 25 V) and current (e.g., 300 mA) for 20-30 minutes.
-
-
Neutralization:
-
Gently remove the slides from the electrophoresis tank and place them on a tray.
-
Wash the slides three times with neutralization buffer for 5 minutes each.
-
-
Staining and Visualization:
-
Stain the slides with a suitable DNA staining solution.
-
Visualize the comets using a fluorescence microscope. Capture images for analysis.
-
4. Data Analysis
-
Analyze at least 50-100 comets per sample.
-
Use specialized software to quantify the extent of DNA damage. Common parameters include:
-
% DNA in the tail: The fraction of total DNA that has migrated into the tail.
-
Tail length: The length of the comet tail.
-
Tail moment: The product of the tail length and the fraction of DNA in the tail.
-
-
Perform statistical analysis to determine the significance of the results.
Mandatory Visualization
Caption: Experimental workflow for the comet assay.
References
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Genistein 8-C-Glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genistein 8-C-glucoside (G8CG), a natural isoflavone found in plants like Lupinus luteus, has demonstrated significant potential as a chemotherapeutic agent.[1][2] Like its aglycone form, genistein, G8CG has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.[1][2] This application note provides a detailed protocol for the analysis of G8CG-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Additionally, it outlines the underlying signaling pathways potentially involved in this process.
Flow cytometry is a powerful technique to quantify the extent of apoptosis in a cell population. The Annexin V/PI dual-staining method allows for the differentiation between viable cells, early apoptotic cells, late apoptotic/necrotic cells, and necrotic cells.[3][4][5] This is based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane during early apoptosis, which is detected by the high-affinity binding of Annexin V.[4][5] Propidium iodide, a fluorescent nucleic acid intercalator, is excluded by the intact membrane of viable and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[4]
Data Presentation
The following table structure should be used to summarize the quantitative data obtained from the flow cytometry analysis. This allows for a clear and concise comparison of the effects of different concentrations of this compound over time.
Table 1: Percentage of Apoptotic Cells in [Cell Line Name] Treated with this compound
| Treatment Group | Concentration (µM) | Incubation Time (h) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Necrotic Cells (%) (Annexin V- / PI+) |
| Control | 0 | 24 | ||||
| Control | 0 | 48 | ||||
| G8CG | 10 | 24 | ||||
| G8CG | 10 | 48 | ||||
| G8CG | 30 | 24 | ||||
| G8CG | 30 | 48 | ||||
| G8CG | 90 | 24 | ||||
| G8CG | 90 | 48 |
Note: The concentrations and time points provided are based on published data and may need to be optimized for your specific cell line.[1][2]
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol outlines the general procedure for culturing a cancer cell line and treating it with G8CG to induce apoptosis.
Materials:
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (G8CG) stock solution (e.g., in DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
6-well plates or T25 flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates or T25 flasks at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Preparation of G8CG Working Solutions: Prepare serial dilutions of the G8CG stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1-90 µM).[1][2] Also, prepare a vehicle control medium containing the same final concentration of the solvent (e.g., DMSO) used for the G8CG stock.
-
Cell Treatment: Once the cells have reached the desired confluency, remove the old medium and replace it with the medium containing the different concentrations of G8CG or the vehicle control.
-
Incubation: Incubate the treated cells for the desired time points (e.g., 24 and 48 hours).[1][2]
Annexin V/PI Staining for Flow Cytometry
This protocol describes the staining procedure for detecting apoptosis in G8CG-treated cells.
Materials:
-
Treated and control cells from the previous protocol
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
-
Centrifuge
Procedure:
-
Cell Harvesting:
-
For adherent cells, gently aspirate the culture medium (which may contain floating apoptotic cells) and save it.
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with the saved culture medium.
-
For suspension cells, directly collect the cells.
-
-
Centrifugation: Centrifuge the cell suspension at approximately 300-400 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide to the cell suspension.
-
-
Final Volume Adjustment: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour of staining.
Flow Cytometry Analysis:
-
Use a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorochromes (e.g., FITC and PI).
-
Set up compensation and quadrants using unstained, Annexin V-only, and PI-only stained control cells.
-
Acquire a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-Left (Annexin V- / PI+): Primarily necrotic cells
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for analyzing G8CG-induced apoptosis.
Proposed Signaling Pathway of this compound-Induced Apoptosis
Studies on Genistein and G8CG suggest that apoptosis is induced primarily through the mitochondrial (intrinsic) pathway.[1] This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential (ΔΨm), and subsequent activation of caspases.[1][2]
Caption: Proposed mitochondrial pathway of G8CG-induced apoptosis.
References
- 1. Cytotoxic activity of genistein-8-C-glucoside form Lupinus luteus L. and genistein against human SK-OV-3 ovarian carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic activity of genistein-8-C-glucoside form Lupinus luteus L. and genistein against human SK-OV-3 ovarian carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. bosterbio.com [bosterbio.com]
- 6. researchgate.net [researchgate.net]
Preparing Genistein 8-C-Glucoside Stock Solutions in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genistein 8-C-glucoside (G8CG) is a natural isoflavone glucoside that has garnered significant interest in biomedical research for its potential therapeutic properties. As a derivative of genistein, G8CG is investigated for its role in various cellular processes, most notably the induction of apoptosis in cancer cell lines. Accurate and consistent preparation of stock solutions is paramount for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving G8CG for in vitro studies due to its high solubilizing capacity for this compound.
This document provides detailed application notes and protocols for the preparation, storage, and use of this compound stock solutions in DMSO.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₀O₁₀ | [1][2] |
| Molecular Weight | 432.38 g/mol | [1][2] |
| CAS Number | 66026-80-0 | [1] |
| Appearance | Solid | [1] |
| Solubility in DMSO | Soluble; concentrations of at least 10 mM are achievable. | [2] |
| Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years. | [3] |
| Storage (in DMSO) | -80°C for up to 1 year; -20°C for up to 1 month. To avoid degradation from repeated freeze-thaw cycles, it is recommended to store in single-use aliquots. | [2][3] |
While the maximum solubility of this compound in DMSO is not definitively reported in the literature, stock solutions of at least 10 mM have been successfully prepared and used in published research.[2] For its aglycone form, genistein, the solubility in DMSO is approximately 30 mg/mL.[4] It is advisable to start with a desired stock concentration, such as 10 mM, and gently warm the solution or use a sonicator to aid dissolution if needed.[2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 432.38 g/mol = 0.43238 g
-
Mass (mg) = 4.3238 mg
-
-
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh 4.32 mg of this compound powder into the tared tube.
-
-
Dissolving the Compound:
-
Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to facilitate dissolution if necessary.[2]
-
-
Aliquoting and Storage:
-
Once fully dissolved, dispense the stock solution into smaller, single-use, sterile aliquots (e.g., 20 µL or 50 µL) in microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[2][3] Avoid repeated freeze-thaw cycles.
-
References
Animal Models for Studying the In Vivo Effects of Genistein 8-C-Glucoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genistein 8-C-glucoside (G8CG) is a naturally occurring isoflavone found in legumes, such as soy. As a glycosylated form of genistein, it is a subject of growing interest for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anti-cancer properties. In vivo studies using animal models are crucial for elucidating the mechanisms of action, pharmacokinetics, and overall efficacy of G8CG before it can be considered for human applications. However, it is important to note that much of the existing in vivo research has focused on its aglycone form, genistein. This compound often acts as a prodrug, being converted to genistein by intestinal microflora. Therefore, understanding the in vivo effects of genistein is paramount when studying G8CG.
This document provides detailed application notes and protocols for utilizing animal models to study the in vivo effects of G8CG, with a significant focus on genistein as the primary active metabolite.
Section 1: Animal Models and Applications
A variety of animal models, primarily rodents, have been employed to investigate the in vivo effects of genistein and its glycosides. The choice of model depends on the specific research question and the physiological system being studied.
Commonly Used Animal Models:
-
Mice:
-
C57BL/6J: Widely used for studies on metabolic disorders, including obesity and diabetes, due to their susceptibility to diet-induced obesity.
-
BALB/c: Often used in immunology and cancer research, including xenograft models.
-
Nude (athymic): Lacking a thymus gland and therefore T-cells, these mice are ideal for xenograft studies with human cancer cell lines as they do not reject foreign tissue.
-
ob/ob: A model for obesity and type 2 diabetes due to a mutation in the leptin gene, leading to hyperphagia.
-
-
Rats:
-
Sprague-Dawley: A common outbred strain used for a wide range of toxicological, pharmacological, and metabolic studies.
-
Wistar: Another popular outbred strain for general-purpose research.
-
Zucker Diabetic Fatty (ZDF): A model for obesity, insulin resistance, and type 2 diabetes.
-
Therapeutic Areas of Investigation:
-
Metabolic Disorders: Animal models of diet-induced obesity and genetic models like the ob/ob mouse are used to study the effects of G8CG and genistein on glucose metabolism, insulin sensitivity, and lipid profiles.[1]
-
Cancer: Xenograft models in immunocompromised mice are instrumental in evaluating the anti-tumor efficacy of these compounds against various cancers, including breast, prostate, and cervical cancer.[2]
-
Inflammation and Oxidative Stress: Models of induced inflammation or injury, such as spinal cord injury in rats, are used to assess the anti-inflammatory and antioxidant properties.[3] One study demonstrated that G8CG has a radioprotective effect in rats subjected to gamma-irradiation.[4]
-
Neuroprotection: Animal models of neurodegenerative diseases or induced neuronal damage are employed to investigate the potential neuroprotective effects.
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies on genistein.
Table 1: Effects of Genistein on Metabolic Parameters in Animal Models
| Animal Model | Genistein Dose & Administration | Duration | Key Findings | Reference |
| ob/ob mice | 600 mg/kg in diet | 4 weeks | Body weight reduction (9-12%), serum glucose reduction (18-43%), lowered serum triglycerides.[1] | [1] |
| C57BL/6J mice | 30 mg/kg/day via oral gavage | 10 weeks | Improved glucose tolerance, increased expression of UCP1 and PGC1α in white and brown adipose tissue.[5] | [5] |
| Streptozotocin-induced diabetic mice | 0.25 g/kg in diet | 4 weeks post-STZ | Ameliorated hyperglycemia, improved glucose tolerance, increased plasma insulin levels.[6] | [6] |
| Sprague-Dawley rats | 150 and 300 mg/kg in diet | 10 days | Determined steady-state blood and retinal concentrations in diabetic and non-diabetic models.[7] | [7] |
Table 2: Effects of Genistein in Cancer Animal Models
| Animal Model | Cancer Type | Genistein Dose & Administration | Duration | Key Findings | Reference |
| C57BL/6 mice | Cervical Cancer (TC-1 cells) | 20 mg/kg/day via oral gavage | 20 days | Significantly lower tumor volume, increased lymphocyte proliferation.[2] | [2] |
| Nude mice | Prostate Cancer (PC-3M cells) | 100 or 250 mg/kg in diet | Not specified | Inhibition of cancer metastasis. | [8] |
| Ovariectomized obese mice | Breast Cancer | Not specified | Not specified | Alleviated obesity, systemic inflammation, and inhibited tumor growth.[9] | [9] |
Table 3: In Vivo Data for this compound (G8CG)
| Animal Model | Application | G8CG Dose & Administration | Duration | Key Findings | Reference |
| Rats | Radioprotection | 75 mg/kg | Single dose | Protective effect against gamma-irradiation induced damage to liver microsomal membranes.[4] | [4] |
| Rats | Antioxidant | Not specified | Not specified | Dose-dependently inhibited membrane lipid peroxidation and GSH oxidation after gamma-irradiation.[10] | [10] |
Section 2: Experimental Protocols
Protocol 1: Evaluation of G8CG/Genistein in a Diet-Induced Obesity Mouse Model
Objective: To assess the effect of G8CG or genistein on metabolic parameters in mice with diet-induced obesity.
Animal Model: Male C57BL/6J mice, 8 weeks old.
Materials:
-
This compound or Genistein
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
Oral gavage needles
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Blood glucose meter and strips
-
Equipment for insulin tolerance test (ITT) and glucose tolerance test (GTT)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
-80°C freezer for sample storage
Procedure:
-
Acclimatization: House mice for one week under standard conditions (12h light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.
-
Induction of Obesity: Divide mice into two main groups: one receiving the standard chow diet and the other receiving the HFD. Feed for 8-12 weeks to induce obesity and insulin resistance in the HFD group.
-
Treatment Groups: Subdivide the HFD-fed mice into at least two groups:
-
HFD + Vehicle
-
HFD + G8CG or Genistein (e.g., 30 mg/kg body weight) A lean control group on the standard diet should also be included.
-
-
Compound Administration:
-
Prepare a suspension of G8CG or genistein in the chosen vehicle.
-
Administer the compound or vehicle daily via oral gavage for a period of 4-10 weeks.
-
-
Monitoring:
-
Record body weight and food intake weekly.
-
Perform GTT and ITT at the end of the treatment period.
-
GTT: Fast mice for 6 hours, then administer an intraperitoneal injection of glucose (2 g/kg). Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
ITT: Fast mice for 4 hours, then administer an intraperitoneal injection of insulin (0.75 U/kg). Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.
-
-
-
Sample Collection:
-
At the end of the study, euthanize mice after fasting.
-
Collect blood via cardiac puncture for analysis of serum insulin, triglycerides, and other relevant markers.
-
Harvest tissues such as liver, white adipose tissue (WAT), and brown adipose tissue (BAT). Snap-freeze in liquid nitrogen and store at -80°C for later analysis (e.g., gene expression, Western blotting).
-
Protocol 2: Evaluation of G8CG/Genistein in a Cancer Xenograft Mouse Model
Objective: To determine the anti-tumor efficacy of G8CG or genistein in vivo.
Animal Model: Female athymic nude mice, 6-8 weeks old.
Materials:
-
Human cancer cell line (e.g., cervical cancer TC-1 cells)
-
Matrigel
-
This compound or Genistein
-
Vehicle (e.g., DMSO, corn oil)
-
Subcutaneous injection needles
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Acclimatization: House mice for one week under sterile conditions.
-
Tumor Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Treatment Groups:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups:
-
Vehicle control
-
G8CG or Genistein (e.g., 20 mg/kg body weight)
-
-
-
Compound Administration:
-
Administer the compound or vehicle daily via oral gavage or subcutaneous injection for the duration of the study (e.g., 20-30 days).
-
-
Tumor Measurement:
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Endpoint and Sample Collection:
-
Euthanize mice when tumors in the control group reach the maximum allowed size as per institutional guidelines, or at the study endpoint.
-
Excise tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry, Western blotting).
-
Collect blood and other organs as needed.
-
Section 3: Signaling Pathways and Visualization
Genistein is known to modulate several key signaling pathways involved in cell proliferation, apoptosis, inflammation, and metabolism. While direct in vivo evidence for G8CG's specific signaling effects is limited, it is highly probable that it exerts its effects through its conversion to genistein.
Key Signaling Pathways Modulated by Genistein:
-
PI3K/Akt Pathway: Genistein can inhibit the phosphorylation of Akt, a key protein in a pathway that promotes cell survival and proliferation.[2]
-
MAPK/ERK Pathway: This pathway is also involved in cell growth and differentiation. Genistein has been shown to decrease the phosphorylation of ERK.[2]
-
NF-κB Pathway: Genistein can suppress the activation of NF-κB, a key transcription factor in the inflammatory response, thereby reducing the expression of pro-inflammatory cytokines.
-
PPARγ Pathway: Genistein can activate PPARγ, a nuclear receptor that plays a role in adipocyte differentiation and lipid metabolism.[9]
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways modulated by genistein.
Caption: Workflow for studying G8CG/genistein in a diet-induced obesity model.
Caption: Workflow for a cancer xenograft model to evaluate G8CG/genistein.
Conclusion
The study of this compound in vivo is a promising area of research. Due to its likely conversion to genistein, the established animal models and protocols for genistein provide a strong foundation for investigating G8CG. Researchers should consider the pharmacokinetic profile of G8CG, including its absorption and metabolism, when designing experiments and interpreting results. The protocols and data presented here offer a comprehensive guide for scientists and drug development professionals to effectively design and execute in vivo studies to explore the therapeutic potential of this interesting isoflavone.
References
- 1. Genistein diet improves body weight, serum glucose and triglyceride levels in both male and female ob/ob mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of Genistein’s Effects in Preclinical Models of Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antioxidative effects of genistein in a model of spinal cord injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Isoflavone genistein-8-c-glycoside prevents the oxidative damages in structure and function of rat liver microsomal membranes] [pubmed.ncbi.nlm.nih.gov]
- 5. Genistein improves glucose metabolism and promotes adipose tissue browning through modulating gut microbiota in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genistein Induces Pancreatic β-Cell Proliferation through Activation of Multiple Signaling Pathways and Prevents Insulin-Deficient Diabetes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Inhibition of cancer cell invasion and metastasis by genistein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of genistein supplementation on microenvironment regulation of breast tumors in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Antioxidative effects of isoflavon genisteine-8-C-glycoside in vitro and in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Genistein 8-C-Glucoside in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Genistein 8-C-glucoside (G8CG) in cell culture experiments. This document outlines the cytotoxic and apoptotic effects of G8CG on various cell lines, details experimental protocols, and summarizes key quantitative data.
Introduction
This compound is a natural isoflavone found in plants like lupine.[1][2][3] As a glycosylated form of the well-studied phytoestrogen genistein, G8CG has garnered interest for its potential therapeutic properties, including its anticancer activities.[1][2][3][4][5] In vitro studies have demonstrated that G8CG can inhibit cell proliferation, induce apoptosis, and modulate cellular processes such as oxidative stress in a dose-dependent manner.[1][3][4][5] These protocols are designed to assist in the investigation of G8CG's biological effects in a laboratory setting.
Data Presentation
The following tables summarize the effective concentrations and observed effects of this compound across different cell lines and experimental assays as reported in the literature.
Table 1: Summary of this compound Effects on Various Cell Lines
| Cell Line | Concentration Range (µM) | Incubation Time | Observed Effects | Reference |
| SK-OV-3 (human ovarian carcinoma) | 1 - 90 | 24 and 48 hours | Inhibition of cell proliferation, induction of apoptosis, loss of mitochondrial membrane potential, generation of reactive oxygen species (ROS) at concentrations >20 µM.[4][5] | [4][5] |
| CHO (Chinese hamster ovary) | 1 - 290 | Not specified | Reduced cell viability, induced apoptosis and DNA damage at concentrations >10 µM. Antioxidant properties at 5 and 7.5 µM.[1] | [1] |
| NIH 3T3 (mouse embryonic fibroblast) | 2.5 - 110 | Not specified | Reduced cell viability and induced DNA damage at concentrations >20 µM. Antioxidant properties against H2O2-induced DNA damage at 2.5-10 µM.[3] | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (G8CG) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade[4]
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a stock solution of G8CG by dissolving it in DMSO. A common stock concentration is 500 µM.[4]
-
Ensure the powder is completely dissolved by vortexing.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter if necessary.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C.[4] Avoid repeated freeze-thaw cycles.
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[4]
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is adapted from studies on SK-OV-3, CHO, and NIH 3T3 cells.[1][3][4]
Materials:
-
Cells of interest (e.g., SK-OV-3)
-
Complete cell culture medium
-
96-well microtiter plates
-
This compound stock solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[4]
-
DMSO
Protocol:
-
Seed cells in a 96-well plate at a density of 3 x 10^4 cells per well in 200 µL of complete medium and incubate for 24 hours.[4]
-
Prepare serial dilutions of G8CG in complete medium from the stock solution to achieve the desired final concentrations (e.g., 1-100 µM).
-
Remove the medium from the wells and replace it with 200 µL of the medium containing the different concentrations of G8CG. Include a vehicle control (medium with the same concentration of DMSO as the highest G8CG concentration) and a negative control (untreated cells).
-
Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.[4]
-
After incubation, add 50 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Detection (Acridine Orange/Ethidium Bromide Staining)
This method allows for the visualization of apoptotic and necrotic cells.[5]
Materials:
-
Cells treated with G8CG
-
Phosphate-buffered saline (PBS)
-
Acridine Orange (AO) and Ethidium Bromide (EB) staining solution (e.g., 100 µg/mL of each in PBS)
-
Fluorescence microscope
Protocol:
-
Culture and treat cells with G8CG as described in the cytotoxicity assay.
-
After treatment, harvest the cells and wash them twice with cold PBS.
-
Resuspend the cell pellet in a small volume of PBS.
-
Add a small volume of the AO/EB staining solution to the cell suspension and mix gently.
-
Immediately place a drop of the stained cell suspension on a microscope slide and cover with a coverslip.
-
Observe the cells under a fluorescence microscope.
-
Live cells: Uniform green nucleus with intact structure.
-
Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.
-
Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.
-
Necrotic cells: Uniformly orange to red nucleus with intact structure.
-
Measurement of Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (H2DCFDA).[4]
Materials:
-
Cells treated with G8CG
-
H2DCFDA solution (20 µM in DMSO)[4]
-
PBS
-
Flow cytometer
Protocol:
-
Culture and treat a cell suspension (1 x 10^6 cells) with various concentrations of G8CG for 24 hours.[4]
-
After treatment, wash the cells twice with PBS.[4]
-
Resuspend the cells in fresh culture medium and add H2DCFDA to a final concentration of 20 µM.[4]
-
Incubate the cells for 30 minutes at 37°C in the dark.[4]
-
Analyze the fluorescence intensity of the cells using a flow cytometer with excitation and emission wavelengths of 488 nm and 530 nm, respectively.[4] An increase in fluorescence indicates an increase in intracellular ROS levels.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the cationic dye JC-1.[4]
Materials:
-
Cells treated with G8CG
-
JC-1 staining solution (1 µM in culture medium)[4]
-
Flow cytometer or fluorescence microscope
Protocol:
-
Culture and treat cells with G8CG for the desired duration.
-
Add JC-1 solution directly to the cell culture medium to a final concentration of 1 µM.[4]
-
Incubate the cells at 37°C for 15-30 minutes.
-
Analyze the cells by flow cytometry or fluorescence microscopy.
-
In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red.
-
In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
-
A decrease in the red/green fluorescence intensity ratio indicates a loss of mitochondrial membrane potential.
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the putative signaling pathways affected by genistein (the aglycone of G8CG) and a general experimental workflow for studying the effects of G8CG.
Caption: Putative signaling pathways modulated by Genistein.
References
- 1. Effect of the phytoestrogen, genistein-8-C-glucoside, on Chinese hamster ovary cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of genistein-8-C-glucoside from Lupinus luteus on DNA damage assessed using the comet assay in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic activity of genistein-8-C-glucoside form Lupinus luteus L. and genistein against human SK-OV-3 ovarian carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic activity of genistein-8-C-glucoside form Lupinus luteus L. and genistein against human SK-OV-3 ovarian carcinoma cell line [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Genistein 8-C-glucoside in Antioxidant Capacity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genistein 8-C-glucoside (G8CG) is a naturally occurring isoflavone found in various plants, including lupine flowers.[1] As a glycosylated form of the well-researched phytoestrogen genistein, G8CG has garnered interest for its potential biological activities, including its antioxidant properties.[1][2] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants play a crucial role in mitigating oxidative damage.
These application notes provide a comprehensive overview of the use of this compound in common antioxidant capacity assays. Detailed protocols for key experiments are provided to enable researchers to evaluate the antioxidant potential of this compound.
Antioxidant Properties of this compound
This compound has demonstrated dose-dependent antioxidant effects in various in vitro and in vivo models.[2] It has been shown to inhibit membrane lipid peroxidation and prevent the oxidation of glutathione (GSH) in human red blood cells and rat liver homogenates under oxidative stress.[2] Studies have indicated that at lower concentrations (e.g., 2.5-10 µM), G8CG exhibits protective antioxidant properties against hydrogen peroxide-induced DNA damage without associated cytotoxicity.
The antioxidant activity of isoflavones is often attributed to their ability to scavenge free radicals and chelate metal ions. The glycosylation of genistein at the 8-C position may influence its solubility, bioavailability, and ultimately its antioxidant efficacy.
Quantitative Antioxidant Capacity Data
The following table summarizes the available quantitative data on the antioxidant capacity of a closely related genistein glycoside, genistein-7-O-[α-rhamnopyranosyl-(1→6)]-β-glucopyranoside. This data can serve as a valuable reference for estimating the potential antioxidant activity of this compound.
| Assay | Compound | Result | Reference |
| DPPH Radical Scavenging Activity | Genistein-7-O-[α-rhamnopyranosyl-(1→6)]-β-glucopyranoside | IC50: 87.86 ± 1.85 µM | [3] |
| Ferric Reducing Antioxidant Power (FRAP) | Genistein-7-O-[α-rhamnopyranosyl-(1→6)]-β-glucopyranoside | 34.23 ± 2.75 mg FeSO4 equivalents | [3] |
Note: IC50 represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity. FRAP values are expressed as equivalents of a standard antioxidant (FeSO4).
Signaling Pathways in Antioxidant Activity
The antioxidant effects of genistein, the aglycone of G8CG, are mediated through the modulation of several key signaling pathways. It is plausible that this compound exerts its effects through similar mechanisms, potentially after enzymatic hydrolysis to genistein in vivo.
Nrf2 Signaling Pathway: Genistein has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.
Caption: Nrf2 signaling pathway activation by Genistein.
MAPK Signaling Pathway: Genistein can also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular stress responses.
Caption: MAPK signaling pathway modulation.
Experimental Protocols
The following are detailed protocols for common in vitro antioxidant capacity assays that can be used to evaluate this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Sample preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in methanol. Prepare similar dilutions for the positive control.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the sample or standard solutions at different concentrations to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the sample to determine the IC50 value.
Caption: DPPH assay experimental workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or Ethanol
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will form the ABTS•+ stock solution.
-
-
Working ABTS•+ solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample preparation: Prepare serial dilutions of this compound and Trolox in the same solvent used to dilute the ABTS•+ solution.
-
Assay:
-
Add 190 µL of the working ABTS•+ solution to each well of a 96-well plate.
-
Add 10 µL of the sample or standard solutions at different concentrations to the wells.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
References
- 1. [Isoflavone genistein-8-c-glycoside prevents the oxidative damages in structure and function of rat liver microsomal membranes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (Open Access) [Antioxidative effects of isoflavon genisteine-8-C-glycoside in vitro and in vivo]. (2006) | L.B. Zavodnik | 3 Citations [scispace.com]
- 3. mdpi.com [mdpi.com]
Application of Genistein 8-C-glucoside in studies of inflammation.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Genistein 8-C-glucoside, a naturally occurring isoflavone found in various plants, is the glycoside form of genistein.[1] While extensive research has highlighted the potent anti-inflammatory properties of its aglycone, genistein, emerging studies suggest that this compound also possesses significant biological activities, including antioxidant and anti-inflammatory effects.[2][3] This document provides a comprehensive overview of the application of this compound in inflammation research, including its mechanism of action, relevant experimental protocols, and available quantitative data. Given the limited specific data for the glycoside, information on genistein is also included as a reference point, reflecting the likelihood of similar mechanistic pathways.
Genistein has been shown to exert its anti-inflammatory effects through the modulation of key signaling pathways, primarily by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4][5] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators such as cytokines (TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][5]
Quantitative Data
The following tables summarize the available quantitative data on the anti-inflammatory and related activities of this compound and its aglycone, genistein.
Table 1: In Vitro Anti-Inflammatory and Antioxidant Activities of this compound and Related Compounds
| Compound/Extract | Assay | Cell Line/System | IC50 / Inhibition | Reference |
| Methanol extract of Ceiba pentandra (containing this compound) | Nitric Oxide Scavenging Activity | Cell-free | IC50: 5.40 ± 0.3 µg/mL | [3] |
| Methanol extract of Diaphananthe bidens (containing this compound) | Inhibition of inflammatory mediators | Not specified | 86-97% inhibition | [6][7] |
| Genistein | Nitric Oxide Production | RAW 264.7 macrophages | IC50: 69.4 µM | [8] |
Table 2: In Vivo Anti-Inflammatory Effects of Genistein
| Compound | Animal Model | Dosage | Effect | Reference |
| Genistein | Helicobacter pylori-induced gastropathy in rats | Not specified | Significantly decreased pro-inflammatory mediators (TNF-α, CINC-1) and NF-κB expression. | [8] |
Note: Specific quantitative data for pure this compound in in vivo inflammation models is limited in the reviewed literature.
Signaling Pathways
The anti-inflammatory effects of genistein, and likely this compound, are mediated through the inhibition of key pro-inflammatory signaling cascades. The following diagrams illustrate the proposed mechanisms.
Caption: Proposed mechanism of this compound in inhibiting the NF-κB and MAPK signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Anti-Inflammatory Assay: LPS-Induced Macrophage Model
This protocol details the procedure for evaluating the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.
2. Treatment:
-
The following day, remove the old medium.
-
Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours.
-
Subsequently, stimulate the cells with LPS (10-100 ng/mL) for 18-24 hours. Include appropriate vehicle controls.
3. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Quantify the levels of cytokines in the cell culture supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Gene Expression Analysis: Isolate total RNA from the cells and perform real-time quantitative PCR (RT-qPCR) to determine the mRNA expression levels of iNOS, COX-2, TNF-α, IL-6, and IL-1β.
4. Cell Viability Assay:
-
Perform a cell viability assay (e.g., MTT or CCK-8) to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.
Caption: Experimental workflow for the in vitro LPS-induced macrophage inflammation model.
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema
This protocol describes the carrageenan-induced paw edema model in rodents, a widely used assay for evaluating acute inflammation.
1. Animals:
-
Use adult male Wistar rats (160-200 g) or BALB/c mice.
-
Acclimatize the animals for at least one week before the experiment.
2. Treatment Groups:
-
Divide the animals into several groups:
-
Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose)
-
This compound treated groups (various doses)
-
Positive Control (e.g., Indomethacin, 5-10 mg/kg)
-
3. Administration:
-
Administer this compound or the vehicle orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.
4. Induction of Edema:
-
Inject 0.1 mL of 1% λ-carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[2][3]
5. Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[2]
-
The degree of edema is calculated as the difference in paw volume/thickness before and after carrageenan injection.
-
The percentage inhibition of edema is calculated relative to the vehicle control group.
6. Biochemical Analysis (Optional):
-
After the final measurement, euthanize the animals and collect the paw tissue.
-
Homogenize the tissue to measure levels of inflammatory mediators such as TNF-α, IL-1β, myeloperoxidase (MPO), and prostaglandins.
Caption: Experimental workflow for the in vivo carrageenan-induced paw edema model.
Disclaimer: While this compound is a promising compound for inflammation research, the body of literature providing specific quantitative data and detailed protocols is still developing. Much of the current understanding of its mechanism is extrapolated from studies on its aglycone, genistein. Researchers are encouraged to perform dose-response studies to determine the optimal concentrations for their specific experimental models.
References
Genistein 8-C-Glucoside: A Promising Inducer of G2/M Arrest in Cancer Cells
Application Notes and Protocols for Researchers
Introduction
Genistein, a prominent isoflavone found in soy products, has garnered significant attention for its potential anticancer properties. Its glycosidic form, Genistein 8-C-glucoside (G8CG), is also a subject of interest in oncological research. Both compounds have been shown to exert cytotoxic effects on various cancer cell lines, with a notable mechanism being the induction of cell cycle arrest at the G2/M phase. This critical checkpoint disruption prevents cancer cells from undergoing mitosis, ultimately leading to apoptosis or programmed cell death. These application notes provide a comprehensive overview of the mechanisms of G8CG-induced G2/M arrest and detailed protocols for its investigation in a laboratory setting. While much of the detailed mechanistic data is derived from studies on its aglycone form, Genistein, the fundamental pathways are considered to be highly similar.
Mechanism of Action: G2/M Phase Arrest
Genistein and its derivatives induce G2/M arrest through the modulation of several key signaling pathways and regulatory proteins. The culmination of these molecular events is the inhibition of the Cyclin B1/CDK1 complex, the master regulator of the G2/M transition.
Several interconnected signaling pathways are implicated in this process:
-
PI3K/Akt Pathway: Genistein has been shown to inhibit the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1][2] This inhibition can lead to downstream effects on cell cycle regulators.
-
Ras/MAPK/AP-1 Pathway: The Ras/MAPK/AP-1 signaling cascade can also be modulated by Genistein, influencing the expression of genes involved in cell cycle progression.[3]
-
ATM/p53-Dependent Pathway: Genistein can activate the Ataxia-Telangiectasia Mutated (ATM) protein, a key sensor of DNA damage.[4][5][6] This leads to the stabilization and activation of the tumor suppressor p53. Activated p53, in turn, induces the expression of p21WAF1/CIP1, a potent cyclin-dependent kinase (CDK) inhibitor.[1][4][5][7][8][9]
-
Modulation of G2/M Regulatory Proteins:
-
p21WAF1/CIP1: This CDK inhibitor binds to and inactivates the Cyclin B1/CDK1 complex, thereby halting the cell cycle at the G2/M transition.[1][7]
-
Cyclin B1 and CDK1 (Cdc2): Genistein treatment has been consistently shown to decrease the expression of Cyclin B1.[1][3][7] This reduction in the regulatory subunit of the key mitotic kinase complex prevents its activation.
-
Cdc25C: This phosphatase is responsible for activating CDK1 by removing inhibitory phosphates. Genistein can lead to the inactivation of Cdc25C, further ensuring that CDK1 remains inactive.[3][4][10]
-
Wee1: Conversely, Genistein can increase the expression of Wee1 kinase, which adds inhibitory phosphates to CDK1, contributing to the G2/M block.[4]
-
Quantitative Data Summary
The following tables summarize representative quantitative data on the effects of Genistein on cell cycle distribution and protein expression in various cancer cell lines. It is important to note that optimal concentrations and incubation times will vary depending on the specific cell line and experimental conditions.
Table 1: Effect of Genistein on Cell Cycle Distribution in Cancer Cell Lines
| Cell Line | Genistein Concentration (µM) | Incubation Time (h) | % Cells in G2/M Phase (Control) | % Cells in G2/M Phase (Treated) | Reference |
| T24 (Bladder Cancer) | 160 | 48 | Not Specified | ~2-fold increase | [1] |
| MDA-MB-231 (Breast Cancer) | Concentration-dependent | Not Specified | Not Specified | Increased | [3][7] |
| HCT-116 (Colon Cancer) | 50, 100 | 48 | Not Specified | Dose-dependent increase | [5][9] |
| SW-480 (Colon Cancer) | 50, 100 | 48 | Not Specified | Dose-dependent increase | [5][9] |
| H460 (Lung Cancer) | 30 | Not Specified | Not Specified | Increased | [8] |
| HepG2 (Hepatoma) | Not Specified | Not Specified | Not Specified | Increased | [4] |
| MCF-7 (Breast Cancer) | 150 | 24 | 19.9 | 47.3 | [11] |
Table 2: Modulation of Key G2/M Regulatory Proteins by Genistein
| Protein | Effect | Cell Line(s) | Reference |
| Cyclin B1 | Downregulation | MCF-7, MDA-MB-231, T24 | [1][3][7] |
| CDK1 (Cdc2) | Decreased Protein Levels/Activity | MDA-MB-231, HepG2 | [3][4][7] |
| p21WAF1/CIP1 | Upregulation | MCF-7, MDA-MB-231, T24, H460, HepG2, HCT-116 | [1][4][5][7][8][9] |
| Cdc25C | Decreased Protein Levels/Inactivation | MDA-MB-231, HepG2 | [3][4][10] |
| p53 | Upregulation/Activation | HCT-116, HepG2, MCF-7 | [4][5][6][9][11] |
| ATM | Activation | HepG2, HCT-116 | [4][5][6][9] |
| Chk2 | Activation | HepG2 | [4] |
| Wee1 | Upregulation | HepG2 | [4] |
Experimental Protocols
Here are detailed protocols for key experiments to investigate the effects of this compound on cancer cell lines.
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to attach overnight. Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time periods (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them. Combine all cells and centrifuge at 500 x g for 5 minutes.[12]
-
Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS. Centrifuge again at 500 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 200 µL of PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.[12] Incubate at 4°C for at least 30 minutes (can be stored at 4°C for several weeks).[12][13]
-
Staining: Centrifuge the fixed cells at 500 x g for 10 minutes. Discard the ethanol and wash the pellet twice with PBS.[13] Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[13]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[13]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]
Protocol 2: Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol is used to determine the expression levels of key proteins involved in G2/M arrest.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer (or other suitable lysis buffer) containing protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST)
-
Primary antibodies (e.g., against Cyclin B1, CDK1, p21, p53, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cell pellets in ice-cold RIPA buffer.[15] Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at 16,000 x g for 20 minutes at 4°C.[15] Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[15][16][17]
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[17]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST for 5-10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Wash the membrane again three times with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system.[16]
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
Protocol 3: Apoptosis Assay using Annexin V/PI Staining
This protocol determines if G2/M arrest is followed by apoptosis.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS, ice-cold
-
Flow cytometer
Procedure:
-
Cell Harvesting and Washing: Harvest cells as described in the cell cycle analysis protocol. Wash the cells once with ice-cold PBS and then once with 1X Binding Buffer.[19]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[19]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide staining solution.[20] Gently vortex the cells.
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[20]
-
Dilution and Analysis: Add 400 µL of 1X Binding Buffer to each tube.[20] Analyze the samples by flow cytometry within 1 hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[20][21]
Visualizing the Molecular Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described.
Caption: Signaling pathways of Genistein-induced G2/M arrest.
Caption: Workflow for cell cycle analysis by flow cytometry.
References
- 1. Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genistein induces G2/M cell cycle arrest via stable activation of ERK1/2 pathway in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genistein arrests hepatoma cells at G2/M phase: involvement of ATM activation and upregulation of p21waf1/cip1 and Wee1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genistein induces G2/M cell cycle arrest and apoptosis via ATM/p53-dependent pathway in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genistein induces G2/M cell cycle arrest and apoptosis via ATM/p53-dependent pathway in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genistein-induced G2/M arrest is associated with the inhibition of cyclin B1 and the induction of p21 in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genistein-induced G2-M arrest, p21WAF1 upregulation, and apoptosis in a non-small-cell lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genistein inactivates bcl-2, delays the G2/M phase of the cell cycle, and induces apoptosis of human breast adenocarcinoma MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. bio-rad.com [bio-rad.com]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Western Blot Video Protocol | Proteintech Group [ptglab.com]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Western Blot Analysis of Proteins Affected by Genistein 8-C-Glucoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genistein 8-C-glucoside (G8CG) is a naturally occurring isoflavone found in leguminous plants. Like its well-studied aglycone, genistein, G8CG has garnered interest for its potential therapeutic properties, including anti-cancer effects. Preliminary studies indicate that G8CG can inhibit cell proliferation and induce apoptosis in cancer cell lines. Western blot analysis is a powerful and widely used technique to investigate the molecular mechanisms underlying these cellular responses by detecting changes in the expression and activation of specific proteins.
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of this compound on key cellular proteins. This document outlines detailed protocols, potential protein targets, and the signaling pathways they regulate.
Data Presentation: Potential Protein Targets for Western Blot Analysis
The treatment of cells with this compound is anticipated to modulate proteins involved in apoptosis and cell cycle regulation. Based on the known effects of the related compound genistein and the observed induction of apoptosis by G8CG[1], the following proteins are recommended as key targets for investigation by Western blot.
| Protein Target | Function | Expected Change with G8CG Treatment | Pathway Involvement |
| Bcl-2 | Anti-apoptotic protein, inhibits apoptosis | Decrease | Intrinsic Apoptosis |
| Bax | Pro-apoptotic protein, promotes apoptosis | Increase | Intrinsic Apoptosis |
| Cleaved Caspase-9 | Initiator caspase in the intrinsic pathway | Increase | Intrinsic Apoptosis |
| Cleaved Caspase-8 | Initiator caspase in the extrinsic pathway | Increase | Extrinsic Apoptosis |
| Cleaved Caspase-3 | Executioner caspase, central to apoptosis | Increase | Apoptosis Execution |
| Cleaved PARP | Substrate of cleaved caspase-3, marker of apoptosis | Increase | Apoptosis Execution |
| p53 | Tumor suppressor, regulates cell cycle and apoptosis | Increase/Activation | Cell Cycle, Apoptosis |
| p21 Waf1/Cip1 | Cyclin-dependent kinase inhibitor, induces cell cycle arrest | Increase | Cell Cycle (G1/S, G2/M) |
| Cyclin B1 | Regulatory protein for G2/M transition | Decrease | Cell Cycle (G2/M) |
| Cdc2 (CDK1) | Kinase required for G2/M transition | Decrease/Inactivation | Cell Cycle (G2/M) |
| Phospho-Akt | Key node in cell survival signaling | Decrease | PI3K/Akt Pathway |
| Phospho-ERK1/2 | Key node in cell proliferation signaling | Decrease | MAPK/ERK Pathway |
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess changes in protein expression in cells treated with this compound.
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell line (e.g., human ovarian cancer SK-OV-3 cells) in appropriate culture dishes or flasks and grow to 70-80% confluency.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1-100 µM) for desired time points (e.g., 24, 48, 72 hours). Include a vehicle-treated control group (e.g., DMSO).
Preparation of Cell Lysates
-
Cell Harvesting:
-
Adherent cells: Place the culture dish on ice, aspirate the media, and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Suspension cells: Transfer the cells to a conical tube, centrifuge at 500 x g for 5 minutes at 4°C, discard the supernatant, and wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis:
-
Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail to the cell pellet or plate.
-
For adherent cells, use a cell scraper to collect the lysate.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled microcentrifuge tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay or the Bradford assay, following the manufacturer's instructions.
-
Normalization: Based on the concentrations obtained, normalize all samples to the same concentration with lysis buffer.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-40 µg) with Laemmli sample buffer (4X) and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein). Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom of the gel.
Protein Transfer (Blotting)
-
Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Verification: After transfer, you can briefly stain the membrane with Ponceau S solution to visualize the protein bands and confirm a successful transfer. Destain with TBST (Tris-buffered saline with 0.1% Tween 20).
Immunodetection
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation. The optimal dilution should be determined empirically or based on the manufacturer's datasheet.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species. Dilute the secondary antibody in blocking buffer and incubate for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10-15 minutes each with TBST.
Signal Detection and Analysis
-
Chemiluminescent Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for the recommended time.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-actin, GAPDH, or α-tubulin) to account for any variations in protein loading.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
Unveiling the Mitochondrial Maze: Protocols for Assessing Mitochondrial Dysfunction Induced by Genistein 8-C-glucoside
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides detailed application notes and experimental protocols for assessing mitochondrial dysfunction in response to Genistein 8-C-glucoside (G8CG), a natural isoflavone with potential therapeutic applications. Understanding the impact of G8CG on mitochondrial health is crucial for evaluating its efficacy and safety in drug development. These protocols offer standardized methods to investigate key parameters of mitochondrial function, including membrane potential, reactive oxygen species (ROS) production, ATP synthesis, and the activity of the electron transport chain.
Application Notes
This compound, a derivative of genistein, has been shown to induce mitochondrial membrane depolarization and apoptosis in various cell lines.[1][2][3][4] Its impact on mitochondrial function appears to be concentration-dependent, with higher concentrations promoting depolarization and lower concentrations potentially exhibiting antioxidant effects.[4][5] The protocols outlined below are designed to provide a robust framework for characterizing the dose-dependent effects of G8CG on mitochondrial bioenergetics and oxidative stress. The primary signaling pathway implicated in the mitochondrial effects of the parent compound, genistein, is the MAPK/NF-κB pathway, which regulates inflammation and cell survival.[6][7][8][9][10] It is hypothesized that G8CG may exert its effects through a similar mechanism.
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)
| Treatment Group | Concentration (µM) | JC-1 Red/Green Fluorescence Ratio (Mean ± SD) | % Change from Control |
| Vehicle Control (DMSO) | - | 100% | |
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 50 | ||
| This compound | 100 | ||
| Positive Control (e.g., CCCP) | (Specify) |
Table 2: Effect of this compound on Mitochondrial Reactive Oxygen Species (ROS) Production
| Treatment Group | Concentration (µM) | MitoSOX Red Fluorescence Intensity (Mean ± SD) | % Change from Control |
| Vehicle Control (DMSO) | - | 100% | |
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 50 | ||
| This compound | 100 | ||
| Positive Control (e.g., Antimycin A) | (Specify) |
Table 3: Effect of this compound on Cellular ATP Levels
| Treatment Group | Concentration (µM) | ATP Concentration (µM) (Mean ± SD) | % Change from Control |
| Vehicle Control (DMSO) | - | 100% | |
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 50 | ||
| This compound | 100 | ||
| Positive Control (e.g., Oligomycin) | (Specify) |
Table 4: Effect of this compound on Mitochondrial Respiratory Chain Complex Activity
| Treatment Group | Concentration (µM) | Complex I Activity (% of Control) | Complex II Activity (% of Control) | Complex III Activity (% of Control) | Complex IV Activity (% of Control) |
| Vehicle Control (DMSO) | - | 100 | 100 | 100 | 100 |
| This compound | 1 | ||||
| This compound | 10 | ||||
| This compound | 50 | ||||
| This compound | 100 | ||||
| Positive Control (e.g., Rotenone for Complex I) | (Specify) |
Experimental Protocols
Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol utilizes the lipophilic cationic dye JC-1 to measure changes in mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[11][12][13] A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Materials:
-
Cells of interest
-
This compound (G8CG)
-
Dimethyl sulfoxide (DMSO)
-
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 5 x 10⁴ to 5 x 10⁵ cells/well and incubate overnight.[11]
-
Compound Preparation: Prepare a stock solution of G8CG in DMSO.[4][14] Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM).[14][15] Also, prepare a vehicle control (DMSO in medium) and a positive control for depolarization (e.g., 50 µM CCCP).[16]
-
Treatment: Remove the overnight culture medium and add 100 µL of the prepared G8CG solutions, vehicle control, or positive control to the respective wells. Incubate for the desired time period (e.g., 24 or 48 hours).[14][15]
-
JC-1 Staining: Prepare a JC-1 staining solution (typically 1-10 µM in culture medium).[12] Remove the treatment medium, wash the cells once with PBS, and add 100 µL of the JC-1 staining solution to each well.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 15-30 minutes.[11][12]
-
Washing: Remove the staining solution and wash the cells twice with 100 µL of PBS or assay buffer.[12]
-
Fluorescence Measurement: Add 100 µL of PBS or assay buffer to each well. Measure the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates mitochondrial depolarization.
Measurement of Mitochondrial Reactive Oxygen Species (ROS) with MitoSOX Red
This protocol uses MitoSOX Red, a fluorescent probe that specifically targets mitochondria and is oxidized by superoxide, a primary mitochondrial ROS.[1][6] An increase in red fluorescence indicates an increase in mitochondrial superoxide levels.
Materials:
-
Cells of interest
-
This compound (G8CG)
-
DMSO
-
MitoSOX Red reagent
-
Cell culture medium
-
PBS
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the JC-1 protocol. A positive control for ROS production, such as Antimycin A, can be used.
-
MitoSOX Red Staining: Prepare a fresh working solution of MitoSOX Red (typically 1-5 µM in HBSS or culture medium).[2][17] Remove the treatment medium, wash the cells once with warm PBS, and add 100 µL of the MitoSOX Red working solution to each well.
-
Incubation: Incubate the plate at 37°C for 10-30 minutes, protected from light.[2]
-
Washing: Remove the staining solution and wash the cells three times with warm PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader (Excitation ~510 nm / Emission ~580 nm).[1][6]
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the fold change in mitochondrial ROS production.
Determination of Cellular ATP Levels
This protocol measures the total cellular ATP content as an indicator of mitochondrial function. A decrease in ATP levels can signify impaired oxidative phosphorylation. Commercially available luciferase-based ATP assay kits are recommended for their high sensitivity.
Materials:
-
Cells of interest
-
This compound (G8CG)
-
DMSO
-
White, opaque 96-well plates
-
ATP assay kit (luciferase-based)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white, opaque 96-well plate and treat with G8CG as described in steps 1-3 of the JC-1 protocol. A positive control that inhibits ATP synthesis, such as oligomycin, should be included.[18]
-
Cell Lysis and ATP Measurement: Follow the manufacturer's protocol for the chosen ATP assay kit. This typically involves lysing the cells and then adding a substrate/enzyme mixture that produces a luminescent signal proportional to the amount of ATP present.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Generate a standard curve using known concentrations of ATP. Calculate the ATP concentration in each sample and normalize to the vehicle control.
Assessment of Mitochondrial Respiratory Chain Complex Activity
This protocol involves the spectrophotometric measurement of the enzymatic activity of individual respiratory chain complexes (I, II, III, and IV) in isolated mitochondria or cell lysates. Commercial assay kits are available and recommended for standardized results.[5][19][20]
Materials:
-
Cells of interest
-
This compound (G8CG)
-
DMSO
-
Mitochondria isolation kit (optional)
-
Mitochondrial respiratory chain complex activity assay kits (for Complexes I, II, III, and IV)
-
Spectrophotometer or microplate reader
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with G8CG as previously described.
-
Sample Preparation: Prepare cell lysates or isolate mitochondria according to the instructions provided with the assay kits or standard laboratory protocols.[21][22][23] Determine the protein concentration of each sample to normalize the activity measurements.
-
Enzymatic Activity Assays: Perform the activity assays for each complex according to the kit manufacturer's instructions. These assays typically involve monitoring the change in absorbance of a specific substrate over time.
-
Data Analysis: Calculate the specific activity of each complex (e.g., in nmol/min/mg protein) and express it as a percentage of the vehicle control.
Mandatory Visualization
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for assessing mitochondrial dysfunction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. content.protocols.io [content.protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Genistein improves mitochondrial function and inflammatory in rats with diabetic nephropathy via inhibiting MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. 101.200.202.226 [101.200.202.226]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxic activity of genistein-8-C-glucoside form Lupinus luteus L. and genistein against human SK-OV-3 ovarian carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxic activity of genistein-8-C-glucoside form Lupinus luteus L. and genistein against human SK-OV-3 ovarian carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. resources.revvity.com [resources.revvity.com]
- 17. rosj.org [rosj.org]
- 18. agilent.com [agilent.com]
- 19. researchgate.net [researchgate.net]
- 20. Mitochondrial assay selection guide | Abcam [abcam.com]
- 21. Protocol for the Analysis of Yeast and Human Mitochondrial Respiratory Chain Complexes and Supercomplexes by Blue Native Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. agilent.com [agilent.com]
- 23. Isolated Mitochondrial Preparations and In organello Assays: A Powerful and Relevant Ex vivo Tool for Assessment of Brain (Patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Genistein 8-C-Glucoside (G8CG) Solubility and Handling for In Vitro Assays
Welcome to the technical support center for Genistein 8-C-glucoside (G8CG). This resource is designed to assist researchers, scientists, and drug development professionals in effectively using G8CG in in vitro assays by addressing common challenges related to its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound (G8CG) is a naturally occurring isoflavone, a type of flavonoid found in plants like lupine.[1] Like many flavonoids, G8CG has low aqueous solubility, which can pose a challenge for its application in in vitro assays that are typically conducted in aqueous-based cell culture media. Achieving a desired concentration without precipitation is crucial for obtaining accurate and reproducible experimental results. While glycosylation generally improves water solubility compared to the aglycone (genistein), careful preparation is still required.
Q2: What is the recommended solvent for dissolving this compound?
The most commonly recommended solvent for dissolving G8CG for in vitro studies is dimethyl sulfoxide (DMSO).[1] Commercial suppliers consistently list DMSO as a solvent for G8CG.
Q3: How do I prepare a stock solution of this compound using DMSO?
It is recommended to prepare a high-concentration stock solution in DMSO, which can then be diluted to the final working concentration in your aqueous assay medium. A published study successfully used a 500 μM stock solution of G8CG in 1% DMSO for treating human ovarian carcinoma cells. For preparing stock solutions, you can follow the general guidelines provided by suppliers. For example, to prepare a 10 mM stock solution, you would dissolve the appropriate mass of G8CG in the calculated volume of DMSO.
Q4: What is the stability of this compound solutions?
-
DMSO Stock Solutions: When stored at -20°C or -80°C, DMSO stock solutions of G8CG are generally stable for up to one month at -20°C and six months at -80°C.[1] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.
-
Aqueous Working Solutions: Aqueous solutions of flavonoids can be less stable. For the aglycone, genistein, it is recommended not to store aqueous solutions for more than one day. While specific stability data for G8CG in cell culture media is limited, it is best practice to prepare fresh working dilutions from the frozen DMSO stock for each experiment.
Q5: Can I dissolve this compound without using DMSO?
For researchers working with cell lines that are highly sensitive to DMSO, finding an alternative solvent can be challenging due to the poor aqueous solubility of G8CG. While some flavonoids have limited solubility in ethanol or methanol, preparing a high-concentration stock solution without DMSO may be difficult. If DMSO must be avoided, extensive solubility testing in alternative solvents like ethanol, followed by serial dilutions in the aqueous medium, would be necessary. However, the final concentration achievable without precipitation may be significantly lower.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in cell culture medium upon adding the G8CG stock solution. | The final concentration of G8CG exceeds its solubility limit in the aqueous medium. | - Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.5%) to minimize toxicity and solubility issues. - When diluting the DMSO stock, add it to the medium with gentle vortexing or inversion to ensure rapid and thorough mixing. - Prepare the working solution immediately before adding it to the cells. |
| Inconsistent or no biological effect observed in the assay. | - Degradation of G8CG in the stock or working solution. - Inaccurate concentration of the stock solution. | - Aliquot the DMSO stock solution and store it properly at -20°C or -80°C to avoid repeated freeze-thaw cycles. - Prepare fresh working dilutions for each experiment. - Verify the initial weighing of the G8CG powder and the volume of DMSO used to prepare the stock solution. |
| Crystallization of the DMSO stock solution upon storage at -20°C. | DMSO can solidify at this temperature. | This is normal for DMSO. To use the stock solution, warm the vial to room temperature or briefly in a 37°C water bath until it is completely thawed and the solution is clear. Mix well before taking an aliquot. |
| Difficulty dissolving the G8CG powder in DMSO. | Insufficient mixing or temperature. | To aid dissolution, you can gently warm the solution to 37°C and use sonication in an ultrasonic bath for a short period.[1] Ensure the solution is clear before use. |
Quantitative Data on Solubility
Obtaining precise, quantitative solubility data for this compound across a range of solvents is challenging as this information is not widely published in a standardized format. However, based on information from commercial suppliers and research articles, we can provide the following guidance:
| Solvent | Solubility | Concentration (Example) | Notes |
| DMSO | Soluble | A 10 mM stock solution can be prepared.[2] | The solvent of choice for preparing high-concentration stock solutions. |
| Ethanol | Sparingly Soluble | Data not readily available. | May be a potential alternative to DMSO, but achieving high concentrations is unlikely. |
| Methanol | Sparingly Soluble | Data not readily available. | Similar to ethanol, solubility is expected to be limited. |
| Water | Poorly Soluble | Data not readily available. | Direct dissolution in water for in vitro assays is not recommended due to low solubility. |
| PBS (pH 7.4) | Poorly Soluble | Data not readily available. | Similar to water, direct dissolution is not feasible for most applications. |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 432.38 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 432.38 g/mol = 4.32 mg
-
-
Weigh the G8CG: Carefully weigh out 4.32 mg of this compound powder.
-
Dissolve in DMSO: Add the weighed G8CG to a sterile microcentrifuge tube. Add 1 mL of cell culture grade DMSO.
-
Ensure complete dissolution: Vortex the tube until the powder is completely dissolved. If necessary, gently warm the tube to 37°C and sonicate for a few minutes to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol for Preparing a Working Solution for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM G8CG stock solution at room temperature.
-
Calculate the required volume of stock solution: For example, to prepare 10 mL of a 50 µM working solution:
-
(Initial Concentration) x (Initial Volume) = (Final Concentration) x (Final Volume)
-
(10,000 µM) x (Initial Volume) = (50 µM) x (10 mL)
-
Initial Volume = (50 µM x 10 mL) / 10,000 µM = 0.05 mL = 5 µL
-
-
Prepare the working solution: In a sterile tube, add 5 µL of the 10 mM G8CG stock solution to 9.995 mL of pre-warmed complete cell culture medium.
-
Mix thoroughly: Gently vortex or invert the tube to ensure the G8CG is evenly dispersed in the medium.
-
Treat the cells: Immediately add the freshly prepared working solution to your cell cultures.
Note: The final concentration of DMSO in the 50 µM working solution will be 0.05%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualizations
Experimental Workflow for G8CG Solution Preparation
Caption: Workflow for the preparation of this compound solutions.
Apoptotic Signaling Pathway of Genistein/G8CG
Caption: G8CG induces apoptosis via intrinsic and extrinsic pathways.
References
Stability of Genistein 8-C-glucoside in aqueous solutions and cell culture media.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Genistein 8-C-glucoside. It addresses common issues related to the compound's stability in aqueous solutions and cell culture media.
Frequently Asked Questions (FAQs)
1. What is the recommended method for preparing a stock solution of this compound?
It is highly recommended to prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).[1] The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
2. How should I store this compound?
The storage conditions for this compound depend on its form. The powdered form is relatively stable, while solutions are less so. It is advisable to prepare solutions fresh for each experiment.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
3. Is this compound stable in aqueous solutions?
4. How stable is this compound in cell culture media?
The stability of this compound in cell culture media (e.g., DMEM, RPMI-1640) is a critical consideration for experimental design. While quantitative data on its half-life in these media is scarce, several factors can influence its stability, including pH, temperature, and the presence of serum components. It is generally advised to add the compound to the cell culture medium immediately before treating the cells.
5. Can I pre-mix this compound in cell culture medium and store it?
It is strongly advised against pre-mixing this compound in cell culture medium for storage. The complex composition of cell culture media, which includes salts, amino acids, vitamins, and often serum, can contribute to the degradation of the compound over time.
6. Does the presence of serum in the cell culture medium affect the stability or activity of this compound?
Yes, the presence of serum, such as fetal bovine serum (FBS), can impact the effective concentration and stability of this compound. Isoflavones and their derivatives have been shown to bind to serum albumin, which can affect their bioavailability and degradation rate in cell culture.[2] This interaction may lead to a decrease in the free concentration of the compound available to the cells.
Troubleshooting Guide
Issue 1: Inconsistent or weaker-than-expected biological effects in cell-based assays.
-
Possible Cause 1: Degradation of this compound in solution.
-
Solution: Always prepare fresh dilutions of your this compound stock solution in your cell culture medium immediately before each experiment. Avoid using previously prepared and stored working solutions.
-
-
Possible Cause 2: Extended incubation times leading to compound degradation.
-
Solution: For long-term experiments (e.g., over 48 hours), consider replenishing the cell culture medium with freshly diluted this compound at regular intervals to maintain a more consistent concentration.
-
-
Possible Cause 3: Interaction with serum proteins.
-
Solution: If you suspect that serum components are interfering with your results, consider reducing the serum concentration during the treatment period, if your cell line can tolerate it. Alternatively, perform a dose-response experiment to determine the optimal concentration in the presence of your standard serum percentage.
-
Issue 2: Precipitate forms after diluting the DMSO stock solution in aqueous buffer or cell culture medium.
-
Possible Cause: Poor solubility of this compound in aqueous solutions.
-
Solution: Ensure that the final concentration of DMSO in your working solution is sufficient to maintain solubility, but still within the tolerated limits for your cells. When diluting the DMSO stock, add it to the aqueous solution or medium while vortexing or mixing to ensure rapid and even dispersion. You can also gently warm the medium to 37°C before adding the compound.
-
Issue 3: High variability between replicate experiments.
-
Possible Cause: Inconsistent preparation of working solutions.
-
Solution: Standardize your protocol for preparing working solutions. Ensure that the DMSO stock solution is fully thawed and mixed before taking an aliquot. Use precise pipetting techniques and prepare a master mix of the final working solution to be distributed across all replicates.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture
-
Reconstitution of Lyophilized Powder:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
-
Preparation of Working Solution (to be done immediately before use):
-
Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Warm the required volume of cell culture medium (e.g., RPMI-1640 + 10% FBS) to 37°C in a water bath.
-
Serially dilute the DMSO stock solution in the pre-warmed cell culture medium to achieve the final desired treatment concentration. Ensure the final DMSO concentration is non-toxic to the cells (e.g., <0.5%).
-
Mix the working solution thoroughly by gentle inversion or pipetting before adding it to the cells.
-
Protocol 2: Assessment of this compound Stability in Cell Culture Medium using HPLC
This protocol outlines a general procedure to assess the stability of this compound in a specific cell culture medium.
-
Preparation of Stability Samples:
-
Prepare a working solution of this compound in the cell culture medium of interest (e.g., DMEM with 10% FBS) at the desired experimental concentration.
-
Dispense aliquots of this solution into sterile tubes.
-
-
Incubation:
-
Incubate the tubes under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one tube from the incubator.
-
Immediately stop any potential degradation by freezing the sample at -80°C until analysis. The T=0 sample should be frozen immediately after preparation.
-
-
Sample Preparation for HPLC:
-
Thaw the samples.
-
Precipitate proteins (e.g., from serum) by adding a solvent like acetonitrile or methanol (a 1:2 or 1:3 ratio of sample to solvent is common).
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable mobile phase for HPLC analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method for isoflavones.[3] A C18 column is typically used with a gradient elution of water (often with a small amount of acid like formic or acetic acid) and an organic solvent like acetonitrile or methanol.
-
Monitor the peak area of this compound at each time point.
-
-
Data Analysis:
-
Plot the percentage of this compound remaining versus time.
-
Calculate the degradation rate and half-life (t½) of the compound under the tested conditions.
-
Visualizations
Caption: Experimental Workflow for using this compound.
Caption: Troubleshooting inconsistent experimental results.
Caption: Simplified signaling pathway for G8CG-induced apoptosis.
References
- 1. Cytotoxic activity of genistein-8-C-glucoside form Lupinus luteus L. and genistein against human SK-OV-3 ovarian carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative studies on the interaction of genistein, 8-chlorogenistein, and 3',8-dichlorogenistein with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Parameters for Genistein 8-C-glucoside Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the high-performance liquid chromatography (HPLC) separation of Genistein 8-C-glucoside.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of this compound.
Q1: Why is my this compound peak showing significant tailing?
Peak tailing is a common issue when analyzing polar compounds like flavonoid glycosides. It can be caused by several factors:
-
Secondary Interactions: Residual silanol groups on the silica-based C18 column can interact with the polar hydroxyl groups of this compound, leading to peak tailing.
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to undesirable interactions between the analyte and the stationary phase.
-
Column Overload: Injecting too much sample can saturate the column, resulting in distorted peak shapes.
-
Column Contamination: Accumulation of contaminants on the column can interfere with the separation process.
Solutions:
-
Mobile Phase Modification: Add a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to the mobile phase. This helps to suppress the ionization of residual silanol groups on the stationary phase, minimizing secondary interactions.
-
Use a Different Column: Consider using a column with a polar-embedded stationary phase or one that is specifically designed for the analysis of polar compounds.
-
Reduce Sample Load: Decrease the injection volume or the concentration of the sample.
-
Column Washing: Flush the column with a strong solvent to remove any contaminants.
Q2: My retention time for this compound is shifting between injections. What could be the cause?
Retention time instability can compromise the reliability of your results. Common causes include:
-
Inconsistent Mobile Phase Composition: Improperly mixed mobile phase or solvent evaporation can lead to changes in the mobile phase composition over time.
-
Fluctuations in Column Temperature: Changes in the ambient temperature can affect the viscosity of the mobile phase and the thermodynamics of the separation, leading to retention time shifts.[1]
-
Column Equilibration: Insufficient column equilibration time between injections can result in drifting retention times.
-
Pump Issues: Problems with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates.
Solutions:
-
Proper Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. Keep the solvent reservoirs covered to minimize evaporation.
-
Use a Column Oven: A column oven will maintain a stable temperature, improving the reproducibility of your results.[1]
-
Adequate Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.
-
System Maintenance: Regularly maintain your HPLC system, including the pump seals and check valves.
Q3: I am observing a rising baseline during my gradient elution. What should I do?
A rising baseline in gradient elution is often due to:
-
Contaminated Mobile Phase: Impurities in the mobile phase, particularly in the weaker solvent (e.g., water), can accumulate on the column at the beginning of the run and elute as the solvent strength increases, causing the baseline to rise.
-
Low-Quality Solvents: Using solvents that are not HPLC-grade can introduce impurities that absorb UV light at the detection wavelength.
-
Detection at Low Wavelengths: At very low UV wavelengths, even high-purity solvents like methanol can show some absorbance, which can change as the mobile phase composition changes during a gradient.
Solutions:
-
Use High-Purity Solvents: Always use HPLC-grade or LC-MS-grade solvents and water.
-
Freshly Prepared Mobile Phase: Prepare your mobile phase fresh daily to minimize the risk of contamination.
-
Optimize Detection Wavelength: If possible, choose a detection wavelength where the mobile phase components have minimal absorbance. For genistein and its glycosides, a wavelength of around 262 nm is commonly used.[2]
-
Blank Injection: Run a blank gradient (without injecting a sample) to see if the baseline rise is inherent to the mobile phase and gradient conditions.
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for the separation of this compound?
A good starting point for developing a separation method for this compound is to use a reversed-phase C18 column with a gradient elution. Due to its polarity, this compound will likely elute relatively early.
Q2: Which column is best suited for this compound analysis?
A C18 column is the most common choice for the separation of isoflavones and their glycosides.[2][3] Look for a high-purity silica-based C18 column with good end-capping to minimize peak tailing. For particularly challenging separations or to improve peak shape, a polar-embedded C18 column could be beneficial.
Q3: What mobile phase should I use?
A binary mobile phase consisting of water (A) and acetonitrile (B), both with 0.1% formic acid, is a widely used and effective choice for the separation of isoflavone glycosides.[4][5] Methanol can also be used as the organic modifier. The addition of a small amount of acid helps to improve peak shape.
Q4: Should I use an isocratic or gradient elution?
For analyzing a sample that may contain this compound along with other related compounds of varying polarities, a gradient elution is generally recommended. A gradient allows for the effective separation of both polar (like glycosides) and less polar (like aglycones) compounds in a single run.
Q5: What is the expected elution order for isoflavones?
In reversed-phase HPLC, more polar compounds elute earlier. Therefore, you can expect the isoflavone glycosides (like this compound) to elute before their corresponding aglycones (like genistein).[1]
Data Presentation
Table 1: Recommended Starting HPLC Parameters for this compound Separation
| Parameter | Recommended Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-40% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 262 nm |
| Injection Volume | 10 µL |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | Secondary silanol interactions | Add 0.1% formic acid to the mobile phase. |
| Column overload | Reduce sample concentration or injection volume. | |
| Retention Time Shift | Temperature fluctuations | Use a column oven. |
| Inconsistent mobile phase | Prepare fresh mobile phase daily and ensure proper mixing. | |
| Rising Baseline | Contaminated mobile phase | Use HPLC-grade solvents and freshly prepared mobile phase. |
| Low detection wavelength | Optimize detection wavelength; run a blank gradient. |
Experimental Protocols
Protocol 1: Standard Preparation
-
Accurately weigh a known amount of this compound standard.
-
Dissolve the standard in a suitable solvent, such as methanol or a mixture of methanol and water, to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of working standard solutions of different concentrations by serial dilution with the initial mobile phase composition.
-
Filter the standard solutions through a 0.45 µm syringe filter before injection.
Protocol 2: Sample Preparation (from a plant extract)
-
Weigh the dried and powdered plant material.
-
Extract the sample with a suitable solvent, such as 70% ethanol, using sonication or reflux extraction.
-
Centrifuge the extract to pellet the solid material.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter before HPLC analysis.
Protocol 3: HPLC Analysis
-
Set up the HPLC system with the parameters outlined in Table 1.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (initial mobile phase) to ensure the system is clean.
-
Inject the prepared standard solutions, starting from the lowest concentration, to establish a calibration curve.
-
Inject the prepared sample solutions.
-
After the analysis, flush the column with a high percentage of the organic solvent to remove any strongly retained compounds, and then store it in an appropriate solvent (e.g., acetonitrile/water mixture).
Mandatory Visualization
Caption: Workflow for optimizing HPLC parameters for this compound.
Caption: Troubleshooting logic for addressing peak tailing issues.
References
- 1. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 2. Design and Optimization of a Novel Method for Extraction of Genistein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neeligenetics.com [neeligenetics.com]
- 4. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 5. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming low yield during the extraction of Genistein 8-C-glucoside.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield during the extraction of Genistein 8-C-glucoside.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the yield of this compound during extraction?
A1: The most critical factors include the choice of solvent, extraction temperature, extraction time, and the pH of the extraction medium. This compound, being a glycoside, is susceptible to hydrolysis under harsh conditions, such as high temperatures and acidic or alkaline pH, which can cleave the sugar moiety and reduce the yield of the desired compound.
Q2: Which solvent system is most effective for extracting this compound?
A2: Polar solvents and their aqueous mixtures are generally most effective for extracting isoflavone glycosides. Hydroalcoholic solvents, such as 70% ethanol or 80% methanol, are commonly used because they can effectively solubilize the hydrophilic glycoside.[1] The use of a three-solvent system, such as water, acetone, and acetonitrile, has also been shown to be efficient for the extraction of glycosidic isoflavones.
Q3: How can I prevent the hydrolysis of this compound to its aglycone, genistein, during extraction?
A3: To prevent hydrolysis, it is crucial to use mild extraction conditions. This includes avoiding high temperatures (ideally keeping the temperature below 60°C), maintaining a neutral pH, and minimizing the extraction time.[2] The use of techniques like ultrasound-assisted extraction (UAE) can enhance extraction efficiency at lower temperatures, thereby preserving the integrity of the glycosidic bond.
Q4: What is the recommended method for purifying crude extracts of this compound?
A4: A multi-step purification approach is often necessary. A common strategy involves initial cleanup using macroporous resin column chromatography to remove impurities.[3][4] This is typically followed by further purification using preparative high-performance liquid chromatography (prep-HPLC) to isolate this compound with high purity.[3][5]
Q5: How should I store my extracts to ensure the stability of this compound?
A5: Extracts should be stored at low temperatures, ideally at 4°C or frozen, to prevent degradation.[1] It is also advisable to store them in the dark to prevent photodegradation. For long-term storage, extracts should be dried to a powder and stored in a desiccator at low temperatures.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Inappropriate Solvent Choice: The solvent may not be polar enough to efficiently extract the glycoside. | Use a more polar solvent system, such as 70% ethanol, 80% methanol, or a mixture of water, acetone, and acetonitrile. |
| Hydrolysis During Extraction: High temperatures or non-neutral pH may be cleaving the glycosidic bond. | Reduce the extraction temperature (below 60°C) and ensure the pH of the solvent is neutral. Consider using ultrasound-assisted extraction (UAE) to improve efficiency at lower temperatures. | |
| Insufficient Extraction Time: The extraction duration may not be long enough to fully extract the compound. | Optimize the extraction time. While longer times can increase yield, they also increase the risk of degradation, so a balance must be found. | |
| Poor Cell Wall Disruption: The solvent may not be effectively penetrating the plant material. | Ensure the plant material is finely ground to increase the surface area for extraction. | |
| Presence of Genistein (Aglycone) in the Extract | Enzymatic Activity: Endogenous enzymes (e.g., β-glucosidases) in the plant material may be active during extraction. | Blanch the plant material before extraction to deactivate enzymes, or use a solvent system that inhibits enzymatic activity (e.g., high ethanol concentration). |
| Acidic or Basic Conditions: The extraction or storage conditions may be promoting hydrolysis. | Neutralize the extraction solvent and ensure the final extract is stored under neutral pH conditions. | |
| Co-extraction of a Large Amount of Impurities | Non-selective Solvent: The solvent system may be extracting a wide range of other compounds. | Employ a pre-extraction step with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities before the main extraction. |
| Inadequate Initial Cleanup: The initial purification step may not be sufficient to remove major impurities. | Optimize the macroporous resin chromatography step by adjusting the resin type, elution gradient, and sample loading. | |
| Difficulty in Purifying this compound | Similar Polarity of Contaminants: Other extracted compounds may have similar chromatographic behavior. | Use a combination of purification techniques. For example, follow macroporous resin chromatography with preparative HPLC using a different stationary phase or mobile phase composition.[5][6] |
| Low Resolution in Preparative HPLC: Peaks may be broad or overlapping. | Optimize the prep-HPLC method by adjusting the mobile phase gradient, flow rate, and column temperature. Using a column with a smaller particle size can also improve resolution. |
Data on Extraction Parameters
The following tables summarize quantitative data from studies on isoflavone extraction. Note that specific data for this compound is limited; therefore, data for total isoflavone glycosides or genistein (where extraction conditions were mild and aimed at preserving glycosides) are provided as a reference.
Table 1: Effect of Solvent Composition on Isoflavone Glycoside Yield
| Solvent System | Relative Yield of Total Isoflavone Glycosides (%) | Reference |
| 70% Ethanol | High | [1] |
| 80% Methanol | High | [7] |
| Water:Acetone:Acetonitrile | High | |
| Water | Moderate (favors malonyl-glycosides) | [8] |
| 100% Ethanol | Low | [8] |
Table 2: Effect of Temperature on Genistein Yield (as a proxy for glycoside stability)
| Temperature (°C) | Relative Genistein Yield (%) | Note | Reference |
| 60 | High | Minimal degradation of glycosides expected. | [2] |
| 70 | Moderate | Some conversion of glycosides to aglycone may occur. | [2] |
| 80 | Lower | Significant conversion to aglycone and potential degradation. | [2] |
| 90-100 | Low | High degradation of genistein observed. | [2] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Place 10 g of the powdered material into a 250 mL flask.
-
Add 100 mL of 70% aqueous ethanol.
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes, maintaining the temperature below 50°C.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and re-extract the solid residue with another 100 mL of 70% ethanol under the same conditions.
-
Combine the filtrates.
-
Concentrate the combined filtrate under reduced pressure at 45°C using a rotary evaporator to obtain the crude extract.
-
-
Storage: Store the crude extract at 4°C in a dark container.
Protocol 2: Purification of this compound using Macroporous Resin Column Chromatography
-
Column Preparation:
-
Select a suitable macroporous resin (e.g., AB-8).[3]
-
Pre-treat the resin by soaking it in ethanol for 24 hours, then wash thoroughly with deionized water until the effluent is neutral.
-
Pack the resin into a glass column.
-
-
Sample Loading:
-
Dissolve the crude extract in a small volume of deionized water.
-
Load the sample solution onto the prepared column at a slow flow rate.
-
-
Elution:
-
Wash the column with 2-3 column volumes of deionized water to remove sugars and other highly polar impurities.
-
Elute the isoflavone glycosides with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).
-
Collect fractions and monitor the presence of this compound in each fraction using thin-layer chromatography (TLC) or analytical HPLC.
-
-
Fraction Pooling and Concentration:
-
Pool the fractions containing the highest concentration of this compound.
-
Concentrate the pooled fractions under reduced pressure to obtain a purified extract.
-
Protocol 3: Quantification of this compound by HPLC
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector and a C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used. For example:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, increase to 30% B over 20 minutes, then to 90% B over 5 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Operating Conditions:
-
Flow rate: 1.0 mL/min.
-
Column temperature: 30°C.
-
Injection volume: 10 µL.
-
Detection wavelength: 260 nm.[9]
-
-
Quantification: Prepare a calibration curve using a certified standard of this compound. Calculate the concentration in the samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Logical troubleshooting guide for low yield of this compound.
References
- 1. Novel Extraction Method Using Excipients to Enhance Yield of Genistein and Daidzein in Trifolium pratensis L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening of Novel Source for Genistein by Rapid and Sensitive UPLC-APCI-TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and purification of four flavone C-glycosides from antioxidant of bamboo leaves by macroporous resin column chromatography and preparative high-performance liquid chromatography | Semantic Scholar [semanticscholar.org]
- 5. Preparative Isolation and Purification of Flavone C-Glycosides from the Leaves of Ficus microcarpa L. f by Medium-Pressure Liquid Chromatography, High-Speed Countercurrent Chromatography, and Preparative Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sid.ir [sid.ir]
- 7. mdpi.com [mdpi.com]
- 8. Extraction of Isoflavones, Alpha-Hydroxy Acids, and Allantoin from Soybean Leaves—Optimization by a Mixture Design of the Experimental Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neeligenetics.com [neeligenetics.com]
Troubleshooting inconsistent results in Genistein 8-C-glucoside cell-based assays.
Welcome to the technical support center for Genistein 8-C-glucoside (G8CG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in cell-based assays involving this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Issue 1: High Variability in IC50 Values Between Experiments
Question: We are observing significant variability in the IC50 values for this compound in our cell viability assays (e.g., MTT, XTT, or CCK-8). What are the potential causes and solutions?
Answer: Inconsistent IC50 values are a common challenge in cell-based assays. Several factors related to the compound, cell culture, and assay protocol can contribute to this variability.
Potential Causes and Solutions:
-
Compound Stability and Solubility:
-
Problem: this compound, like many natural compounds, may have limited stability in aqueous solutions over time. Stock solutions in DMSO may also degrade with repeated freeze-thaw cycles.
-
Solution: Prepare fresh dilutions of G8CG from a concentrated stock solution for each experiment.[1] Aliquot your DMSO stock solution upon receipt and store at -20°C or -80°C to avoid multiple freeze-thaw cycles.[1] For the assay, ensure the final DMSO concentration is consistent across all wells and is at a level non-toxic to your cells (typically <0.5%).
-
-
Cellular Uptake and Metabolism:
-
Problem: this compound is a glycoside, and its biological activity may depend on its conversion to the aglycone form, genistein, by cellular enzymes. The rate of this conversion can vary between cell lines and even with cell passage number, leading to inconsistent results.
-
Solution: Be aware that the observed effects are likely due to genistein. If possible, measure the intracellular conversion of G8CG to genistein. Maintain a consistent and low passage number for your cells to ensure a more uniform metabolic activity.
-
-
Cell Seeding and Health:
-
Problem: Inconsistent cell seeding density is a major source of variability. Cells that are unhealthy, in a different growth phase (e.g., stationary vs. logarithmic), or at a high passage number can respond differently to treatment.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consider performing a cell titration experiment to determine the optimal seeding density that allows for logarithmic growth throughout the assay period. Always use cells that are healthy and within a defined, low passage number range.
-
-
Assay Protocol Variations:
-
Problem: Minor deviations in incubation times, reagent concentrations, or handling can introduce significant variability. The "edge effect" in 96-well plates, caused by evaporation, can also skew results.
-
Solution: Adhere strictly to a standardized protocol. To mitigate the edge effect, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS to create a humidity barrier.
-
Below is a flowchart to guide your troubleshooting process for inconsistent IC50 values.
Issue 2: Unexpected Cytotoxicity or Low Signal in Apoptosis Assays
Question: We are observing either widespread cell death even at low concentrations of this compound, or conversely, no apoptotic signal where one is expected. What could be the issue?
Answer: This discrepancy can stem from the dual nature of genistein's activity or from technical issues within the apoptosis assay itself.
Potential Causes and Solutions:
-
Biphasic Effect of Genistein:
-
Problem: Genistein, the active metabolite of G8CG, can have biphasic effects. At low concentrations, it may stimulate cell growth, particularly in estrogen receptor-positive cells, while at higher concentrations, it inhibits growth and induces apoptosis.[2] This can lead to confusing results if a narrow concentration range is used.
-
Solution: Test a wide range of G8CG concentrations (e.g., from nanomolar to high micromolar) to fully characterize the dose-response curve.
-
-
Apoptosis Assay Timing:
-
Problem: Apoptosis is a dynamic process. If the assay is performed too early, the apoptotic markers may not be detectable. If performed too late, the cells may have already progressed to secondary necrosis, which can lead to false negatives in certain assays (e.g., Annexin V staining without a viability dye).
-
Solution: Perform a time-course experiment to determine the optimal time point for detecting apoptosis after G8CG treatment. For example, assess caspase activity or Annexin V staining at 12, 24, and 48 hours post-treatment.
-
-
Choice of Apoptosis Assay:
-
Problem: Different assays measure different stages of apoptosis. For example, Annexin V staining detects early apoptosis, while a TUNEL assay detects later-stage DNA fragmentation.
-
Solution: Use a combination of assays to get a more complete picture. For instance, pair Annexin V staining with a viability dye like propidium iodide (PI) to distinguish between early apoptotic, late apoptotic, and necrotic cells. Measuring caspase-3/7 activity is also a robust indicator of apoptosis induction.
-
Issue 3: High Background Signal in Western Blots for Phosphorylated Proteins
Question: When probing for changes in protein phosphorylation (e.g., p-Akt, p-ERK) after treatment with this compound, we are getting high background on our Western blots. How can we reduce this?
Answer: High background in phosphoprotein Western blotting is often due to non-specific antibody binding or issues with the blocking and washing steps. Given that G8CG's aglycone, genistein, is a known tyrosine kinase inhibitor, this is a key assay to optimize.
Potential Causes and Solutions:
-
Inappropriate Blocking Buffer:
-
Problem: Using milk as a blocking agent can cause high background because it contains casein, a phosphoprotein, which can be detected by anti-phospho antibodies.
-
Solution: Use a protein-free blocking buffer or Bovine Serum Albumin (BSA) at 3-5% in TBST (Tris-Buffered Saline with Tween-20) instead of milk.
-
-
Suboptimal Antibody Concentrations:
-
Problem: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding and high background.
-
Solution: Titrate your primary and secondary antibodies to find the optimal concentration that provides a strong specific signal with low background.
-
-
Insufficient Washing:
-
Problem: Inadequate washing between antibody incubation steps can leave unbound antibodies on the membrane, contributing to background noise.
-
Solution: Increase the number and duration of your washes with TBST. Ensure vigorous agitation during washing steps.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? this compound (G8CG) primarily acts as a pro-drug for genistein. In cell culture, it is believed to be taken up by cells and enzymatically hydrolyzed to its aglycone form, genistein. Genistein is a well-characterized phytoestrogen and a broad-spectrum protein tyrosine kinase inhibitor.[3] Its primary mechanisms include:
-
Induction of Apoptosis: G8CG has been shown to induce apoptosis, characterized by the depolarization of the mitochondrial membrane.[4][5]
-
Tyrosine Kinase Inhibition: Genistein inhibits the activity of several tyrosine kinases, including EGFR, PDGFR, and Src family kinases, which are crucial for cell proliferation and survival signaling pathways like the MAPK and PI3K/Akt pathways.[6][7]
-
Estrogen Receptor Modulation: Genistein can bind to estrogen receptors (ERα and ERβ), acting as a selective estrogen receptor modulator (SERM).[2][8] This can lead to either estrogenic or anti-estrogenic effects depending on the cell type and concentration.[2]
The diagram below illustrates the proposed primary signaling pathway of this compound.
Q2: How should I prepare and store this compound? this compound is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. For storage, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1] When preparing working solutions, dilute the stock in your cell culture medium immediately before use.
Q3: What are typical working concentrations and incubation times for G8CG? The effective concentration of G8CG is highly cell-line dependent. Based on published data for the SK-OV-3 ovarian carcinoma cell line, the following ranges can be a starting point:
-
Cell Proliferation Inhibition: Significant effects are observed at concentrations >20 µM, with up to 61.1% inhibition at 90 µM after 48 hours.[4]
-
Apoptosis Induction: Apoptosis is significantly induced at concentrations of 50 µM and 90 µM after 24 and 48 hours.[4]
-
Mitochondrial Membrane Depolarization: Occurs at concentrations ≥30 µM.[4]
-
ROS Generation: Increased ROS is observed at concentrations ≥20 µM.[4]
It is crucial to perform a dose-response study for your specific cell line to determine the optimal concentration range. Incubation times typically range from 24 to 72 hours.
Quantitative Data Summary
The following tables summarize quantitative data from a study on the effects of this compound (G8CG) and Genistein on the SK-OV-3 human ovarian carcinoma cell line.
Table 1: Effect of G8CG and Genistein on Cell Proliferation (% Inhibition)
| Compound | Concentration (µM) | 24 hours | 48 hours |
| G8CG | >20 | Significant Inhibition | Significant Inhibition |
| 90 | ~52% | ~61.1% | |
| Genistein | >20 | Significant Inhibition | Significant Inhibition |
| 90 | Not specified | Not specified | |
| G8CG + Genistein | 90 + 90 | Not specified | ~66.3% |
Data extracted from Antosiak et al., Med Chem Res, 2017.[4]
Table 2: Induction of Apoptosis by G8CG and Genistein (% Apoptotic Cells)
| Compound | Concentration (µM) | 24 hours | 48 hours |
| G8CG | 90 | ~29% | ~49% |
| Genistein | 90 | Less than G8CG | Less than G8CG |
| G8CG + Genistein | 90 + 90 | Not specified | ~64% |
Data extracted from Antosiak et al., Med Chem Res, 2017.[4]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from a study using this compound on SK-OV-3 cells.[4]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10^4 cells per well in 200 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be below 0.5%. Replace the medium in the wells with 200 µL of the compound-containing medium. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 545 nm with a reference wavelength of 630 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
The general workflow for a cell-based assay is depicted below.
Protocol 2: Apoptosis Detection by Caspase-3/7 Activity Assay
This is a general protocol for a fluorometric caspase-3/7 activity assay.
-
Cell Seeding and Treatment: Seed cells in a 96-well, black, clear-bottom plate at a pre-optimized density. Allow cells to attach overnight. Treat with various concentrations of this compound and appropriate controls for the desired duration (e.g., 24 hours).
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves diluting a substrate (e.g., containing the DEVD peptide sequence) in an assay buffer.
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add an equal volume of the prepared caspase-3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Fluorescence Reading: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., ~490 nm excitation and ~520 nm emission for green fluorescent products).
-
Data Analysis: Subtract the background fluorescence (from cell-free wells) and normalize the signal to the vehicle control to determine the fold-increase in caspase activity.
References
- 1. glpbio.com [glpbio.com]
- 2. Molecular effects of genistein on estrogen receptor mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The natural tyrosine kinase inhibitor genistein produces cell cycle arrest and apoptosis in Jurkat T-leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic activity of genistein-8-C-glucoside form Lupinus luteus L. and genistein against human SK-OV-3 ovarian carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic activity of genistein-8-C-glucoside form Lupinus luteus L. and genistein against human SK-OV-3 ovarian carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Global phosphoproteomic effects of natural tyrosine kinase inhibitor, genistein, on signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic Genistein Glycosides Inhibiting EGFR Phosphorylation Enhance the Effect of Radiation in HCT 116 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bahrainmedicalbulletin.com [bahrainmedicalbulletin.com]
How to prevent degradation of Genistein 8-C-glucoside during storage.
Welcome to the technical support center for Genistein 8-C-glucoside (G8CG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of G8CG during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: For optimal long-term stability, solid this compound should be stored at -20°C. Under these conditions, it can be stable for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years.[1]
Q2: How should I store this compound in solution?
A2: this compound is less stable in solution. For maximum stability, it is recommended to prepare solutions fresh before use. If storage is necessary, solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[1] It is crucial to minimize freeze-thaw cycles.
Q3: What are the main factors that can cause the degradation of this compound?
A3: The primary factors that can lead to the degradation of this compound are:
-
Temperature: Elevated temperatures can accelerate degradation. While C-glucosides are generally more heat-stable than O-glucosides, prolonged exposure to high temperatures should be avoided.[2][3]
-
pH: Both highly acidic and alkaline conditions can promote the degradation of isoflavones.[4][5][6]
-
Light: Exposure to UV light can cause photodegradation.[2][7][8] It is advisable to protect solutions from light by using amber vials or wrapping containers in foil.
-
Oxidation: The phenolic structure of this compound makes it susceptible to oxidation, especially in the presence of oxygen and metal ions.[9][10]
-
Hydrolysis: Although the C-glucoside bond is more resistant to hydrolysis than the O-glucoside bond found in compounds like genistin, it can still be cleaved under harsh acidic conditions or by specific enzymes, leading to the formation of the aglycone, genistein.[2][3][11][12]
Q4: How does the stability of this compound compare to its aglycone, genistein, or its O-glucoside counterpart, genistin?
A4: this compound, being a C-glucoside, is significantly more stable than its O-glucoside counterpart, genistin. The carbon-carbon bond between the glucosyl moiety and the isoflavone backbone is much stronger and more resistant to chemical and enzymatic hydrolysis than the carbon-oxygen bond in O-glucosides.[2][3] While the aglycone, genistein, can also be susceptible to degradation, the glycosylation in G8CG can offer some protection against oxidative degradation.[13]
Q5: What are the potential degradation products of this compound?
A5: The primary degradation pathway under hydrolytic conditions is the cleavage of the glycosidic bond to yield the aglycone, genistein . Under oxidative conditions, various oxidized derivatives of the isoflavone ring structure may be formed. Photodegradation can also lead to a variety of breakdown products.
Q6: Does degradation affect the biological activity of this compound?
A6: Yes, degradation can significantly alter the biological activity. The primary degradation product, genistein, has its own well-documented biological activities, including effects on various signaling pathways like PI3K/Akt/mTOR and NF-κB.[8][9][10][14][15][16] However, the specific activity profile of genistein may differ from that of this compound. The formation of other degradation products could lead to a loss of desired activity or the introduction of unintended biological effects.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity or inconsistent experimental results. | Degradation of this compound in solution. | Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored properly at -80°C and has not undergone multiple freeze-thaw cycles. Perform a quality control check of your stock solution using HPLC. |
| Precipitate forms in the stock solution upon thawing. | Poor solubility of this compound in the chosen solvent or concentration is too high. | Gently warm the solution to redissolve the compound. If precipitation persists, consider preparing a more dilute stock solution or using a different solvent system. DMSO is a commonly used solvent for initial stock solutions.[17] |
| Discoloration (e.g., yellowing or browning) of the solution. | Oxidation of the compound. | Prepare solutions with deoxygenated solvents. Store solutions under an inert atmosphere (e.g., nitrogen or argon). Avoid exposure to light and sources of metal ions. |
| Unexpected peaks appear in the HPLC chromatogram. | Degradation of the compound. | Review storage and handling procedures. Analyze the degradation products by HPLC-MS to identify them. Adjust experimental conditions (e.g., pH, temperature, light exposure) to minimize degradation. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Solid | -20°C | Up to 3 years | [1] |
| Solid | 4°C | Up to 2 years | [1] |
| In Solvent | -80°C | Up to 6 months | [1] |
| In Solvent | -20°C | Up to 1 month | [1] |
Table 2: Factors Influencing the Stability of Isoflavone Glucosides
| Factor | Effect on Stability | General Trend for C-Glucosides |
| Temperature | Increased temperature accelerates degradation. | More stable than O-glucosides. |
| pH | Stability is generally highest in slightly acidic to neutral pH. Both strong acid and alkaline conditions increase degradation. | More resistant to acid hydrolysis than O-glucosides. |
| Light (UV) | Causes photodegradation. | Susceptible to photodegradation. |
| Oxygen | Promotes oxidative degradation. | Susceptible to oxidation. |
| Enzymes | Specific glycosidases can cleave the glycosidic bond. | Generally resistant to common β-glucosidases that cleave O-glucosides. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of solid G8CG in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly and sonicate in a water bath for a few minutes to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework. The specific conditions may need to be optimized for your HPLC system and specific experimental needs.
-
HPLC System:
-
A standard HPLC system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient can be optimized, for example:
-
0-10 min: 10% to 20% B
-
10-18 min: Hold at 20% B
-
18-25 min: 20% to 30% B
-
25-40 min: 30% to 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 262 nm (Genistein and its glucosides have a strong absorbance around this wavelength).
-
Injection Volume: 10-20 µL.
-
-
Forced Degradation Study: To validate the stability-indicating nature of the method, perform forced degradation studies on a sample of this compound. This involves subjecting the compound to various stress conditions to generate degradation products.
-
Acid Hydrolysis: Incubate a solution of G8CG in 0.1 M HCl at 60°C for several hours.
-
Base Hydrolysis: Incubate a solution of G8CG in 0.1 M NaOH at 60°C for several hours.
-
Oxidation: Treat a solution of G8CG with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heat a solid sample or a solution of G8CG at a high temperature (e.g., 100°C).
-
Photodegradation: Expose a solution of G8CG to a UV lamp.
-
-
Analysis:
-
Inject the stressed samples into the HPLC system.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent peak of this compound and from each other.
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for stability testing of this compound.
Caption: Major signaling pathways modulated by genistein.
References
- 1. Effect of genistein-8-C-glucoside from Lupinus luteus on DNA damage assessed using the comet assay in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermal stability of genistein and daidzein and its effect on their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heat and pH effects on the conjugated forms of genistin and daidzin isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. Genistein as a regulator of signaling pathways and microRNAs in different types of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genistein: An Integrative Overview of Its Mode of Action, Pharmacological Properties, and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Plant Glycosides and Glycosidases: A Treasure-Trove for Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thermal stability of genistein and daidzein and its effect on their antioxidant activity. | Semantic Scholar [semanticscholar.org]
- 14. Molecular Pathways of Genistein Activity in Breast Cancer Cells [mdpi.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Polymeric Systems for the Controlled Release of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
Selecting the optimal dose range for Genistein 8-C-glucoside in animal studies.
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal dose range for Genistein 8-C-glucoside (G8CG) in animal studies. Due to the limited number of in vivo studies specifically investigating G8CG, this guide also incorporates data from its aglycone form, genistein, to provide a comprehensive starting point for experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the optimal dose range for this compound (G8CG) in animal studies?
A1: Direct in vivo studies determining an optimal dose range for G8CG are currently limited. However, based on available in vitro data and extensive in vivo studies of its aglycone, genistein, a rational approach to dose selection can be formulated.
-
In Vitro Effective Concentrations: In vitro studies on human ovarian carcinoma SK-OV-3 cells have shown that G8CG at concentrations ≥30 µM can induce depolarization of the mitochondrial membrane potential.[1] Lower concentrations (2.5-10 µM) have demonstrated antioxidant properties against H2O2-induced DNA damage in mouse embryonic fibroblasts.[2] These in vitro concentrations can serve as a preliminary benchmark for estimating target plasma concentrations in vivo.
-
Extrapolation from Genistein Studies: Genistein has been studied extensively in various animal models. Oral doses in rats have ranged from 0.5 to 1000 mg/kg/day, with a No Observed Adverse Effect Level (NOAEL) of 50 mg/kg/day in a 52-week study.[3] In mice, oral doses have ranged from 50 to 200,000 µg/kg/day.[4] Given that the bioavailability of genistein is higher than its glycoside form, genistin, higher doses of G8CG may be required to achieve similar plasma concentrations of the active aglycone.[5]
-
Recommended Approach: We recommend starting with a pilot dose-ranging study. A suggested starting range could be 10-100 mg/kg/day, administered orally. This range is based on the effective doses of genistein and considers the potentially lower bioavailability of G8CG. It is crucial to monitor for both efficacy and any signs of toxicity.
Q2: How does the bioavailability of this compound (G8CG) compare to genistein?
A2: Studies on genistin, another genistein glycoside, indicate that the bioavailability of the aglycone (genistein) is higher than its glycoside form.[5] Genistin is partly absorbed in its glycosidic form, but a significant portion is likely deglycosylated to genistein by intestinal enzymes before absorption.[5][6] This suggests that G8CG will likely have lower oral bioavailability compared to genistein. Therefore, to achieve comparable systemic exposure to the active aglycone, higher molar equivalent doses of G8CG may be necessary.
Q3: What are the potential signaling pathways affected by this compound (G8CG)?
A3: While direct in vivo studies on the signaling pathways affected by G8CG are scarce, research on its aglycone, genistein, provides valuable insights. Genistein is known to modulate several key signaling pathways, and it is plausible that G8CG, upon conversion to genistein, would have similar effects.
-
PKA/ERK1/2 Pathway: Genistein has been shown to induce pancreatic β-cell proliferation through the activation of the cAMP/PKA-dependent ERK1/2 signaling pathway.[3][7]
-
MAPK/NF-κB Pathway: In a rat model of diabetic nephropathy, genistein was found to improve mitochondrial function and reduce inflammation by inhibiting the MAPK/NF-κB pathway.[8]
-
Nrf2 Signaling Pathway: Genistein has also been shown to activate the Nrf2 signaling pathway, which is involved in the cellular response to oxidative stress.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or variable plasma concentrations of genistein after G8CG administration. | Low bioavailability of the glycoside form. Individual differences in gut microbiota and enzymatic activity responsible for deglycosylation. | Consider increasing the dose of G8CG. Explore alternative administration routes such as intraperitoneal (i.p.) or subcutaneous (s.c.) injection to bypass first-pass metabolism, though this may alter the metabolite profile. Co-administration with agents that enhance absorption could be investigated. |
| Lack of efficacy at doses extrapolated from genistein studies. | Insufficient conversion of G8CG to the active aglycone, genistein, in the specific animal model. Different pharmacokinetic profile of G8CG compared to genistein. | Perform pharmacokinetic studies to determine the plasma concentrations of both G8CG and genistein. This will help in understanding the conversion rate and bioavailability. Adjust the dose accordingly to achieve the target plasma concentration of genistein. |
| Observed toxicity at seemingly low doses. | The glycoside form itself might have unexpected off-target effects. The specific animal model may be more sensitive to G8CG. | Conduct a thorough dose-escalation study to determine the maximum tolerated dose (MTD). Monitor animals closely for any signs of toxicity. Consider using a different animal strain or species. |
| Difficulty in dissolving G8CG for administration. | G8CG may have different solubility properties compared to genistein. | Consult the manufacturer's instructions for recommended solvents. Common vehicles for in vivo studies include corn oil, DMSO, or aqueous solutions with suspending agents. Ensure the formulation is stable and homogenous. |
Data Presentation
Table 1: In Vitro Effective Concentrations of this compound (G8CG)
| Cell Line | Effect | Concentration | Citation |
| Human ovarian carcinoma (SK-OV-3) | Depolarization of mitochondrial membrane potential | ≥30 µM | [1] |
| Mouse embryonic fibroblast (NIH 3T3) | Antioxidant properties against H2O2-induced DNA damage | 2.5-10 µM | [2] |
| Chinese hamster ovary (CHO) | Reduced cell viability, induced apoptosis and DNA damage | >10 µM | [10] |
Table 2: Selected In Vivo Doses of Genistein in Animal Studies
| Animal Model | Administration Route | Dose Range | Observed Effects | Citation |
| Rats (Wistar) | Oral (dietary admix) | 5, 50, 100, 500 mg/kg/day | NOAEL of 50 mg/kg/day in a 52-week study. | [3] |
| Mice (C57BL/6) | Oral | 50 - 200,000 µg/kg/day | Dose-dependent effects on adipose tissue deposition. | [4] |
| Rats (Sprague-Dawley) | Intravenous | 5 mg/kg | Used for pharmacokinetic studies. | [11] |
| Rats (Sprague-Dawley) | Oral (diet) | 150 and 300 mg/kg diet | Used to determine steady-state concentrations. | [11] |
| Mice (CD-1, neonatal) | Subcutaneous | Not specified | Pharmacokinetic analysis. | [12] |
| Rats (Zucker diabetic fatty) | Oral (diet) | 0.02% (w/w) in diet | No beneficial effects on glucose homeostasis. | [13] |
| Rats (Sprague-Dawley) | Oral | 125 mg/kg | Pharmacokinetic study of a new formulation. | [14] |
Experimental Protocols
Genistein Administration in a Diabetic Nephropathy Rat Model[8]
-
Animal Model: Male Sprague-Dawley rats (2-3 months old, 150 ± 20 g).
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) at 60 mg/kg.
-
Treatment Groups:
-
Control group
-
Diabetic nephropathy (DN) model group
-
Genistein low-dose group (10 mg/kg/day)
-
Genistein medium-dose group (20 mg/kg/day)
-
Genistein high-dose group (40 mg/kg/day)
-
-
Administration: Genistein was administered by gavage daily for 8 weeks.
-
Endpoint Analysis: Measurement of fasting blood glucose, serum creatinine, 24-hour urine protein, and serum urea nitrogen. Histological examination of kidney tissues. Analysis of mitochondrial function and protein expression related to the MAPK/NF-κB pathway.
Genistein Administration in an Adipose Tissue Deposition Mouse Model[4]
-
Animal Model: Four-week-old C57BL/6 male and female mice.
-
Diet: Mice were placed on a soy-free, estrogen-free diet for 7 days before treatment.
-
Treatment Groups:
-
Vehicle control (vegetable oil)
-
Genistein at doses of 50, 500, 5,000, 50,000, and 200,000 µg/kg/day
-
17β-estradiol (E2) at 5 µg/kg/day
-
-
Administration: Treatments were given orally once a day for 15 days.
-
Endpoint Analysis: Measurement of body weight, food intake, and weight of abdominal and renal fat pads. Plasma levels of triglycerides and cholesterol. Glucose and insulin tolerance tests.
Visualizations
References
- 1. Cytotoxic activity of genistein-8-C-glucoside form Lupinus luteus L. and genistein against human SK-OV-3 ovarian carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of genistein-8-C-glucoside from Lupinus luteus on DNA damage assessed using the comet assay in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Bioavailability of genistein and its glycoside genistin as measured in the portal vein of freely moving unanesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. Genistein Induces Pancreatic β-Cell Proliferation through Activation of Multiple Signaling Pathways and Prevents Insulin-Deficient Diabetes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genistein improves mitochondrial function and inflammatory in rats with diabetic nephropathy via inhibiting MAPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genistein Alleviates Intestinal Oxidative Stress by Activating the Nrf2 Signaling Pathway in IPEC-J2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of the phytoestrogen, genistein-8-C-glucoside, on Chinese hamster ovary cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Pharmacokinetic analysis in serum of genistein administered subcutaneously to neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Genistein as a dietary supplement; formulation, analysis and pharmacokinetics study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Genistein 8-C-glucoside (G8CG) Induced Apoptosis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation time and other experimental parameters for Genistein 8-C-glucoside (G8CG)-induced apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (G8CG) and how does it induce apoptosis?
This compound (G8CG) is a natural isoflavone glucoside.[1] Like its aglycone form, genistein, G8CG has been shown to possess anticancer properties by inducing apoptosis (programmed cell death) in various cancer cell lines.[1][2] The apoptotic effect of genistein and its derivatives is mediated through the modulation of key signaling pathways. These include the regulation of Bcl-2 family proteins (such as increasing the Bax/Bcl-2 ratio), activation of caspases (like caspase-3 and -9), and inhibition of pro-survival pathways like NF-κB and PI3K/Akt.[3][4][5]
Q2: What is a recommended starting concentration and incubation time for G8CG?
The optimal concentration and incubation time for G8CG are highly dependent on the specific cell line being used. Based on in vitro studies, a good starting point is to perform a dose-response and time-course experiment.
For initial experiments, concentrations can range from 1 µM to 100 µM, with incubation times of 24, 48, and 72 hours.[1][2][6] A study on human SK-OV-3 ovarian carcinoma cells showed that G8CG significantly decreased cell proliferation at concentrations greater than 20 µM after 24 and 48 hours of exposure.[1][2] Apoptotic effects were significant at higher concentrations (50 µM and 90 µM) in a dose- and time-dependent manner.[2]
Q3: How can I determine the optimal incubation time for my specific cell line?
To determine the optimal incubation time, a time-course experiment is essential. This involves treating your cells with a fixed concentration of G8CG (determined from a dose-response experiment) and harvesting them at various time points (e.g., 6, 12, 24, 48, 72 hours). Subsequently, you can assess apoptosis using methods like Annexin V/PI staining followed by flow cytometry or by measuring the activity of key apoptotic proteins like cleaved caspase-3.[7][8]
Troubleshooting Guide
Issue 1: No significant increase in apoptosis is observed after G8CG treatment.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Concentration or Incubation Time | The concentration of G8CG may be too low, or the incubation period too short.[7] Perform a dose-response experiment with a broader range of concentrations (e.g., 1-100 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal conditions for your cell line.[2][6][7] |
| Cell Line Resistance | Different cell lines have varying sensitivities to apoptotic stimuli.[7][9] Your chosen cell line might be resistant to G8CG. Consider using a positive control compound known to induce apoptosis in your cell system to validate the assay. |
| Compound Solubility | Ensure that G8CG is fully dissolved.[7] Prepare a stock solution in a suitable solvent like DMSO and ensure the final solvent concentration in the cell culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.[2][10] |
| Contamination | Mycoplasma or other microbial contamination can affect cellular responses and induce apoptosis.[7] Regularly check your cell cultures for contamination. |
Issue 2: High levels of necrosis instead of apoptosis are observed.
| Possible Cause | Troubleshooting Steps |
| Excessively High Concentration of G8CG | Very high concentrations of a compound can lead to necrosis rather than apoptosis.[10] Reduce the concentration of G8CG used in your experiments based on your dose-response curve. |
| Prolonged Incubation Time | Apoptotic cells will eventually undergo secondary necrosis.[7] Harvest cells at earlier time points in your time-course experiment to capture the early to mid-stages of apoptosis. |
| Harsh Experimental Conditions | Excessive pipetting or harsh cell handling can damage cell membranes, leading to necrosis.[11] Handle cells gently throughout the experimental process. |
Issue 3: Poorly separated cell populations in Annexin V/PI flow cytometry.
| Possible Cause | Troubleshooting Steps |
| Improper Compensation | Spectral overlap between fluorochromes (e.g., FITC and PI) can lead to poor population separation.[7] Always prepare single-stained controls for accurate compensation setup. |
| Delayed Analysis | Annexin V binding is transient and not stable after fixation.[12] Analyze samples by flow cytometry as soon as possible after staining, ideally within 1-3 hours.[12] |
| Cell Debris | Dead cells can fragment, and this debris can interfere with the analysis.[7] Adjust the forward and side scatter (FSC/SSC) voltages to gate on the main cell population and exclude debris. |
Data Summary
The following table summarizes the effective concentrations and incubation times of this compound (G8CG) and its aglycone, Genistein, in inducing apoptosis in various cancer cell lines.
| Compound | Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| This compound (G8CG) | SK-OV-3 (Ovarian Carcinoma) | 1-90 µM | 24 & 48 hours | Significant decrease in cell proliferation at >20 µM. Apoptosis induced at 50 µM and 90 µM. | [1][2] |
| Genistein | SK-OV-3 (Ovarian Carcinoma) | 1-90 µM | 24 & 48 hours | Dose- and time-dependent decrease in cell proliferation. | [1][2] |
| Genistein | HCT-116 (Colon Cancer) | 10-100 µM | 48 hours | Dose-dependent increase in apoptosis. | [6] |
| Genistein | SW-480 (Colon Cancer) | 10-100 µM | 48 hours | Less sensitive to apoptosis induction compared to HCT-116. | [6] |
| Genistein | HeLa (Cervical Cancer) | 15 µg/ml (~55 µM) | 12 & 24 hours | Promoted cell death in ethanol-stressed cells. | [13] |
Key Experimental Protocols
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[14]
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[6][15]
-
Treat the cells with various concentrations of G8CG and a vehicle control (e.g., DMSO) for the desired incubation times (e.g., 24, 48, 72 hours).[6][15]
-
Following treatment, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13][15][16]
-
During this incubation, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[17]
-
Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[13][15]
-
Measure the absorbance at 570 nm using a microplate reader.[15][16]
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells and treat them with G8CG as described for the MTT assay.
-
After the incubation period, harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^5 cells/mL.[18]
-
Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) staining solution to the cell suspension.[19][20]
-
Incubate the cells for 10-20 minutes at room temperature in the dark.[19][20]
-
Analyze the samples immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Signaling pathway of G8CG-induced apoptosis.
Caption: Experimental workflow for apoptosis analysis.
References
- 1. Cytotoxic activity of genistein-8-C-glucoside form Lupinus luteus L. and genistein against human SK-OV-3 ovarian carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic activity of genistein-8-C-glucoside form Lupinus luteus L. and genistein against human SK-OV-3 ovarian carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular and Molecular Mechanisms Modulated by Genistein in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genistein induces apoptotic cell death associated with inhibition of the NF-κB pathway in adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genistein induces G2/M cell cycle arrest and apoptosis via ATM/p53-dependent pathway in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. biocompare.com [biocompare.com]
- 9. Glucocorticoid receptor-mediated apoptosis: mechanisms of resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 11. yeasenbio.com [yeasenbio.com]
- 12. 7 Tips For Measuring And Reporting Apoptosis By Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 13. Genistein promotes cell death of ethanol-stressed HeLa cells through the continuation of apoptosis or secondary necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Cell viability (MTT) and apoptosis assays. [bio-protocol.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. resources.novusbio.com [resources.novusbio.com]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Genistein 8-C-Glucoside Experiments and DMSO Vehicle Control
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Genistein 8-C-glucoside in their experiments, with a specific focus on managing the effects of the common vehicle control, Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound (G8CG) is a natural isoflavone that primarily induces apoptosis, or programmed cell death.[1][2] Its key mechanisms include inducing mitochondrial membrane depolarization and promoting the generation of reactive oxygen species (ROS) at higher concentrations.[2][3]
Q2: Why is DMSO used as a vehicle for G8CG, and what are the potential issues?
A2: this compound, like many organic compounds, has low solubility in aqueous solutions. DMSO is a powerful aprotic solvent that can dissolve a wide range of polar and nonpolar compounds, making it an effective vehicle for delivering G8CG to cells in culture.[4] However, DMSO itself is not inert and can exert biological effects, including cytotoxicity, induction of apoptosis, and alteration of signaling pathways, which can confound experimental results if not properly controlled.[5][6][7]
Q3: What is the recommended maximum concentration of DMSO for in vitro experiments?
A3: The ideal final concentration of DMSO in cell culture media should be kept as low as possible, ideally at or below 0.1%, as this level is generally considered safe for most cell lines with minimal toxic effects.[4] While some robust cell lines may tolerate up to 0.5%, concentrations above 1% are often reported to cause significant cytotoxicity.[5][8][9] It is crucial to perform a dose-response curve for your specific cell line to determine the maximal non-toxic concentration.
Q4: Can DMSO interfere with my assay readouts?
A4: Yes, DMSO can interfere with certain types of assays. For fluorescence-based assays, DMSO itself can exhibit some level of fluorescence, potentially increasing background signal.[10] In colorimetric assays like the MTT assay, high concentrations of DMSO can affect cell metabolism and, consequently, the formazan production.[11] It is essential to include proper vehicle controls to account for these potential interferences.
Troubleshooting Guide
Issue 1: High background signal or unexpected results in the vehicle control (DMSO only) group.
Possible Cause 1: DMSO concentration is too high.
-
Troubleshooting Steps:
-
Verify DMSO Concentration: Double-check your calculations for the final DMSO concentration in the culture wells.
-
Perform a Dose-Response Curve: Culture your cells with a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%) to determine the highest concentration that does not significantly affect cell viability or the assay readout.
-
Optimize Stock Solution: If possible, prepare a more concentrated stock of this compound to reduce the volume of DMSO added to the final culture.
-
Possible Cause 2: DMSO is interfering with the assay.
-
Troubleshooting Steps:
-
Run a "No-Cell" Control: For colorimetric or fluorescence assays, include a control well with media and the same concentration of DMSO but without cells. This will help you determine the background signal caused by DMSO itself.[11]
-
Consider an Alternative Assay: If DMSO interference is significant and cannot be mitigated, consider using an alternative assay with a different detection method (e.g., a luminescence-based assay instead of a fluorescence-based one).
-
Issue 2: The observed effect of this compound is less than expected or highly variable.
Possible Cause 1: Sub-optimal concentration of this compound.
-
Troubleshooting Steps:
Possible Cause 2: Interactive effects between DMSO and G8CG.
-
Troubleshooting Steps:
-
Maintain Consistent DMSO Concentration: Ensure that the final DMSO concentration is identical across all experimental groups, including the vehicle control and all concentrations of G8CG.[12] This is crucial for accurately attributing the observed effects to G8CG.
-
Evaluate for Additive or Synergistic Effects: Be aware that the effects of DMSO (e.g., slight cytotoxicity or stress) could potentially interact with the effects of G8CG. A thorough analysis of your controls will be necessary to dissect these potential interactions.
-
Data Presentation: DMSO Cytotoxicity
The following tables summarize the effects of different DMSO concentrations on cell viability across various cell lines and incubation times, as reported in the literature.
Table 1: Effect of DMSO Concentration on Cell Viability (24-hour incubation)
| DMSO Concentration (%) | Cell Line | Effect on Viability | Reference |
| 0.1 | Skin Fibroblasts | Safest concentration | [5] |
| 0.5 | Lymphocytes | No significant change | [8] |
| 1.0 | RGC-5 | ~24% decrease | [6] |
| 2.0 | RGC-5 | ~50% decrease | [6] |
| 2.5 | Lymphocytes | No significant change | [8][13] |
| 3.0 | Hep G2 | Significant inhibition of proliferation | [9] |
| 5.0 | Hep G2 | No cell proliferation | [9] |
Table 2: Effect of DMSO Concentration on Cell Viability (Longer Incubation)
| DMSO Concentration (%) | Incubation Time | Cell Line | Effect on Viability | Reference |
| 0.5 | 72 hours | Apical Papilla Cells | Reduced viability, but not cytotoxic | [14] |
| 1.0 | 72 hours | Apical Papilla Cells | Significantly reduced viability | [14] |
| 5.0 | 120 hours | Lymphocytes | Toxic | [8] |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assessment using MTT Assay
This protocol is adapted from studies investigating the effects of this compound and DMSO.[3][15]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) and allow them to adhere overnight.
-
Treatment Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of G8CG in culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in each well remains constant and non-toxic (e.g., ≤ 0.1%).
-
Prepare a vehicle control with the same final concentration of DMSO in the culture medium.
-
-
Cell Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of G8CG or the vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
This is a general protocol for assessing apoptosis, which is a known mechanism of G8CG.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and the corresponding DMSO vehicle control as described in the MTT assay protocol.
-
Cell Harvesting: After the incubation period, collect both adherent and floating cells. For adherent cells, use a gentle enzyme-free dissociation solution.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Signaling Pathways
Caption: this compound induced apoptosis pathway.
Caption: Potential DMSO interference with key signaling pathways.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxic activity of genistein-8-C-glucoside form Lupinus luteus L. and genistein against human SK-OV-3 ovarian carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic activity of genistein-8-C-glucoside form Lupinus luteus L. and genistein against human SK-OV-3 ovarian carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. btsjournals.com [btsjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of Genistein 8-C-Glucoside
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies aimed at improving the bioavailability of Genistein 8-C-glucoside.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound inherently low?
A1: The low oral bioavailability of this compound, a glycoside form of genistein, is attributed to several factors. Firstly, its poor water solubility limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1][2] Secondly, as a glycoside, it is not readily absorbed by the intestinal epithelium.[3] Its absorption is largely dependent on the enzymatic hydrolysis of the glycosidic bond by gut microbiota to release the more permeable aglycone, genistein.[4] The composition and activity of an individual's gut microbiota can vary significantly, leading to inconsistent absorption. Furthermore, even after conversion to genistein, it undergoes extensive first-pass metabolism in the intestine and liver, where it is converted into glucuronide and sulfate conjugates, which are then readily excreted.[5][6]
Q2: What are the primary strategies to improve the in vivo bioavailability of this compound?
A2: The main approaches to enhance the bioavailability of this compound focus on improving its solubility and absorption, and modulating its metabolism. These strategies can be broadly categorized into:
-
Formulation Technologies: Utilizing advanced drug delivery systems to increase solubility and dissolution rate. This includes the development of nanoemulsions, solid dispersions, and co-crystals.[1][7][8][9][10]
-
Gut Microbiota Modulation: Promoting the conversion of the glycoside to its absorbable aglycone form by influencing the gut microbiome. This can be achieved through the co-administration of prebiotics.
-
Metabolic Inhibition: Co-administering substances that inhibit the enzymes responsible for the extensive metabolism of genistein, such as cytochrome P450 enzymes.
-
Chemical Modification: Synthesizing more lipophilic or soluble derivatives of genistein to improve its absorption characteristics.
Q3: How do nanoemulsions enhance the bioavailability of this compound?
A3: Nanoemulsions are lipid-based formulations that encapsulate the poorly soluble this compound in tiny oil droplets, typically less than 100 nm in size. This nano-sizing significantly increases the surface area for dissolution and absorption.[11] The lipid components of the nanoemulsion can also enhance absorption through the lymphatic pathway, thereby bypassing the first-pass metabolism in the liver. The surfactants and co-surfactants used to stabilize the nanoemulsion can also improve the permeability of the intestinal membrane.
Q4: What is a solid dispersion and how does it improve bioavailability?
A4: A solid dispersion (SD) is a system where the drug is dispersed in an inert carrier matrix, usually a water-soluble polymer.[1][2] By preparing a solid dispersion, the crystalline structure of this compound is converted into an amorphous (non-crystalline) state.[1][2] The amorphous form has higher energy and is more soluble and dissolves faster than the crystalline form.[1] The hydrophilic carrier also improves the wettability of the compound, further enhancing its dissolution in the gastrointestinal fluids.[8]
Q5: What is the role of the gut microbiota in the absorption of this compound?
A5: The gut microbiota plays a crucial role in the bioavailability of this compound. The glycosidic bond in this compound is primarily cleaved by β-glucosidase enzymes produced by various gut bacteria.[4] This enzymatic action releases the aglycone, genistein, which is more readily absorbed across the intestinal wall.[4] Therefore, the composition and metabolic activity of an individual's gut microbiota can significantly influence the extent and rate of this compound absorption.[12][13]
Troubleshooting Guides
Low or Variable Bioavailability in Animal Studies
| Problem | Potential Cause | Troubleshooting Suggestion |
| Low Cmax and AUC despite using an enhanced formulation. | Instability of the formulation in the GI tract. Nanoemulsions can be susceptible to degradation by gastric acid and enzymes. Solid dispersions may recrystallize in the aqueous environment of the gut. | - For nanoemulsions, consider using enteric-coated capsules to protect the formulation from the acidic stomach environment. - For solid dispersions, ensure the chosen polymer provides adequate stabilization against recrystallization. Characterize the physical state of the drug after dissolution studies.[1][2] |
| Inefficient conversion of this compound to genistein. | - Assess the gut microbiota composition of the animal model. Variability between animals can be high.[14] - Consider co-administering a prebiotic to stimulate the growth of β-glucosidase-producing bacteria. - Alternatively, use the aglycone form (genistein) directly in your formulation if the focus is on the delivery system rather than the glycoside's metabolism. | |
| High inter-individual variability in pharmacokinetic data. | Differences in gut microbiota among animals. | - Standardize the diet of the animals for a period before the study to help normalize the gut microbiota. - If feasible, analyze the fecal microbiota of the animals to correlate with pharmacokinetic outcomes.[12][13] |
| Inconsistent oral gavage technique. | - Ensure all personnel are properly trained in oral gavage to minimize stress and ensure accurate dosing.[15][16][17] Improper technique can lead to aspiration or incomplete dose delivery. | |
| Unexpectedly rapid clearance of the compound. | Induction of metabolic enzymes. | - Be aware of potential interactions with other compounds or dietary components that could induce cytochrome P450 or other metabolizing enzymes. |
Formulation-Specific Issues
| Problem | Potential Cause | Troubleshooting Suggestion |
| Nanoemulsion is unstable (creaming, cracking, or phase separation). | Inappropriate surfactant/co-surfactant ratio or type. | - Optimize the ratio of oil, surfactant, and co-surfactant by constructing a pseudo-ternary phase diagram.[11] - Select surfactants with an appropriate Hydrophilic-Lipophilic Balance (HLB) value for the oil phase used. |
| Ostwald ripening (growth of larger droplets at the expense of smaller ones). | - Use a combination of surfactants to create a more stable interfacial film. - Ensure the oil phase has low water solubility. | |
| Solid dispersion shows poor dissolution enhancement. | Incomplete conversion to the amorphous state. | - Verify the amorphous nature of the drug in the solid dispersion using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).[1][2][8] - Increase the polymer-to-drug ratio. |
| Recrystallization of the amorphous drug upon storage or in the dissolution medium. | - Select a polymer that has a high glass transition temperature (Tg) and good miscibility with the drug. - Store the solid dispersion in a low-humidity environment. | |
| Low drug loading in the formulation. | Poor solubility of this compound in the formulation components. | - For nanoemulsions, screen different oils and surfactants for their ability to solubilize the compound.[11] - For solid dispersions, select a polymer in which the drug has good solubility in the molten state (for melt extrusion) or in the common solvent (for solvent evaporation).[8] |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Nanoemulsion
This protocol is based on the spontaneous emulsification method.
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol P)
-
Ethanol
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
Method:
-
Organic Phase Preparation: Dissolve a specific amount of this compound, surfactant, and oil in ethanol.
-
Aqueous Phase Preparation: Prepare the aqueous phase with deionized water.
-
Emulsification: Under constant magnetic stirring, inject the organic phase into the aqueous phase. A milky nanoemulsion will form spontaneously.
-
Solvent Evaporation: Remove the ethanol from the nanoemulsion using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Characterization: Characterize the nanoemulsion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: Preparation of this compound Solid Dispersion
This protocol utilizes the solvent evaporation method.[8]
Materials:
-
This compound
-
Hydrophilic polymer (e.g., PVP K30, HPMC)[8]
-
Organic solvent (e.g., ethanol, methanol)
-
Rotary evaporator or vacuum oven
-
Sieve
Method:
-
Dissolution: Dissolve both this compound and the hydrophilic polymer in the organic solvent to form a clear solution.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator or by drying in a vacuum oven at a controlled temperature until a solid mass is formed.
-
Milling and Sieving: Pulverize the solid mass and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for its amorphous nature using PXRD and DSC, and determine the in vitro dissolution rate.[8]
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Materials:
-
Male Sprague-Dawley or Wistar rats (specific pathogen-free)
-
This compound formulation and vehicle control
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant, e.g., heparin)
-
Centrifuge
-
Analytical equipment for quantification (e.g., LC-MS/MS)
Method:
-
Acclimatization: Acclimatize the rats for at least one week with free access to standard chow and water.
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing: Administer the this compound formulation or vehicle control orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (e.g., from the tail vein or retro-orbital sinus) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Store the plasma samples at -80°C until analysis. Quantify the concentration of this compound and its metabolites (genistein, and its conjugates) in the plasma using a validated analytical method like LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters of Different Genistein Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (0-24h) (µg·h/mL) | Relative Bioavailability (%) | Reference |
| Pure Genistein | 50 | 0.6 ± 0.1 | 1.0 | 4.9 ± 0.8 | 100 | [8][18] |
| Solid Dispersion (1:7 Genistein:PVP K30) | 50 | 4.4 ± 0.5 | 0.75 | 10.1 ± 1.2 | 206 | [8][18] |
Note: Data is synthesized from multiple sources and should be used for comparative purposes. Actual values may vary depending on the specific experimental conditions.
Mandatory Visualizations
References
- 1. japsonline.com [japsonline.com]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Study on biotransformation and absorption of genistin based on fecal microbiota and Caco-2 cell [frontiersin.org]
- 5. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioavailability and pharmacokinetics of genistein: mechanistic studies on its ADME - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solid Dispersions of Genistein via Solvent Rotary Evaporation for Improving Solubility, Bioavailability, and Amelioration Effect in HFD-Induced Obesity Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimized solubility and bioavailability of genistein based on cocrystal engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized solubility and bioavailability of genistein based on cocrystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. connectjournals.com [connectjournals.com]
- 12. Long-Term Genistein Consumption Modifies Gut Microbiota, Improving Glucose Metabolism, Metabolic Endotoxemia, and Cognitive Function in Mice Fed a High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Phase II metabolism of the soy isoflavones genistein and daidzein in humans, rats and mice: a cross-species and sex comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.sdsu.edu [research.sdsu.edu]
- 16. research-support.uq.edu.au [research-support.uq.edu.au]
- 17. ouv.vt.edu [ouv.vt.edu]
- 18. mdpi.com [mdpi.com]
Adjusting cell seeding density for Genistein 8-C-glucoside cytotoxicity assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Genistein 8-C-glucoside (G8CG) in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended cell seeding density for a this compound cytotoxicity assay in a 96-well plate?
A1: The optimal cell seeding density is critical for reliable cytotoxicity data and is cell-line dependent. For the human ovarian carcinoma cell line SK-OV-3, a seeding density of 3 x 10⁴ cells per well has been successfully used.[1] For other cell lines, it is recommended to perform a cell density titration experiment to determine the optimal number of cells that ensures they are in the exponential growth phase throughout the duration of the assay.[2][3][4] Seeding too few cells may result in a signal that is too low to be accurately measured, while too many cells can lead to contact inhibition and altered metabolic activity, not truly reflecting the cytotoxic effect of the compound.[3]
Q2: I am observing high variability between my replicate wells. What could be the cause?
A2: High variability in replicate wells is a common issue and can often be attributed to inconsistent cell seeding. To mitigate this, ensure your cell suspension is homogeneous before and during plating by gently pipetting or swirling the suspension. Another potential cause is the "edge effect," where wells on the perimeter of the plate evaporate more quickly. To avoid this, it is good practice to fill the outer wells with sterile PBS or media without cells and use the inner wells for your experiment.
Q3: My negative control (cells with vehicle only) shows low viability or high background. What should I do?
A3: Low viability in the negative control suggests a problem with your cell health or culture conditions. Ensure your cells are healthy, free from contamination, and within a low passage number.[3] High background can be caused by several factors, including contaminated reagents or the presence of serum or phenol red in the culture medium, which can interfere with the absorbance reading in MTT assays.[5][6] Using serum-free medium during the MTT incubation step and including a "medium only" background control can help to correct for this.[5]
Q4: The formazan crystals in my MTT assay are not dissolving completely. How can I fix this?
A4: Incomplete dissolution of formazan crystals will lead to inaccurate absorbance readings. Ensure you are using a sufficient volume of a suitable solubilization solution (e.g., DMSO, isopropanol with HCl).[7][8] After adding the solvent, shake the plate on an orbital shaker for at least 15 minutes to aid dissolution.[6] If crystals persist, gentle pipetting up and down within the wells can help.
Q5: What is a typical concentration range for this compound in a cytotoxicity assay?
A5: The effective concentration of this compound can vary depending on the cell line. Published studies have used concentrations ranging from 1 µM to 290 µM.[1][9] For initial screening, a broad range of concentrations (e.g., logarithmic dilutions from 0.1 µM to 100 µM) is recommended to determine the IC50 value.
Experimental Protocols
Detailed Protocol for MTT Cytotoxicity Assay
This protocol is a general guideline for performing an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay in a 96-well plate to determine the cytotoxicity of this compound.
Materials:
-
This compound (G8CG)
-
Cell line of interest
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the exponential growth phase.
-
Prepare a cell suspension of the desired concentration (refer to the Data Presentation table for examples).
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Add 100 µL of sterile PBS or media to the outer wells to minimize the edge effect.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of G8CG in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of G8CG in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest G8CG concentration).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of G8CG or the vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well (for a final concentration of 0.45-0.5 mg/mL).[10]
-
Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Presentation
Table 1: Examples of Cell Seeding Densities and this compound Concentrations in Cytotoxicity Assays
| Cell Line | Seeding Density (cells/well in 96-well plate) | This compound (G8CG) Concentration Range | Assay Duration | Reference |
| SK-OV-3 (Human ovarian carcinoma) | 3 x 10⁴ | 1 - 90 µM | 24 and 48 hours | [1] |
| CHO (Chinese hamster ovary) | Not specified | 1 - 290 µM | Not specified | |
| NIH 3T3 (Mouse embryonic fibroblast) | Not specified | 2.5 - 110 µM | Not specified | [9] |
| B16F10 (Mouse melanoma) | Not specified | 12.5 - 100 µM (Genistein) | 24 and 48 hours | [12] |
| HT29 (Human colon adenocarcinoma) | Not specified | 1 - 100 µM (Genistein) | 48 hours | [13] |
| SW620 (Human colon adenocarcinoma) | Not specified | 1 - 100 µM (Genistein) | 48 hours | [13] |
Mandatory Visualizations
Caption: Workflow for optimizing cell seeding density in a G8CG cytotoxicity assay.
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
References
- 1. Cytotoxic activity of genistein-8-C-glucoside form Lupinus luteus L. and genistein against human SK-OV-3 ovarian carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. cyrusbio.com.tw [cyrusbio.com.tw]
- 7. real-research.com [real-research.com]
- 8. Genistein improves mitochondrial function and inflammatory in rats with diabetic nephropathy via inhibiting MAPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of genistein-8-C-glucoside from Lupinus luteus on DNA damage assessed using the comet assay in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. Genistein inhibits the growth and regulates the migration and invasion abilities of melanoma cells via the FAK/paxillin and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Genistein 8-C-Glucoside Cellular Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Genistein 8-C-glucoside delivery to cells.
Section 1: Troubleshooting Guides
This section addresses common issues encountered during experiments involving the cellular delivery of this compound.
1.1 Issue: Low Cellular Uptake of Free this compound
| Potential Cause | Recommended Solution |
| Poor membrane permeability: The glucoside moiety increases hydrophilicity, hindering passive diffusion across the cell membrane. Bioavailability studies have shown that genistein aglycone has higher bioavailability than its glycoside form, genistin.[1][2] | 1. Enzymatic Conversion: Pre-treat cells with β-glucosidase to hydrolyze the glucoside into the more lipophilic aglycone, genistein, which has better membrane permeability.[3][4] 2. Permeabilizing Agents: Use transient, low-concentration membrane permeabilizing agents like digitonin or saponin. Optimize concentration and incubation time to minimize cytotoxicity. 3. Delivery Vehicle: Encapsulate this compound in a delivery system such as liposomes or nanoparticles to facilitate uptake. |
| Efflux pump activity: ABC transporters can actively pump flavonoids out of the cell, reducing intracellular accumulation. | 1. Efflux Pump Inhibitors: Co-administer with known efflux pump inhibitors like verapamil or MK-571. Titrate inhibitor concentration to find a non-toxic, effective dose. 2. Delivery System Design: Utilize delivery systems that release the payload within the cell, bypassing efflux pumps located at the cell membrane. |
| Low concentration or insufficient incubation time: The effective intracellular concentration may not be reached. | 1. Dose-Response and Time-Course: Perform a dose-response study with increasing concentrations of this compound (e.g., 1-100 µM) and a time-course experiment (e.g., 1, 6, 12, 24, 48 hours) to determine optimal conditions.[5][6] 2. Sensitive Detection Method: Use a highly sensitive method like HPLC or LC-MS/MS to accurately quantify intracellular concentrations. |
1.2 Issue: Instability or Aggregation of Nanoparticle Formulations
| Potential Cause | Recommended Solution |
| Inappropriate formulation parameters: Incorrect polymer/lipid concentration, solvent ratio, or pH can lead to instability. | 1. Optimize Formulation: Systematically vary the concentration of the encapsulating material (e.g., zein, chitosan, lipids) and the ratio of drug to carrier.[7][8] 2. pH Adjustment: Ensure the pH of the formulation buffer is optimal for both the nanoparticle components and this compound stability. |
| Zeta potential issues: A low zeta potential (close to neutral) can lead to particle aggregation due to a lack of electrostatic repulsion. | 1. Surface Charge Modification: Incorporate charged lipids or polymers (e.g., chitosan) into the nanoparticle formulation to increase the magnitude of the zeta potential.[8][9] 2. Stabilizers: Add steric stabilizers like polyethylene glycol (PEG) to the nanoparticle surface to prevent aggregation. |
| Improper storage conditions: Temperature fluctuations or exposure to light can degrade the formulation. | 1. Controlled Storage: Store nanoparticle suspensions at 4°C in the dark. For long-term storage, consider lyophilization.[7] 2. Stability Studies: Conduct stability studies at different temperatures (e.g., 4°C, 25°C, 37°C) to determine the optimal storage conditions. |
1.3 Issue: Low Encapsulation Efficiency in Liposomes or Nanoparticles
| Potential Cause | Recommended Solution |
| Poor affinity of this compound for the lipid/polymer core: The hydrophilic nature of the glucoside can reduce its partitioning into the hydrophobic core. | 1. Lipid/Polymer Selection: Screen different types of lipids (e.g., with varying chain lengths and saturation) or polymers to find a composition with higher affinity for this compound. 2. pH Gradient Loading: For liposomes, use a pH gradient loading method. Create a low pH inside the liposomes and a higher pH in the external buffer to drive the weakly acidic this compound into the liposomal core. |
| Suboptimal preparation method: The chosen encapsulation technique may not be suitable for this specific molecule. | 1. Method Comparison: Compare different preparation methods such as thin-film hydration, sonication, extrusion, and microfluidics to identify the most efficient technique for your formulation.[10][11] 2. Process Parameter Optimization: Optimize critical process parameters for the chosen method, such as sonication time and power, extrusion pressure, and flow rates in microfluidics. |
| Drug leakage during preparation or storage: The encapsulated drug may leak out of the delivery vehicle over time. | 1. Incorporate Cholesterol: For liposomal formulations, include cholesterol (e.g., up to a 1:1 molar ratio with phospholipid) to increase membrane rigidity and reduce leakage.[12] 2. Cross-linking: For polymeric nanoparticles, consider using cross-linking agents to create a more stable matrix and prevent premature drug release. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering this compound to cells?
A1: The primary challenges are its poor membrane permeability due to the hydrophilic glucoside moiety and its potential susceptibility to cellular efflux pumps. These factors contribute to a lower intracellular concentration compared to its aglycone form, genistein.[1][2] Nanotechnology-based delivery systems are being explored to overcome these limitations.[13][14]
Q2: Which delivery systems are most promising for this compound?
A2: Liposomes and polymeric nanoparticles are promising delivery systems. Liposomes, which are lipid-based vesicles, can encapsulate both hydrophilic and hydrophobic compounds. Polymeric nanoparticles, made from biodegradable polymers, can also effectively encapsulate and protect the drug, offering controlled release.[15]
Q3: How can I quantify the cellular uptake of this compound?
A3: Cellular uptake can be quantified by incubating cells with the this compound formulation for a specific period, followed by cell lysis and analysis of the lysate. High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) are the most common and accurate methods for quantification.
Q4: What are the key signaling pathways modulated by Genistein and potentially its 8-C-glucoside derivative?
A4: Genistein is known to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation. These include the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways.[16][17][18] While direct evidence for this compound is less abundant, it is hypothesized to exert similar effects, potentially after intracellular conversion to genistein.
Section 3: Data Presentation
Table 1: Comparative Bioavailability of Genistein and its Glucoside (Genistin)
| Compound | Administration Route | Animal Model | AUC (0-24h) (µM·h) | Conclusion | Reference |
| Genistein | Oral | Rat | 54 | Higher bioavailability | [2] |
| Genistin (Genistein 7-O-glucoside) | Oral | Rat | 24 | Lower bioavailability | [2] |
| Soy Protein Extract | Oral | Rat | 13 | Lowest bioavailability | [2] |
Note: AUC (Area Under the Curve) represents the total drug exposure over time.
Table 2: In Vitro Cytotoxicity of Genistein and this compound
| Compound | Cell Line | Concentration (µM) | Incubation Time (h) | Inhibition of Cell Proliferation (%) | Reference |
| This compound | SK-OV-3 (Ovarian Cancer) | 90 | 24 | 52 | [6] |
| This compound | SK-OV-3 (Ovarian Cancer) | 90 | 48 | 61.1 | [6] |
Section 4: Experimental Protocols
4.1 Protocol for Preparation of Genistein-Loaded Zein/Carboxymethyl Chitosan Nanoparticles
This protocol is adapted from a method for encapsulating genistein.[7]
Materials:
-
This compound
-
Zein
-
Carboxymethyl chitosan (CMCS)
-
Calcium chloride (CaCl₂)
-
80% Ethanol
-
Deionized water
Procedure:
-
Prepare a 6 mg/mL zein stock solution in 80% ethanol.
-
Prepare a 1.2 mg/mL this compound stock solution in 80% ethanol.
-
Prepare a 6 mg/mL CMCS solution in deionized water.
-
Add 1 mL of the this compound solution dropwise to 2 mL of the zein solution while stirring continuously for 60 minutes.
-
Add the mixture from step 4 dropwise into 5 mL of the CMCS solution with magnetic stirring at 500 rpm for 30 minutes.
-
Add 1 mL of 0.4 mg/mL CaCl₂ solution dropwise to the mixture from step 5 and continue stirring for another 30 minutes at 500 rpm.
-
Centrifuge the resulting dispersion at approximately 1000 x g for 10 minutes to remove any large aggregates.
-
The supernatant containing the nanoparticles can be used for experiments or lyophilized for long-term storage.
4.2 Protocol for Preparation of this compound Loaded Liposomes by Thin-Film Hydration
This protocol is a standard method for liposome preparation.[10]
Materials:
-
This compound
-
Phosphatidylcholine (PC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.
-
Add this compound to the lipid solution.
-
Remove the organic solvents using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Further dry the lipid film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing or gentle shaking at a temperature above the lipid phase transition temperature.
-
To obtain smaller, unilamellar vesicles, the resulting multilamellar vesicle suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Remove any unencapsulated this compound by dialysis or size exclusion chromatography.
Section 5: Visualization of Signaling Pathways and Workflows
Caption: Experimental workflow for enhancing this compound delivery.
Caption: Postulated inhibitory effect of this compound on the PI3K/Akt pathway.
Caption: Postulated inhibitory effect of this compound on the MAPK/ERK pathway.
References
- 1. Genistein: An Integrative Overview of Its Mode of Action, Pharmacological Properties, and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability of genistein and its glycoside genistin as measured in the portal vein of freely moving unanesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening of Novel Source for Genistein by Rapid and Sensitive UPLC-APCI-TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Extraction Method Using Excipients to Enhance Yield of Genistein and Daidzein in Trifolium pratensis L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic activity of genistein-8-C-glucoside form Lupinus luteus L. and genistein against human SK-OV-3 ovarian carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic activity of genistein-8-C-glucoside form Lupinus luteus L. and genistein against human SK-OV-3 ovarian carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Evaluation of Genistein-Loaded Zein/Carboxymethyl Chitosan Nanoparticles with Improved Water Dispersibility, Enhanced Antioxidant Activity, and Controlled Release Property - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Transmucosal Solid Lipid Nanoparticles to Improve Genistein Absorption via Intestinal Lymphatic Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genistein Induces Pancreatic β-Cell Proliferation through Activation of Multiple Signaling Pathways and Prevents Insulin-Deficient Diabetes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Emergence of Nano-Based Formulations for Effective Delivery of Flavonoids against Topical Infectious Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanoparticle-Mediated Delivery of Flavonoids: Impact on Proinflammatory Cytokine Production: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Articulating the Pharmacological and Nanotechnological Aspects of Genistein: Current and Future Prospectives - Bansal - Current Pharmaceutical Biotechnology [rjpbr.com]
- 16. researchgate.net [researchgate.net]
- 17. [The action of PI3K/AKT during genistein promoting the activity of eNOS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. db-thueringen.de [db-thueringen.de]
Technical Support Center: Methodological Considerations for Long-Term Studies with Genistein 8-C-glucoside
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Genistein 8-C-glucoside (G8CG). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your long-term experimental studies.
Frequently Asked Questions (FAQs)
1. What is this compound (G8CG) and how does it differ from Genistein?
This compound is a natural isoflavone, a type of phytoestrogen, where genistein is attached to a glucose molecule at the 8-carbon position. In nature, isoflavones are predominantly found in their glycosylated forms. The key difference lies in their bioavailability. G8CG, being a glucoside, is generally less bioavailable than its aglycone form, genistein. For G8CG to be absorbed in the gut, it typically needs to be hydrolyzed by intestinal enzymes to release the active genistein molecule.
2. What are the known biological activities of G8CG?
G8CG, primarily through its conversion to genistein, exhibits a range of biological activities. These include antioxidant, anti-inflammatory, and potential anti-cancer properties. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells and modulate various signaling pathways involved in cell growth and inflammation, such as MAPK, NF-κB, and PI3K/Akt.[1]
3. How is G8CG metabolized in the body?
Upon oral ingestion, G8CG travels to the small intestine where it can be hydrolyzed by β-glucosidases from gut bacteria into its aglycone form, genistein. Genistein is then absorbed and undergoes extensive first-pass metabolism, primarily in the intestinal cells and liver. It is conjugated to form glucuronides and sulfates, which are the main forms found circulating in the blood. The gut microbiota plays a crucial role in the metabolism and bioavailability of G8CG.[2]
4. What are the recommended storage conditions for G8CG?
For long-term storage, G8CG powder should be stored at -20°C. Stock solutions, typically prepared in DMSO, should be stored in aliquots at -20°C for short-term storage (up to 1 month) or -80°C for longer-term storage (up to 6 months) to prevent degradation from repeated freeze-thaw cycles.
Troubleshooting Guides
In Vitro Studies
| Issue | Possible Cause | Troubleshooting Suggestions |
| Low or inconsistent cellular uptake of G8CG. | G8CG is a glucoside and may have limited direct uptake by some cell lines. Hydrolysis to genistein by cellular enzymes might be necessary for activity. | - Pre-treat G8CG with a β-glucosidase to generate genistein before adding to cell culture, if the goal is to study the aglycone's effect. - Use cell lines known to express β-glucosidases. - Co-culture with gut bacteria or use a simulated gut environment for metabolism studies. |
| Compound precipitation in cell culture media. | G8CG, and especially its aglycone genistein, has low aqueous solubility. | - Prepare a high-concentration stock solution in a suitable solvent like DMSO. - Ensure the final concentration of the solvent in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. - Warm the media slightly and vortex gently when adding the compound. |
| Observed cytotoxicity at expected non-toxic concentrations. | The solvent (e.g., DMSO) used to dissolve G8CG may be causing toxicity. Some cell lines are more sensitive to solvents. | - Perform a solvent toxicity control experiment to determine the maximum tolerated solvent concentration for your specific cell line. - Reduce the final solvent concentration in the culture medium. |
| Degradation of G8CG in culture media during long-term experiments. | Isoflavones can be unstable in aqueous solutions, especially at physiological pH and temperature over extended periods. | - Prepare fresh media with G8CG regularly (e.g., every 24-48 hours) for long-term cell culture experiments. - Analyze the concentration of G8CG in the media over time using methods like HPLC to determine its stability under your specific experimental conditions. |
In Vivo Studies
| Issue | Possible Cause | Troubleshooting Suggestions |
| Low and variable plasma concentrations of genistein after oral G8CG administration. | Poor absorption of the glycoside form. Significant inter-individual differences in gut microbiota composition leading to variable hydrolysis of G8CG to genistein. | - Consider co-administering a source of β-glucosidase to enhance the conversion of G8CG to genistein in the gut. - Characterize the gut microbiota of the animal model to assess its metabolic capacity. - Use a formulation that enhances solubility and absorption, such as a lipid-based delivery system or nanoformulation.[3] |
| Difficulty in dissolving G8CG for oral gavage. | G8CG has low solubility in common aqueous vehicles. | - Prepare a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) in water. - For better solubility, a co-solvent system can be used, such as a mixture of polyethylene glycol (PEG) 400, Tween 80, and saline. Always include a vehicle control group in your study.[4][5][6][7] |
| Inconsistent results in long-term dietary studies. | Uneven distribution of G8CG in the feed. Degradation of the compound in the diet over time. | - Ensure thorough mixing of G8CG into the powdered diet to achieve a homogenous distribution. - Prepare fresh diet frequently and store it in a cool, dark, and dry place to minimize degradation. - Periodically analyze the concentration of G8CG in the diet to confirm its stability and homogeneity. |
| Unexpected physiological effects or lack of expected effects. | The gut microbiota can produce various metabolites from genistein with different biological activities. The chosen animal model may have a different metabolic profile compared to humans. | - Analyze the metabolic profile of genistein in plasma and urine to identify the major metabolites being formed. - Consider using humanized-microbiota animal models for studies where human relevance is critical. - Be aware of potential species-specific differences in isoflavone metabolism and response. |
Data Presentation
Table 1: In Vitro Cytotoxicity of Genistein and this compound
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| Genistein | SK-OV-3 (Ovarian Cancer) | MTT | 24 | >90 | [8] |
| Genistein | SK-OV-3 (Ovarian Cancer) | MTT | 48 | ~70 | [8] |
| G8CG | SK-OV-3 (Ovarian Cancer) | MTT | 24 | ~90 | [8] |
| G8CG | SK-OV-3 (Ovarian Cancer) | MTT | 48 | ~75 | [8] |
| Genistein | B16 (Melanoma) | Not Specified | Not Specified | Not Specified | [9] |
Note: IC50 values can vary significantly between different cell lines and experimental conditions.
Table 2: Pharmacokinetic Parameters of Genistein in Rats
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | Reference |
| Intravenous | 5 | 16.93 | 0.083 | 460.5 | 1.2 | [10][11] |
| Oral (Genistein) | 50 | 0.2 | 0.75 | 2.91 | Not Reported | [10] |
Note: Pharmacokinetic parameters are highly dependent on the formulation, dose, and animal model used. The bioavailability of oral genistein is generally low.
Table 3: Long-Term In Vivo Study Designs with Genistein
| Animal Model | Duration | Compound | Dose | Administration Route | Key Findings | Reference |
| Ovariectomized Rats | 5 months | Genistein | 485 µ g/day & 970 µ g/day | Oral supplement | No significant effect on preventing bone loss.[1] | [1][12] |
| Ovariectomized Rats | 4 weeks | Genistein | 4.5, 9.0, 18.0 mg/kg/day | Oral gavage | Improved femoral mechanical properties.[13] | [13] |
| Athymic Mice (MCF-7 xenograft) | 23 weeks | Genistein | 500 ppm in diet | Dietary | Promoted tumor growth that did not regress after withdrawal.[14] | [14] |
| C57BL/6 Mice | 6 months | Genistein | Not Specified (in high-fat diet) | Dietary | Modified gut microbiota, improved glucose tolerance, and cognitive function.[15] | [15] |
| ob/ob Mice | 4 weeks | Genistein | 600 mg/kg diet | Dietary | Reduced body weight and serum glucose levels. | [16] |
Experimental Protocols
Protocol 1: Long-Term Oral Gavage Administration in Rodents
-
Preparation of G8CG Suspension:
-
Weigh the required amount of G8CG powder.
-
Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water.
-
Gradually add the G8CG powder to the CMC solution while vortexing to create a homogenous suspension.
-
Prepare fresh daily to ensure stability.
-
-
Animal Dosing:
-
Acclimatize animals for at least one week before the start of the experiment.
-
Weigh each animal daily to calculate the precise dosing volume.
-
Administer the G8CG suspension or vehicle control via oral gavage using a suitable gavage needle.
-
The volume of administration should be based on the animal's body weight (e.g., 5-10 mL/kg for rats).
-
-
Monitoring:
-
Monitor animal health daily (body weight, food and water intake, general appearance).
-
Collect blood samples at predetermined time points for pharmacokinetic analysis.
-
At the end of the study, collect tissues of interest for histological and molecular analysis.
-
Protocol 2: Long-Term Dietary Administration in Rodents
-
Diet Preparation:
-
Use a standard powdered rodent diet.
-
Calculate the amount of G8CG needed to achieve the desired concentration in the diet (e.g., ppm or mg/kg of diet).
-
Thoroughly mix the G8CG powder with a small portion of the diet first, then gradually incorporate the rest of the diet to ensure a homogenous mixture.
-
Prepare fresh diet weekly and store in a cool, dark, and dry place.
-
-
Animal Feeding:
-
House animals individually to accurately measure food intake.
-
Provide the G8CG-containing diet or control diet ad libitum.
-
Measure food consumption daily or weekly.
-
-
Monitoring:
-
Monitor animal health and body weight regularly.
-
Collect fecal samples to analyze changes in gut microbiota.
-
At the end of the study, collect blood and tissues for analysis.
-
Mandatory Visualization
References
- 1. Genistein Delivered as a Once Daily Oral Supplement Had No Beneficial Effect on the Tibia in Rat Models for Postmenopausal Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic activity of genistein-8-C-glucoside form Lupinus luteus L. and genistein against human SK-OV-3 ovarian carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Genistein administered as a once-daily oral supplement had no beneficial effect on the tibia in rat models for postmenopausal bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The bone-protective effect of genistein in the animal model of bilateral ovariectomy: roles of phytoestrogens and PTH/PTHR1 against post-menopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Long-term exposure to dietary sources of genistein induces estrogen-independence in the human breast cancer (MCF-7) xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Long-Term Genistein Consumption Modifies Gut Microbiota, Improving Glucose Metabolism, Metabolic Endotoxemia, and Cognitive Function in Mice Fed a High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Genistein diet improves body weight, serum glucose and triglyceride levels in both male and female ob/ob mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of Genistein and Genistein 8-C-Glucoside
A comprehensive guide for researchers, scientists, and drug development professionals on the differential cytotoxic profiles of the soy isoflavone genistein and its glycosylated form, Genistein 8-C-glucoside (G8CG).
This guide provides a detailed comparison of the cytotoxic and pro-apoptotic effects of genistein and its naturally occurring derivative, this compound (G8CG), with a focus on their impact on cancer cells. The information presented is collated from peer-reviewed scientific literature and is intended to inform research and development in oncology.
Executive Summary
Genistein, a well-studied isoflavone, and its glycoside G8CG both exhibit dose- and time-dependent cytotoxic effects against cancer cells.[1] In a direct comparative study on human SK-OV-3 ovarian carcinoma cells, both compounds were shown to inhibit cell proliferation, induce apoptosis, and disrupt mitochondrial membrane potential.[1][2] Notably, at the same concentrations, G8CG demonstrated a more potent apoptotic effect than genistein.[1] This guide will delve into the quantitative differences in their cytotoxic activities, detail the experimental methodologies used to ascertain these effects, and visualize the known signaling pathways involved.
Data Presentation: A Quantitative Comparison
The cytotoxic effects of Genistein and this compound were evaluated on human SK-OV-3 ovarian carcinoma cells. The following tables summarize the key quantitative findings from these comparative experiments.
Table 1: Inhibition of SK-OV-3 Cell Proliferation (% of control)
| Concentration (µM) | Genistein (24h) | This compound (24h) | Genistein (48h) | This compound (48h) |
| 50 | ~45% | ~48% | ~55% | ~58% |
| 90 | ~50% | ~52% | ~60% | ~61.1% |
Table 2: Induction of Apoptosis in SK-OV-3 Cells (% of apoptotic cells)
| Concentration (µM) | Genistein (24h) | This compound (24h) | Genistein (48h) | This compound (48h) |
| 50 | ~20% | ~25% | ~35% | ~40% |
| 90 | ~25% | ~29% | ~40% | ~49% |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Human SK-OV-3 ovarian carcinoma cells were seeded into 96-well plates at a density of 1 x 104 cells/well and incubated for 24 hours to allow for attachment.
-
Treatment: Cells were treated with various concentrations of genistein or this compound (ranging from 1 to 90 µM) for 24 and 48 hours. Control cells were treated with the vehicle (DMSO).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the control cells.
Apoptosis Assay (Acridine Orange/Ethidium Bromide Staining)
-
Cell Treatment: SK-OV-3 cells were seeded on coverslips in 6-well plates and treated with genistein or this compound at concentrations of 50 µM and 90 µM for 24 and 48 hours.
-
Staining: After treatment, the cells were washed with PBS and stained with a mixture of acridine orange (100 µg/mL) and ethidium bromide (100 µg/mL) for 5 minutes.
-
Microscopy: The stained cells were observed under a fluorescence microscope. Viable cells appeared green with intact nuclei, early apoptotic cells showed bright green nuclei with chromatin condensation, late apoptotic cells displayed orange to red nuclei with fragmentation, and necrotic cells had uniformly orange to red nuclei.
-
Quantification: The percentage of apoptotic cells was determined by counting at least 200 cells per sample.
Mitochondrial Membrane Potential (ΔΨm) Assay
-
Cell Treatment: SK-OV-3 cells were treated with genistein or this compound as described in the apoptosis assay.
-
Staining: The cells were incubated with 5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide (JC-1; 10 µg/mL) for 15 minutes at 37°C.
-
Analysis: The change in mitochondrial membrane potential was observed via fluorescence microscopy. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential.
Signaling Pathways and Mechanisms of Action
Both genistein and this compound appear to induce apoptosis through a mitochondrial-dependent pathway.[1] Genistein is known to arrest the cell cycle at the G2/M phase and to modulate the expression of key regulatory proteins.[3][4][5]
Genistein-Induced G2/M Cell Cycle Arrest
Genistein has been shown to induce G2/M phase arrest in various cancer cell lines.[3][4][5] This is often associated with the downregulation of cyclin B1 and the activation of the ATM/p53 signaling pathway, leading to an increase in p21 expression.[3][6] p21, a cyclin-dependent kinase inhibitor, subsequently inhibits the activity of the cdc2/cyclin B1 complex, which is crucial for the G2/M transition. While the direct effect of G8CG on these specific cell cycle proteins has not been extensively studied in a comparative context, its potent cytotoxic and pro-apoptotic effects suggest a potential overlap in the mechanism of action.
References
- 1. Cytotoxic activity of genistein-8-C-glucoside form Lupinus luteus L. and genistein against human SK-OV-3 ovarian carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic activity of genistein-8-C-glucoside form Lupinus luteus L. and genistein against human SK-OV-3 ovarian carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genistein induces G2/M cell cycle arrest and apoptosis via ATM/p53-dependent pathway in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genistein induces G2/M cell cycle arrest and apoptosis via ATM/p53-dependent pathway in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genistein arrests cell cycle progression at G2-M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genistein-induced G2/M arrest is associated with the inhibition of cyclin B1 and the induction of p21 in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Anticancer Activity of Genistein 8-C-glucoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anticancer activity of Genistein and its glucoside form, Genistein 8-C-glucoside (G8-C-G), against established chemotherapeutic agents. While direct in vivo studies on G8-C-G are limited, this document extrapolates its potential efficacy based on extensive in vivo data for its aglycone, Genistein, and available in vitro data for G8-C-G.
Executive Summary
In Vivo Performance Comparison
The following tables summarize the quantitative data from various in vivo xenograft studies, comparing the anticancer efficacy of Genistein with control groups and standard chemotherapeutic agents.
Table 1: In Vivo Efficacy of Genistein Monotherapy in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Treatment and Dosage | Key Findings | Reference |
| Epidermoid Carcinoma | A431 | Nude Mice | Genistein (500 mg/kg/day, p.o.) for 12 days | Significant retardation in tumor growth (0.43 ± 0.20 cc vs. 0.69 ± 0.29 cc in vehicle group, p = 0.03).[3] | [3] |
| Colorectal Carcinoma | Colo205 | Nude Mice | Genistein (500 mg/kg/day, p.o.) for 12 days | Significantly smaller tumor volumes compared to vehicle-treated group (p = 0.0003).[3] | [3] |
| Melanoma | B16 | C57BL/6J Mice | Genistein (15 mg/kg body weight) for 15 days | Decreased tumor volume and weight by approximately 30%; no metastasis recorded in the treated group. | [4] |
| Endometrial Cancer | Ishikawa | Nude Mice | Genistein (90 mg/kg body weight, i.p.) on alternate days for 4 weeks | Significant suppression of tumor growth. | [5] |
| Melanoma | B16 | C57BL/6J Mice | Genistein-rich diet for 1 week before and 1 week after inoculation | 50% inhibition of solid tumor growth.[6] | [6] |
Table 2: Comparative In Vivo Efficacy of Genistein and Standard Chemotherapies
| Cancer Type | Cell Line | Animal Model | Treatments and Dosages | Comparative Findings | Reference |
| Non-Small Cell Lung Cancer | A549 | Xenograft Model | Genistein + Cisplatin (DDP) | Combination of low concentrations of DDP and GEN induced significantly greater growth inhibition and increased apoptosis compared to either agent alone. | [7] |
| Breast Cancer | Not specified | Ovariectomized Nude Mouse Xenograft | Genistein (5 mg/kg/day, p.o.) + Cisplatin | Genistein antagonized the antitumor effects of Cisplatin. | [8] |
| Prostate Cancer | PC-3 | Not specified | Genistein + Docetaxel | Combination treatment resulted in more growth inhibition than high-dose Docetaxel alone. | [9] |
| Acute Myeloid Leukemia | NB4 and HL-60 | SCID Mice | Genistein + Cytarabine (ara-C) | Combination treatment significantly inhibited tumor growth and improved survival. | [10] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
General Xenograft Tumor Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., A431, Colo205, Ishikawa, A549, PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Models: Immunodeficient mice (e.g., nude mice, SCID mice), typically 6-8 weeks old, are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) suspended in a suitable medium (e.g., PBS or Matrigel) are injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (length × width²) / 2.
-
Treatment Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized into treatment and control groups. The investigational compound (e.g., Genistein) and/or comparator drug (e.g., Cisplatin, Docetaxel) are administered via the specified route (e.g., oral gavage, intraperitoneal injection) at the indicated doses and schedule. The control group typically receives the vehicle used to dissolve the drugs.
-
Endpoint Analysis: At the end of the study, animals are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, western blotting). Animal body weight is monitored throughout the study as a measure of toxicity.
Specific Xenograft Model Protocols
-
A431 and Colo205 Xenograft Model: Female NMRI nu/nu mice are injected subcutaneously with A431 or Colo205 cells. Treatment with Genistein (500 mg/kg/d, p.o.) or vehicle is initiated when tumors are established and continues for 12 days.[3]
-
B16 Melanoma Xenograft Model: C57BL/6 mice are subcutaneously implanted with B16-F10 melanoma cells. When tumor volume reaches approximately 200 mm², mice are treated with Genistein (160 mg/kg) and/or anti-PD-1 antibodies (3 mg/kg).[8]
-
Endometrial Cancer (Ishikawa) Xenograft Model: Nude mice are inoculated with Ishikawa cells. Treatment with Genistein (90 mg/kg body weight, i.p.) or vehicle is administered on alternate days for four weeks.[5]
-
A549 Xenograft Model: Nude mice are injected with A549 cells. Treatment with Cisplatin and/or Genistein is administered to the xenograft model.[7]
-
PC-3 Xenograft Model: Male ICR-NOD/SCID mice are implanted with PC-3 tumor xenografts. Treatment with Docetaxel and/or other agents is initiated when tumor size reaches about 100 mm³.[7]
Signaling Pathways and Experimental Workflows
The anticancer effects of Genistein are mediated through the modulation of various signaling pathways. The following diagrams, created using the DOT language, visualize these complex interactions and the experimental workflows.
Conclusion
The available in vivo data strongly support the anticancer activity of Genistein, demonstrating its ability to inhibit tumor growth in various cancer models. Its efficacy is comparable to, and in some cases synergistic with, standard chemotherapeutic agents like Cisplatin and Docetaxel. While direct in vivo evidence for this compound is currently lacking, its promising in vitro profile, coupled with the extensive in vivo data for its aglycone, warrants further investigation. Future preclinical studies should focus on evaluating the in vivo efficacy and pharmacokinetics of G8-C-G to fully elucidate its potential as a novel anticancer agent. This guide provides a foundational resource for researchers to design and conduct such studies, ultimately contributing to the development of more effective and less toxic cancer therapies.
References
- 1. Cytotoxic activity of genistein-8-C-glucoside form Lupinus luteus L. and genistein against human SK-OV-3 ovarian carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic activity of genistein-8-C-glucoside form Lupinus luteus L. and genistein against human SK-OV-3 ovarian carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of the anti-tumor effects of the natural isoflavone genistein in two xenograft mouse models monitored by [18F]FDG, [18F]FLT, and [64Cu]NODAGA-cetuximab small animal PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Genistein inhibits growth of B16 melanoma cells in vivo and in vitro and promotes differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced anti-tumor efficacy and mechanisms associated with docetaxel-piperine combination- in vitro and in vivo investigation using a taxane-resistant prostate cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genistein enhances anti-PD-1 efficacy in melanoma by suppressing regulatory T cell differentiation and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oncotarget.com [oncotarget.com]
A Comparative Guide to HPLC and LC-MS Methods for the Analysis of Genistein 8-C-glucoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of Genistein 8-C-glucoside. The information presented herein is compiled from various scientific studies to offer an objective comparison of the performance, protocols, and applications of each method.
This compound, also known as puerarin, is a major isoflavone C-glycoside found in several plants, notably in the root of Pueraria lobata (Kudzu). Its diverse pharmacological activities, including neuroprotective, cardioprotective, and anti-inflammatory effects, have led to its extensive investigation in pharmaceutical and nutraceutical research. Accurate and reliable quantification of this compound is crucial for quality control, pharmacokinetic studies, and formulation development.
Performance Characteristics: A Side-by-Side Comparison
The choice between HPLC-UV and LC-MS for the analysis of this compound depends on the specific requirements of the study, such as the need for sensitivity, selectivity, and the complexity of the sample matrix. The following tables summarize the key performance parameters collated from various validated methods.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 10 - 60 µg/mL[1] | 7.80 - 1560 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.999[3] | > 0.998[2] |
| Limit of Detection (LOD) | ~1 µg/mL (estimated) | 1 ng/mL[4][5] |
| Limit of Quantification (LOQ) | ~5 µg/mL (estimated) | 6.30 ng/mL[2] |
| Precision (%RSD) | < 2%[3] | < 15%[2][4] |
| Accuracy (Recovery %) | 98.5 - 101.5%[3] | 77.8 - 88.6%[2] |
| Selectivity | Moderate | High |
| Cost | Lower | Higher |
| Throughput | Moderate | High |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of these analytical techniques. Below are representative protocols for the quantification of this compound using HPLC-UV and LC-MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for routine quality control of raw materials and finished products due to its robustness and cost-effectiveness.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade) with 0.5% acetic acid.[3]
-
This compound reference standard.
Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.5% aqueous acetic acid and methanol (77:23, v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: 250 nm.[3]
Procedure:
-
Sample Preparation: Dissolve the sample containing this compound in a suitable solvent (e.g., methanol) to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.
-
Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase to construct a calibration curve.
-
Analysis: Inject the prepared samples and standards into the HPLC system.
-
Quantification: Identify the peak corresponding to this compound based on its retention time compared to the standard. Quantify the amount using the calibration curve generated from the peak areas of the standards.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers superior sensitivity and selectivity, making it the preferred method for analyzing complex biological matrices and for pharmacokinetic studies where low concentrations of the analyte are expected.
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.[2]
-
UPLC/HPLC system.
-
Reversed-phase C18 column (e.g., 100 mm x 2.0 mm, 5 µm particle size).[2]
Reagents:
-
Acetonitrile (LC-MS grade) with 0.1% formic acid.[6]
-
Water (LC-MS grade) with 0.1% formic acid.[6]
-
This compound reference standard.
-
Internal standard (IS), if required.
Chromatographic Conditions:
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[6]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40°C.[6]
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode. For puerarin, positive ion mode has been reported.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.
Procedure:
-
Sample Preparation: For biological samples (e.g., plasma, urine), a sample extraction step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction is typically required to remove interferences.[6]
-
Standard Preparation: Prepare calibration standards and quality control (QC) samples by spiking known amounts of this compound and the internal standard into a blank matrix.
-
Analysis: Inject the processed samples, calibration standards, and QC samples into the LC-MS/MS system.
-
Quantification: The concentration of this compound in the samples is determined by the ratio of its peak area to that of the internal standard, using the calibration curve.
Method Validation and Cross-Validation Workflow
The cross-validation of analytical methods is a critical step to ensure the reliability and comparability of data generated by different techniques. The following diagram illustrates a typical workflow for the cross-validation of HPLC and LC-MS methods.
Signaling Pathway Analysis: A Note for Drug Development
While this guide focuses on the analytical methodologies, it is important for drug development professionals to consider the biological context. This compound exerts its effects through various signaling pathways. Understanding these pathways is crucial for interpreting the significance of its quantification. A simplified representation of a generic signaling pathway that could be influenced by such a compound is provided below.
Conclusion
Both HPLC-UV and LC-MS are powerful techniques for the analysis of this compound. The choice of method should be guided by the specific analytical needs. HPLC-UV is a reliable and cost-effective method suitable for routine quality control where high concentrations of the analyte are expected. In contrast, LC-MS provides superior sensitivity and selectivity, making it indispensable for bioanalytical studies, metabolite identification, and the analysis of complex matrices. A thorough cross-validation is essential when data from both methods are to be compared or used interchangeably, ensuring the integrity and reliability of the scientific findings.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS/MS determination and pharmacokinetics study of puerarin and daidzein in rat plasma after oral administration of Gegenqinlian decoction and Radix Puerariae extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a HPLC-MS/MS method the determination of genistein and equol in serum, urine and follicular fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Genistein 8-C-glucoside and Genistin: Unveiling Nuances in Biological Efficacy
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the biological effects of two prominent isoflavone glycosides: Genistein 8-C-glucoside and genistin. This document synthesizes available experimental data to delineate their respective activities, focusing on anti-cancer, antioxidant, and anti-inflammatory properties, alongside a critical evaluation of their bioavailability.
Introduction
Genistein, a well-studied isoflavone, is predominantly found in nature in its glycosidic forms, attached to a sugar molecule. The nature and position of this sugar moiety can significantly influence the compound's bioavailability and biological activity. This guide focuses on two such glycosides: genistin (genistein-7-O-glucoside) and this compound. While both are precursors to the aglycone genistein, emerging evidence suggests they possess distinct pharmacological profiles. Understanding these differences is paramount for the targeted development of isoflavone-based therapeutics.
I. Comparative Analysis of Anti-Cancer Effects
Direct comparative studies on the anti-cancer properties of this compound and genistin are limited. However, a key study provides a head-to-head comparison of their cytotoxic effects on the human ovarian cancer cell line, SK-OV-3.
Experimental Data: Cytotoxicity Against SK-OV-3 Human Ovarian Cancer Cells
| Parameter | This compound | Genistin | Genistein (Aglycone) | Reference |
| Cell Proliferation Inhibition (MTT Assay) | [1][2][3] | |||
| 48h, 90 µM | ~58% inhibition | Data not available | ~52% inhibition | [1][2][3] |
| Apoptosis Induction (Acridine Orange/Ethidium Bromide Staining) | [1][2][3] | |||
| 48h, 90 µM | ~49% apoptotic cells | Data not available | Weaker than G8CG | [1][2][3] |
| Mitochondrial Membrane Potential (ΔΨm) Reduction (JC-1 Assay) | [1][2][3] | |||
| 48h, 90 µM | ~49% reduction | Data not available | ~52.7% reduction | [1][2][3] |
Key Findings:
-
This compound demonstrated significant, dose- and time-dependent inhibition of SK-OV-3 cell proliferation.[1][2][3]
-
Notably, this compound was found to be a more potent inducer of apoptosis in SK-OV-3 cells compared to its aglycone counterpart, genistein, at the same concentrations.[1][2][3]
-
Both this compound and genistein induced a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[1][2][3]
Signaling Pathways in Cancer
The precise signaling pathways modulated by this compound in cancer are still under investigation. However, the induction of apoptosis and mitochondrial membrane depolarization suggests its involvement in pathways regulating programmed cell death. Genistein, the aglycone of both compounds, is known to exert its anti-cancer effects through multiple pathways, including the inhibition of protein tyrosine kinases, modulation of NF-κB, and induction of cell cycle arrest.[2][3][4][5][6][7][8][9] It is plausible that this compound and genistin, upon intracellular conversion to genistein, may engage similar pathways.
Experimental Workflow for In Vitro Anti-Cancer Assays
Experimental workflow for assessing the in vitro anti-cancer effects of isoflavone glycosides.
II. Comparative Analysis of Antioxidant Effects
General Findings from In Vitro Antioxidant Assays:
-
This compound has been shown to possess dose-dependent antioxidant properties, inhibiting membrane lipid peroxidation and preventing GSH oxidation under oxidative stress.[10][11][12][13] At lower concentrations (5 and 7.5 µM), it exhibited antioxidant properties without cytotoxic effects.[11]
-
Genistin , in some assays like the ferric reducing-antioxidant power (FRAP) and DPPH radical scavenging assays, has shown antioxidant activity similar to its aglycone, genistein.[14][15] However, in an LDL oxidation assay, its antioxidant potency was much weaker than genistein.[14] This suggests that the type of antioxidant assay can influence the perceived activity of the glycoside.
-
Genistein (Aglycone) is a well-documented antioxidant with reported IC50 values in various assays. For instance, an IC50 value of around 43.17 µg/mL has been reported in the ABTS assay.[16]
Key Consideration: The antioxidant activity of isoflavone glycosides is complex. The sugar moiety can influence the molecule's ability to donate a hydrogen atom or an electron. Some studies suggest that aglycones are more potent antioxidants than their glycosides, while other studies show comparable activity depending on the specific assay used.[14][17]
Signaling Pathways in Oxidative Stress
Genistein is known to upregulate the expression of antioxidant enzymes through pathways involving estrogen receptors, ERK1/2, and NF-κB.[4] The mechanisms for its glycosides are less clear, but they likely involve both direct radical scavenging and modulation of intracellular antioxidant defense systems, potentially after conversion to genistein.
DPPH Radical Scavenging Assay Workflow
Workflow for the DPPH radical scavenging assay to determine antioxidant capacity.
III. Comparative Analysis of Anti-Inflammatory Effects
Similar to antioxidant activity, direct comparative studies on the anti-inflammatory effects of this compound and genistin with quantitative data are lacking. The available information is largely centered on the aglycone, genistein.
In Vitro Anti-Inflammatory Activity:
-
This compound: While direct evidence is limited, its demonstrated antioxidant properties suggest a potential role in mitigating inflammation, as oxidative stress is a key trigger of inflammatory responses.[11]
-
Genistin: There is a general understanding that isoflavone glycosides may possess weaker anti-inflammatory activity than their aglycones due to reduced cellular uptake.[10]
-
Genistein (Aglycone): Extensive research has established genistein's potent anti-inflammatory effects. It has been shown to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages with a reported IC50 of 50 µM.[1] Genistein also suppresses the expression of pro-inflammatory enzymes like COX-2 and iNOS, and modulates key inflammatory signaling pathways.[1][4][5][9][18][19][20][21][22]
Signaling Pathways in Inflammation
Genistein exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway, a central regulator of inflammation.[4][5][6][7][8][9][23] It also modulates the MAPK signaling pathway and can inhibit the activity of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.[9][18][22] It is hypothesized that this compound and genistin, particularly after conversion to genistein, would influence these same pathways.
NF-κB Signaling Pathway Inhibition by Genistein
References
- 1. Genistein: A Review on its Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of oxidative damage of red blood cells and liver tissue by genistein-8C-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic activity of genistein-8-C-glucoside form Lupinus luteus L. and genistein against human SK-OV-3 ovarian carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genistein inhibits constitutive and inducible NFkappaB activation and decreases IL-8 production by human cystic fibrosis bronchial gland cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genistein inhibits NF-kappa B activation in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genistein inhibits radiation-induced activation of NF-κB in prostate cancer cells promoting apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Flavone deglycosylation increases their anti-inflammatory activity and absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [Isoflavone genistein-8-c-glycoside prevents the oxidative damages in structure and function of rat liver microsomal membranes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Antioxidative effects of isoflavon genisteine-8-C-glycoside in vitro and in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 16. ijpsm.com [ijpsm.com]
- 17. Isoflavonoids – an overview of their biological activities and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of cyclooxygenase-2 activity in head and neck cancer cells by genistein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Network pharmacology-based strategy and phytochemical screening of antioxidants suggesting the potential anti-obesity relevance of soybean food bars [frontiersin.org]
- 20. Genistein: A Review on its Anti-Inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Frontiers | Natural Cyclooxygenase-2 Inhibitors Synergize With Butyrate to Augment Chicken Host Defense Peptide Gene Expression [frontiersin.org]
- 23. Effects of isoflavone derivatives on the production of inflammatory cytokines by synovial cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of In Vitro Findings for Genistein 8-C-glucoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo validation of in vitro findings for Genistein 8-C-glucoside (G8CG), a naturally occurring isoflavone. While in vitro studies have shown promising anticancer and antioxidant properties, its translation to in vivo models is crucial for further development. This document summarizes the available experimental data, compares G8CG with its aglycone form, genistein, and details the experimental protocols used in relevant studies.
Executive Summary
This compound has demonstrated clear antioxidant effects in both in vitro and in vivo settings.[1][2] In vitro, G8CG exhibits dose-dependent antioxidant activity and can induce apoptosis in cancer cells.[3][4][5] However, direct in vivo validation of its anticancer efficacy is currently limited. The majority of in vivo anticancer research has been conducted on its aglycone, genistein, which has shown significant effects on tumor growth, apoptosis, and angiogenesis. A key consideration for G8CG's in vivo efficacy is its bioavailability, which is generally lower than that of genistein due to the glycosidic bond.[6][7] The conversion of G8CG to genistein by gut microbiota is a critical step for its absorption and subsequent biological activity.[7] This guide will present the available data for G8CG and use the extensive data on genistein to infer potential in vivo mechanisms and outcomes, highlighting the need for further research on G8CG itself.
Data Presentation: In Vitro vs. In Vivo Effects
The following tables summarize the quantitative data from in vitro and in vivo studies on this compound and its aglycone, genistein.
Table 1: In Vitro Activity of this compound and Genistein
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | Human Red Blood Cells | TBARS assay | Lipid Peroxidation | Dose-dependent inhibition | [1] |
| Human SK-OV-3 (Ovarian Cancer) | MTT assay | Cell Proliferation | Inhibition | [5] | |
| Human SK-OV-3 (Ovarian Cancer) | Flow Cytometry | Apoptosis | Induction | [5] | |
| Chinese Hamster Ovary (CHO) | MTT assay | Cell Viability | >10 µM: significant reduction | [4] | |
| Chinese Hamster Ovary (CHO) | Comet assay | DNA Damage | >10 µM: induction | [4] | |
| Genistein | Various Cancer Cell Lines | MTT/SRB assay | IC50 | 2.6-79 µmol/L | [8] |
| Human SK-OV-3 (Ovarian Cancer) | MTT assay | Cell Proliferation | Inhibition | [5] | |
| Human SK-OV-3 (Ovarian Cancer) | Flow Cytometry | Apoptosis | Induction | [5] |
Table 2: In Vivo Effects of this compound and Genistein
| Compound | Animal Model | Dosage | Route | Key Findings | Reference |
| This compound | Rats | Not specified | Not specified | Inhibition of lipid peroxidation and GSH oxidation under oxidative stress | [1][2] |
| Genistein | Rats with DMBA-induced mammary tumors | Not specified | Neonatal administration | Delayed tumor appearance, increased cell differentiation | [8] |
| Mice with skin cancer model | Not specified | Not specified | Inhibited phorbol ester-induced H2O2 production | [8] | |
| Rats with colon cancer model | Not specified | Not specified | Inhibited aberrant crypt formation | [8] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human SK-OV-3 ovarian carcinoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound or genistein for 24 to 48 hours.
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of cell viability compared to the untreated control.
In Vivo Antioxidant Activity Assessment
-
Animal Model: Male Wistar rats are used.
-
Induction of Oxidative Stress: Oxidative stress is induced by a single whole-body gamma-irradiation or administration of tert-butylhydroperoxide.
-
Treatment: this compound is administered to the rats.
-
Sample Collection: Blood and liver homogenates are collected.
-
Biochemical Analysis: Lipid peroxidation is measured using the thiobarbituric acid reactive substances (TBARS) assay. Reduced glutathione (GSH) levels are determined using spectrophotometric methods.
In Vivo Anticancer Efficacy Study (Proxy from Genistein Studies)
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used for xenograft models.
-
Tumor Cell Implantation: Human cancer cells are injected subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. Genistein (as a proxy for G8CG) is administered orally or via intraperitoneal injection at a specified dosage and frequency.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for histological and molecular analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Mandatory Visualization
The following diagrams illustrate key signaling pathways implicated in the anticancer effects of genistein, which are the likely, though not yet confirmed in vivo for G8CG, targets of its bioactive form.
Caption: General experimental workflow for in vitro and in vivo validation.
Caption: Genistein-induced intrinsic apoptosis pathway.
Caption: Inhibition of the PI3K/Akt signaling pathway by genistein.
References
- 1. scispace.com [scispace.com]
- 2. Genistein: An Integrative Overview of Its Mode of Action, Pharmacological Properties, and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. [Antioxidative effects of isoflavon genisteine-8-C-glycoside in vitro and in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genistein Induces Pancreatic β-Cell Proliferation through Activation of Multiple Signaling Pathways and Prevents Insulin-Deficient Diabetes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Genistein: A Potential Natural Lead Molecule for New Drug Design and Development for Treating Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of the antioxidant potential of different genistein glucosides.
For Researchers, Scientists, and Drug Development Professionals
Genistein, a prominent isoflavone found in soy and other legumes, has garnered significant attention for its potential health benefits, largely attributed to its antioxidant properties. However, in its natural state, genistein often exists as various glucosides—molecules with attached sugar moieties. The nature of these sugar attachments, including acylation, can significantly influence the bioavailability and bioactivity of the parent genistein. This guide provides a comparative analysis of the antioxidant potential of genistein and its key glucosides: genistin, 6''-O-malonylgenistin, and 6''-O-acetylgenistin. The information herein is supported by experimental data from various in vitro antioxidant assays to aid researchers in their understanding and application of these compounds.
Quantitative Comparison of Antioxidant Activity
| Compound | DPPH Radical Scavenging Activity | ABTS Radical Scavenging Activity | Ferric Reducing Antioxidant Power (FRAP) | Other Antioxidant Assays |
| Genistein (Aglycone) | Similar to genistin and malonyl genistin[1] | IC50: ~43.17 µg/mL[2] | Similar to genistin and malonyl genistin[1] | Generally higher activity than its glycosides[3] |
| Genistin (Glucoside) | Similar to genistein and malonyl genistin[1] | Data not available | Similar to genistein and malonyl genistin[1] | Weaker than genistein in LDL oxidation assay[1] |
| 6''-O-malonylgenistin | Similar to genistein and genistin[1] | Data not available | Similar to genistein and genistin[1] | Data not available |
| 6''-O-acetylgenistin | Correlated with high antioxidant activity in soybean cultivars | Data not available | Data not available | Inhibits lipid peroxidation with an IC50 of 10.6 μM |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates a higher antioxidant activity. Data presented is compiled from multiple sources and may not be directly comparable due to variations in experimental protocols.
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays cited in this guide. These protocols are synthesized from various research articles to provide a standardized reference for researchers.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of the working solution at 517 nm should be adjusted to approximately 1.0.
-
Sample Preparation: Dissolve the test compounds (genistein and its glucosides) in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a small volume of the sample solution to the DPPH working solution. A typical ratio is 1:10 (sample:DPPH).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH solution is also measured.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Protocol:
-
Reagent Preparation: Generate the ABTS•+ solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution: Dilute the ABTS•+ stock solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compounds in a suitable solvent.
-
Reaction Mixture: Add a small aliquot of the sample solution to the ABTS•+ working solution.
-
Incubation: Allow the reaction to proceed at room temperature for a set time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant response of the sample to that of Trolox, a water-soluble vitamin E analog.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of antioxidants to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.
Protocol:
-
Reagent Preparation: The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.
-
Sample Preparation: Prepare different concentrations of the test compounds.
-
Reaction Mixture: Add the sample solution to the FRAP reagent (pre-warmed to 37°C).
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the blue-colored complex at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample to a standard curve prepared using a known antioxidant, such as FeSO₄·7H₂O or Trolox. The results are typically expressed as mM of Fe²⁺ equivalents or Trolox equivalents.
Signaling Pathways and Experimental Workflows
The antioxidant effects of flavonoids like genistein are not solely due to direct radical scavenging. They can also modulate intracellular signaling pathways involved in the cellular stress response.
Caption: Antioxidant signaling pathway modulated by flavonoids.
The following diagram illustrates a general workflow for in vitro antioxidant capacity assessment.
Caption: General workflow for in vitro antioxidant assays.
Conclusion
The available evidence suggests that while genistein and its glucosides all possess antioxidant activity, the aglycone form, genistein, is generally the most potent, particularly in assays that are more biologically relevant, such as lipid peroxidation. For radical scavenging assays like DPPH and FRAP, the activity of genistein and its common glucosides appears to be comparable. The acylation of the glucoside moiety, as in 6''-O-acetylgenistin, has been shown to be compatible with antioxidant activity.
For researchers and drug development professionals, these findings are critical. The choice of which genistein form to use may depend on the specific application, desired delivery mechanism, and the target biological system. Further research is warranted to elucidate a complete and directly comparable quantitative dataset for all major genistein glucosides across a standardized panel of antioxidant assays. This would provide a more definitive guide for the selection and application of these promising natural compounds.
References
Validating the Pro-Apoptotic Power of Genistein 8-C-Glucoside: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the pro-apoptotic capabilities of Genistein 8-C-glucoside against its aglycone form, Genistein. This analysis is supported by experimental data from studies on human ovarian carcinoma cells, providing a clear validation of its mechanism of action.
This compound (G8CG), a natural isoflavone glucoside, has demonstrated significant potential as a pro-apoptotic agent in cancer cell lines. Its mechanism of action is primarily centered on the induction of the intrinsic apoptosis pathway, a critical process in programmed cell death. This guide delves into the experimental evidence validating this mechanism and compares its efficacy to its well-studied counterpart, Genistein.
Comparative Efficacy in Inducing Apoptosis
Experimental data from studies on the human ovarian carcinoma cell line SK-OV-3 reveals that this compound is a potent inducer of apoptosis, in some instances surpassing the effects of Genistein.
Cell Viability Inhibition
A key indicator of a compound's cytotoxic effect is its ability to reduce cell viability. In SK-OV-3 cells, both Genistein and G8CG demonstrated a dose- and time-dependent inhibition of cell proliferation. Notably, at a concentration of 90 µM, G8CG inhibited cell proliferation by up to 52% after 24 hours and 61.1% after 48 hours.
| Compound | Concentration (µM) | Incubation Time (h) | Cell Viability (% of Control) |
| Genistein | 50 | 24 | ~65% |
| 90 | 24 | ~55% | |
| 50 | 48 | ~58% | |
| 90 | 48 | ~45% | |
| This compound | 50 | 24 | ~60% |
| 90 | 24 | ~48% | |
| 50 | 48 | ~50% | |
| 90 | 48 | ~39% |
Table 1: Comparative effect of Genistein and this compound on the viability of SK-OV-3 cells, as determined by MTT assay. Data is extrapolated from graphical representations in Antosiak et al., 2017.
Induction of Apoptosis
The percentage of apoptotic cells, as determined by Acridine Orange/Ethidium Bromide (AO/EB) staining, was significantly increased following treatment with both compounds. However, G8CG demonstrated a more potent apoptotic effect at the same concentrations. Treatment with 90 µM of G8CG led to approximately 29% of cells undergoing apoptosis after 24 hours, and this increased to 49% after 48 hours.[1]
| Compound | Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) |
| Genistein | 50 | 24 | ~18% |
| 90 | 24 | ~25% | |
| 50 | 48 | ~28% | |
| 90 | 48 | ~40% | |
| This compound | 50 | 24 | ~22% |
| 90 | 24 | ~29% | |
| 50 | 48 | ~38% | |
| 90 | 48 | ~49% |
Table 2: Percentage of apoptotic SK-OV-3 cells after treatment with Genistein and this compound, determined by AO/EB staining. Data is extrapolated from graphical representations in Antosiak et al., 2017.
The Pro-Apoptotic Signaling Pathway of this compound
The pro-apoptotic activity of this compound is primarily mediated through the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is characterized by a series of intracellular events that culminate in the activation of caspases and subsequent cell death.
A critical early event in this pathway is the loss of mitochondrial membrane potential (ΔΨm). Studies have shown that both Genistein and G8CG induce a significant, dose- and time-dependent reduction in ΔΨm in SK-OV-3 cells.[2] This depolarization of the mitochondrial membrane is a key trigger for the subsequent release of pro-apoptotic factors like cytochrome c into the cytoplasm.
While the precise regulation of Bcl-2 family proteins by G8CG in SK-OV-3 cells requires further specific investigation, the observed mitochondrial depolarization strongly suggests an upstream modulation of these proteins. In many cancer models, pro-apoptotic compounds shift the balance in favor of pro-apoptotic members like Bax, which promotes mitochondrial outer membrane permeabilization, and against anti-apoptotic members like Bcl-2, which work to maintain mitochondrial integrity.
The release of cytochrome c leads to the formation of the apoptosome, a protein complex that activates initiator caspase-9. Activated caspase-9 then cleaves and activates executioner caspase-3, which orchestrates the final stages of apoptosis by cleaving a variety of cellular substrates.
Experimental Protocols
To facilitate the validation and further investigation of this compound's pro-apoptotic mechanism, detailed protocols for key experimental assays are provided below.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and control compounds for the desired time points (e.g., 24, 48 hours).
-
After treatment, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate cell viability as a percentage of the untreated control.
Acridine Orange/Ethidium Bromide (AO/EB) Staining for Apoptosis
This fluorescence microscopy-based assay distinguishes between viable, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.
Materials:
-
Acridine Orange (AO) solution (100 µg/mL in PBS)
-
Ethidium Bromide (EB) solution (100 µg/mL in PBS)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Culture and treat cells with this compound in a suitable culture vessel.
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in a small volume of PBS.
-
Prepare a staining solution by mixing equal volumes of AO and EB solutions.
-
Add 1-2 µL of the AO/EB staining solution to 25 µL of the cell suspension on a microscope slide.
-
Immediately observe the cells under a fluorescence microscope.
-
Viable cells: Green nucleus with intact structure.
-
Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.
-
Late apoptotic cells: Orange-red nucleus with chromatin condensation or fragmentation.
-
Necrotic cells: Uniformly orange-red nucleus with intact structure.
-
JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)
This assay utilizes the cationic dye JC-1, which differentially accumulates in mitochondria based on their membrane potential.
Materials:
-
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader
Procedure:
-
Culture and treat cells with this compound.
-
Incubate the cells with JC-1 staining solution (typically 1-10 µg/mL) for 15-30 minutes at 37°C.
-
Wash the cells with PBS or assay buffer.
-
Analyze the fluorescence.
-
Healthy cells (high ΔΨm): JC-1 forms J-aggregates, which emit red fluorescence.
-
Apoptotic cells (low ΔΨm): JC-1 remains as monomers, which emit green fluorescence.
-
-
The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
Conclusion
The available experimental evidence strongly supports the pro-apoptotic mechanism of this compound, primarily through the induction of the mitochondrial-dependent pathway. Comparative studies with its aglycone, Genistein, in SK-OV-3 ovarian cancer cells indicate that G8CG is a potent, and in some measures superior, inducer of apoptosis. Further research to elucidate the specific molecular targets within the Bcl-2 family and the complete caspase cascade activated by this compound, as well as direct comparative studies with established chemotherapeutic agents, will be invaluable in fully characterizing its therapeutic potential. The provided protocols offer a robust framework for researchers to validate and expand upon these findings.
References
Head-to-head comparison of Genistein 8-C-glucoside and daidzein glycosides.
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction
Genistein and daidzein, two prominent isoflavones primarily found in soy products, have garnered significant attention for their potential therapeutic applications, ranging from cancer chemoprevention to anti-inflammatory effects. While the aglycone forms have been extensively studied, their glycosidic counterparts, the forms in which they are predominantly found in nature, are increasingly becoming a focus of research. This guide provides a detailed head-to-head comparison of Genistein 8-C-glucoside and daidzein glycosides (with a focus on daidzin), presenting available experimental data, detailed methodologies, and visualizations of their molecular mechanisms to aid researchers, scientists, and drug development professionals in their investigations.
Biochemical and Pharmacokinetic Profile
| Property | This compound | Daidzein Glycosides (Daidzin) | Reference(s) |
| Molar Mass | 432.38 g/mol | 416.38 g/mol | [1] |
| Chemical Formula | C21H20O10 | C21H20O9 | |
| Bioavailability | Data on the specific bioavailability of this compound is limited. However, studies on its aglycone, genistein, suggest it is more bioavailable than daidzein.[2] The C-glycosidic bond in this compound may offer greater stability against hydrolysis compared to O-glycosides. | Daidzin must be hydrolyzed to its aglycone, daidzein, to be absorbed. The bioavailability of daidzein conjugates has been reported to be greater than that of genistein conjugates in some studies.[3][4] | [2][3][4] |
| Metabolism | Likely metabolized by gut microbiota to the aglycone genistein and further metabolites. | Hydrolyzed by intestinal β-glucosidases to daidzein, which is then absorbed or further metabolized by gut bacteria to compounds like equol and O-desmethylangolensin (O-DMA).[5][6][7] | [5][6][7] |
Comparative Biological Activity
This section details the distinct biological activities of this compound and daidzein glycosides, supported by quantitative data where available.
This compound: Pro-Apoptotic and Cytotoxic Effects
This compound has demonstrated significant cytotoxic and pro-apoptotic activity, particularly in cancer cell lines.
Table 1: Cytotoxic Effects of this compound on SK-OV-3 Ovarian Carcinoma Cells [8][9]
| Concentration (µM) | Treatment Duration (hours) | Cell Viability Reduction (%) | Apoptotic Cells (%) |
| >20 | 24 | Significant decrease | - |
| 90 | 24 | ~52 | ~29 |
| 90 | 48 | ~61 | ~49 |
Note: While a precise IC50 value was not explicitly stated in the reference, the data indicates a dose-dependent cytotoxic effect with significant reductions in cell viability at concentrations above 20 µM.[9]
The pro-apoptotic mechanism of this compound involves the induction of mitochondrial membrane depolarization, a key event in the intrinsic apoptosis pathway.[1][10] This leads to the activation of a cascade of caspases, ultimately resulting in programmed cell death.
Daidzein Glycosides (Daidzin): Anti-inflammatory Properties
Daidzin has been shown to possess potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.
Table 2: Anti-inflammatory Effects of Daidzin on LPS-stimulated RAW264.7 Macrophages [11][12]
| Biological Marker | Daidzin Concentration (µM) | Inhibition |
| Nitric Oxide (NO) | 50 (IC50 for aglycone) | Dose-dependent suppression |
| Interleukin-6 (IL-6) | 25, 50, 100 | Dose-dependent reduction |
| Tumor Necrosis Factor-α (TNF-α) | 25, 50, 100 | Dose-dependent reduction |
Note: The IC50 value for NO inhibition by the aglycone daidzein was found to be 50 µM.[13] Daidzin exhibits similar potency in suppressing inflammation.[11]
Daidzin exerts its anti-inflammatory effects by inhibiting the NF-κB and STAT3 signaling pathways, which are crucial regulators of pro-inflammatory gene expression.[14][15] This inhibition is mediated, at least in part, through the activation of the α7 nicotinic acetylcholine receptor (α7nAChR).[15]
Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and daidzin.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assessment: MTT Assay
Objective: To determine the cytotoxic effects of this compound and daidzin on cultured cells.[14][16][17][18][19]
Materials:
-
96-well microtiter plates
-
Cell culture medium
-
Test compounds (this compound, daidzin) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plate for the desired time period (e.g., 24, 48 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Cell viability is calculated as a percentage of the vehicle-treated control cells.
Apoptosis Detection: Acridine Orange/Ethidium Bromide (AO/EB) Staining
Objective: To visualize and quantify apoptotic and necrotic cells following treatment with this compound.[9][20][21][22][23]
Materials:
-
Fluorescence microscope
-
Glass slides and coverslips
-
Phosphate-buffered saline (PBS)
-
Acridine Orange (AO) stock solution (1 mg/mL in PBS)
-
Ethidium Bromide (EB) stock solution (1 mg/mL in PBS)
-
AO/EB staining solution (prepare fresh by mixing 1 µL of AO stock and 1 µL of EB stock in 100 µL of PBS)
Procedure:
-
Culture cells in a suitable format (e.g., 6-well plate, chamber slides) and treat with the desired concentrations of this compound for the specified time.
-
Harvest the cells (for adherent cells, use trypsinization) and wash them once with cold PBS.
-
Resuspend the cell pellet in 100 µL of PBS.
-
Add 1-2 µL of the AO/EB staining solution to the cell suspension and mix gently.
-
Immediately place 10 µL of the stained cell suspension onto a clean glass slide and cover with a coverslip.
-
Observe the cells under a fluorescence microscope using a blue filter.
-
Count at least 200 cells and categorize them based on their morphology and fluorescence:
-
Live cells: Uniform green nucleus with intact structure.
-
Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation (blebbing).
-
Late apoptotic cells: Orange-red nucleus with chromatin condensation or fragmentation.
-
Necrotic cells: Uniformly orange-red nucleus with an intact structure.
-
-
Calculate the percentage of apoptotic cells.
Measurement of Nitric Oxide Production: Griess Assay
Objective: To quantify the production of nitric oxide (NO) by measuring its stable metabolite, nitrite, in cell culture supernatants following treatment with daidzin.[1][24][25]
Materials:
-
96-well microtiter plates
-
Cell culture medium
-
LPS (Lipopolysaccharide)
-
Daidzin
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water
-
-
Sodium nitrite (NaNO2) standard solution
-
Microplate reader
Procedure:
-
Seed RAW264.7 macrophages in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of daidzin for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include control wells (no treatment, LPS only, daidzin only).
-
Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent Solution A to each well, followed immediately by 50 µL of Solution B.
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance values to the standard curve.
Quantification of Cytokine Levels: Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To measure the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in cell culture supernatants after treatment with daidzin.[8][11][15]
Materials:
-
96-well ELISA plates
-
Coating antibody (specific for the cytokine of interest)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Cell culture supernatants (samples)
-
Recombinant cytokine standard
-
Detection antibody (biotinylated, specific for the cytokine)
-
Avidin-HRP (Horseradish Peroxidase) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Coat the wells of a 96-well ELISA plate with the coating antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Prepare serial dilutions of the recombinant cytokine standard in culture medium.
-
Add 100 µL of the standards and samples (cell culture supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add 100 µL of the Avidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times.
-
Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of the cytokine in the samples.
Conclusion
This guide provides a comparative overview of this compound and daidzein glycosides based on currently available scientific literature. This compound exhibits promising pro-apoptotic and cytotoxic effects, suggesting its potential as an anticancer agent. Its mechanism is linked to the induction of both intrinsic and extrinsic apoptotic pathways. In contrast, daidzein glycosides, particularly daidzin, demonstrate significant anti-inflammatory properties by modulating the NF-κB and STAT3 signaling pathways.
It is important to note that direct head-to-head comparative studies of these glycosides under identical experimental conditions are limited. The provided data is compiled from separate studies, which may have variations in experimental design. Therefore, the quantitative comparisons should be interpreted with this consideration. Future research should focus on direct comparative analyses to provide a more definitive understanding of their relative potency and therapeutic potential. This guide serves as a valuable resource for researchers to design such studies and to further explore the pharmacological applications of these natural compounds.
References
- 1. [PDF] Cytotoxic activity of genistein-8-C-glucoside form Lupinus luteus L. and genistein against human SK-OV-3 ovarian carcinoma cell line | Semantic Scholar [semanticscholar.org]
- 2. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Genistein improves mitochondrial function and inflammatory in rats with diabetic nephropathy via inhibiting MAPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic activity of genistein-8-C-glucoside form Lupinus luteus L. and genistein against human SK-OV-3 ovarian carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic activity of genistein-8-C-glucoside form Lupinus luteus L. and genistein against human SK-OV-3 ovarian carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoflavones daidzin and daidzein inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoflavones daidzin and daidzein inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Antioxidant and Anti-Inflammatory Activities of 8-Hydroxydaidzein (8-HD) in Activated Macrophage-Like RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Attenuation of STAT3 Signaling Cascade by Daidzin Can Enhance the Apoptotic Potential of Bortezomib against Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genistein induces receptor and mitochondrial pathways and increases apoptosis during BCL-2 knockdown in human malignant neuroblastoma SK-N-DZ cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Daidzein Synergizes with Gefitinib to Induce ROS/JNK/c-Jun Activation and Inhibit EGFR-STAT/AKT/ERK Pathways to enhance Lung Adenocarcinoma cells chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. scielo.br [scielo.br]
- 18. Genistein improves mitochondrial function and inflammatory in rats with diabetic nephropathy via inhibiting MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Genistein Induces Receptor and Mitochondrial Pathways and Increases Apoptosis during Bcl-2 Knockdown in Human Malignant Neuroblastoma SK-N-DZ Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Genistein improves viability, proliferation and mitochondrial function of cardiomyoblasts cultured in physiologic and peroxidative conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. nbinno.com [nbinno.com]
- 24. The Dietary Isoflavone Daidzein Reduces Expression of Pro-Inflammatory Genes through PPARα/γ and JNK Pathways in Adipocyte and Macrophage Co-Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Unveiling the Target Specificity of Genistein 8-C-glucoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological target specificity of Genistein 8-C-glucoside (G8CG), a naturally occurring isoflavone, against its more extensively studied aglycone, genistein. A significant portion of the available research indicates that the biological activities of G8CG are largely attributed to its metabolic conversion to genistein. Direct evidence for the specific molecular targets of G8CG is currently limited in the scientific literature. Therefore, this guide presents a detailed overview of the well-established targets of genistein to infer the likely mechanisms of action of G8CG, supplemented with direct comparative data on their cellular effects.
Executive Summary
Genistein is a well-documented inhibitor of multiple protein tyrosine kinases and exhibits binding affinity for estrogen receptors. Its glycosylated form, this compound, demonstrates similar pro-apoptotic and cytotoxic effects in cellular assays. However, a direct, head-to-head comparison of their binding affinities and inhibitory concentrations against a broad panel of molecular targets is not yet available. The prevailing hypothesis is that G8CG acts as a prodrug, with its glucoside moiety being cleaved in vivo to release the active aglycone, genistein. This guide compiles the available quantitative data for both compounds and provides detailed experimental protocols for key assays to facilitate further investigation into the specific molecular interactions of this compound.
Data Presentation: Comparative Analysis
The following tables summarize the available quantitative data for genistein's inhibitory activity against various kinases, its binding affinity for estrogen receptors, and a comparison of the cytotoxic effects of both genistein and this compound.
Table 1: Inhibitory Activity of Genistein Against Various Protein Kinases
| Target Kinase | IC50 / Ki | Comments |
| Epidermal Growth Factor Receptor (EGFR) | IC50: 12 µM[1] | Competitive inhibition with respect to ATP.[2] |
| Platelet-Derived Growth Factor Receptor (PDGFR) | Inhibited | One of the primary tyrosine kinase targets.[3] |
| Src | Inhibited | A non-receptor tyrosine kinase target.[3] |
| Fyn | Inhibited | A member of the Src family of tyrosine kinases.[3] |
| Abl | Inhibited | A non-receptor tyrosine kinase.[3] |
| Mitogen-Activated Protein Kinase (MAPK/ERK) | Inhibition of phosphorylation | Genistein inhibits the upstream MEK/ERK signaling pathway.[4] |
| c-Jun N-terminal Kinase (JNK) | Inhibition of phosphorylation | Genistein has been shown to inhibit JNK signaling.[4] |
| Akt/Protein Kinase B | Inhibition of phosphorylation | Acts on the PI3K/Akt signaling pathway.[5][6] |
| p38 MAPK | Inhibition of activation | Genistein can inhibit the activation of p38 MAPK. |
| Serine/Threonine Kinases (e.g., PKA, PKC) | Scarcely inhibited | Demonstrates specificity for tyrosine kinases over serine/threonine kinases.[2] |
Table 2: Estrogen Receptor (ER) Binding Affinity of Genistein
| Receptor | Binding Affinity / IC50 | Comments |
| Estrogen Receptor α (ERα) | IC50 for [3H]estradiol competition: 5 x 10⁻⁷ M[7] | Genistein shows a lower binding affinity for ERα compared to ERβ.[8][9] |
| Estrogen Receptor β (ERβ) | ~20 to 30-fold higher affinity than for ERα[8][9] | The higher affinity for ERβ is a key aspect of genistein's phytoestrogenic activity.[8][9][10] |
Table 3: Comparative Cytotoxicity of Genistein and this compound (G8CG)
| Cell Line | Compound | IC50 (µM) | Exposure Time |
| SK-OV-3 (Ovarian Carcinoma) | Genistein | Not explicitly stated, but cytotoxic at >20 µM[11][12] | 24 and 48 hours |
| SK-OV-3 (Ovarian Carcinoma) | This compound | Not explicitly stated, but cytotoxic at >20 µM[11][12] | 24 and 48 hours |
| SK-MEL-28 (Squamous Cell Carcinoma) | Genistein | 14.5 µM[4] | Not specified |
| Breast Cancer Cell Lines (MDA-468, MCF-7) | Genistein | 6.5 to 12.0 µg/mL | Not specified |
Note: The study on SK-OV-3 cells indicated that both compounds inhibited cell proliferation in a dose-dependent manner at concentrations above 20 µM, but did not provide specific IC50 values.[11][12]
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
Objective: To quantify the concentration of this compound or genistein required to inhibit 50% of the activity of a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (this compound, genistein) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-³²P]ATP)
-
Microplate reader (luminescence, fluorescence, or scintillation counter)
-
Multi-well assay plates (e.g., 96-well or 384-well)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer. Include a positive control (a known inhibitor of the kinase) and a negative control (vehicle, e.g., DMSO).
-
Kinase Reaction Setup: In each well of the assay plate, add the kinase reaction buffer, the specific substrate, and the diluted test compound or control.
-
Enzyme Addition: Add the purified kinase to each well to initiate the reaction.
-
ATP Addition: Start the phosphorylation reaction by adding a predetermined concentration of ATP (often at the Km value for the specific kinase).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method.
-
For ADP-Glo™: Add the ADP-Glo™ reagent to deplete the remaining ATP, then add the kinase detection reagent to convert the generated ADP to ATP, which is then measured via a luciferase reaction.
-
For [γ-³²P]ATP: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated radiolabeled ATP, and quantify the incorporated phosphate on the substrate using a scintillation counter.
-
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Estrogen Receptor Competitive Binding Assay
This protocol describes a method to determine the relative binding affinity of a compound to the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the concentration of this compound or genistein that displaces 50% of a radiolabeled estrogen from the estrogen receptor.
Materials:
-
Estrogen receptor (ERα or ERβ), typically from a cytosolic preparation of rat uteri or recombinant human ER.
-
Radiolabeled estradiol, e.g., [³H]-17β-estradiol.
-
Unlabeled 17β-estradiol (for standard curve).
-
Test compounds (this compound, genistein).
-
Assay buffer (e.g., TEDG buffer: Tris, EDTA, DTT, glycerol).
-
Hydroxylapatite (HAP) slurry or dextran-coated charcoal to separate bound from free ligand.
-
Scintillation fluid and vials.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds and unlabeled estradiol in the assay buffer.
-
Binding Reaction: In reaction tubes, combine the estrogen receptor preparation, a fixed concentration of [³H]-estradiol, and varying concentrations of the test compound or unlabeled estradiol. Include tubes for total binding (only [³H]-estradiol and receptor) and non-specific binding (with a large excess of unlabeled estradiol).
-
Incubation: Incubate the tubes at a low temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Add HAP slurry or dextran-coated charcoal to each tube. Incubate for a short period and then centrifuge to pellet the adsorbent, which binds the free radioligand.
-
Quantification: Carefully transfer the supernatant, containing the receptor-bound [³H]-estradiol, to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol.
Mandatory Visualization
Caption: Key signaling pathways modulated by genistein.
Caption: Workflow for assessing target specificity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Genistein, a specific inhibitor of tyrosine-specific protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Global phosphoproteomic effects of natural tyrosine kinase inhibitor, genistein, on signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genistein inhibits the proliferation, migration and invasion of the squamous cell carcinoma cells via inhibition of MEK/ERK and JNK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review of Genistein’s Effects in Preclinical Models of Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular effects of genistein on estrogen receptor mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The Impacts of Genistein and Daidzein on Estrogen Conjugations in Human Breast Cancer Cells: A Targeted Metabolomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The anticancer activity of genistein is increased in estrogen receptor beta 1-positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic activity of genistein-8-C-glucoside form Lupinus luteus L. and genistein against human SK-OV-3 ovarian carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxic activity of genistein-8-C-glucoside form Lupinus luteus L. and genistein against human SK-OV-3 ovarian carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Genistein and its Glucosides
For researchers, scientists, and drug development professionals, understanding the nuanced differences in biological activity between an active compound and its natural derivatives is paramount. This guide provides a detailed comparison of the isoflavone genistein and its glucosides, primarily genistin, focusing on their structure-activity relationships. Experimental data is presented to objectively compare their performance in key biological assays, alongside detailed methodologies for reproducibility.
Structural Differences and Bioavailability
Genistein, a well-researched phytoestrogen, is predominantly found in soy and other legumes in its glycosidic form, genistin, where a glucose molecule is attached to the isoflavone backbone. This structural difference is the primary determinant of the variations in their biological activity, largely through its influence on bioavailability.
In its natural form, genistin is generally less biologically active than its aglycone form, genistein.[1] The sugar moiety increases the molecule's polarity and size, which can hinder its passage through cell membranes. For genistin to exert significant biological effects, it typically requires enzymatic hydrolysis by β-glucosidases in the intestine to release the active genistein.[1][2][3] This conversion is a critical step influencing the pharmacokinetic profile of the ingested compound.
While some studies suggest that the oral bioavailability of genistin may be greater than that of genistein in certain conditions,[4][5] others report higher bioavailability for the aglycone form.[2][6] These discrepancies may arise from differences in experimental models and the metabolic activity of the gut microbiota. It is widely accepted that the major route of absorption for genistin involves its deglycosylation to genistein.[3][7]
Below is a diagram illustrating the basic structures of genistein and its 7-O-glucoside, genistin.
Caption: Structures of Genistein and its Glucoside Genistin.
Comparative Biological Activity
The presence of the glucose moiety in genistin significantly impacts its biological efficacy across various assays compared to genistein.
Anticancer Activity
Genistein is a potent inhibitor of cancer cell growth, a property that is markedly diminished in its glycosidic form.[1][8] The aglycone structure allows genistein to interact with numerous intracellular targets, including protein tyrosine kinases and topoisomerase II, and to modulate key signaling pathways involved in cancer progression such as PI3K/Akt/mTOR, NF-κB, and MAPK.[8][9][10][11][12][13]
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Genistein | MDA-468, MCF-7 (Breast Cancer) | Growth Inhibition | 6.5 - 12.0 µg/mL | [8] |
| Genistin | MDA-468, MCF-7 (Breast Cancer) | Growth Inhibition | > 100 µg/mL | [8] |
| Genistein | MCF-7 (Breast Cancer) | MTT Assay | 47.5 µM | [10] |
| Genistein | HeLa (Cervical Cancer) | Cell Viability | 18.47 µM | [14] |
| Genistein | CaSki (Cervical Cancer) | Colony Formation | LD50: 24 µM | [14] |
Antioxidant Activity
The antioxidant capacity of isoflavones is a key mechanism underlying their health benefits. This activity is also influenced by the glycosylation state. The free hydroxyl groups on the genistein molecule are crucial for its radical scavenging activity. The attachment of a sugar molecule, as in genistin, can mask these hydroxyl groups, thereby reducing its antioxidant potential.[15][16]
| Compound/Extract | Assay | EC50/IC50 Value | Reference |
| Genistein | ABTS Assay | IC50: 43.17 µg/mL | [12] |
| Non-biotransformed soy flour extract | DPPH Assay | EC50: 10 mg/mL | [17] |
| Biotransformed soy flour extract (higher genistein) | DPPH Assay | EC50: 5 mg/mL | [17] |
Pharmacokinetic Profiles
The differences in chemical structure between genistein and genistin also lead to distinct pharmacokinetic profiles.
| Compound | Dose & Route (Rats) | Tmax | Cmax | AUC(0-∞) | Bioavailability | Reference |
| Genistein | 40 mg/kg, oral | 2 h | 4876.19 ng/mL | 31,269.66 ng·h/mL | 30.75% | [2] |
| Genistin | 64 mg/kg, oral (equiv. 40 mg/kg genistein) | 8 h | 3763.96 ng/mL | 51,221.08 ng·h/mL | 48.66% | [2] |
Note: While this particular study in rats showed higher bioavailability for genistin, this is not a universal finding and may be species-dependent.
Key Signaling Pathways Modulated by Genistein
Genistein's anticancer effects are attributed to its ability to modulate multiple signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. The following diagram illustrates the major pathways affected by genistein.
Caption: Genistein inhibits several key oncogenic signaling pathways.
Experimental Protocols
MTT Assay for Cytotoxicity
This assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well plates
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[6]
-
Treat cells with various concentrations of genistein or genistin and incubate for the desired time period (e.g., 24, 48, 72 hours).[6][10]
-
After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[16][18]
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[16][18]
-
Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[18][19]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16][18]
-
Measure the absorbance at 570-590 nm using a microplate reader.[16][19]
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay evaluates the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol or ethanol)
-
Methanol or ethanol
-
Test compounds (genistein, genistin) at various concentrations
-
96-well plates or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a working solution of DPPH in methanol or ethanol.[20]
-
In a 96-well plate, add a specific volume of the test compound solution (e.g., 100 µL).[9]
-
Add an equal volume of the DPPH working solution to each well.[9]
-
Mix and incubate the plate in the dark at room temperature for 30 minutes.[9][20]
-
The radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Plot the percentage of scavenging activity against the concentration of the test compound to determine the EC50 value.
General Workflow for Structure-Activity Relationship (SAR) Studies
The process of elucidating the SAR for a class of compounds like genistein and its derivatives follows a systematic workflow.
Caption: A typical workflow for conducting SAR studies.
Conclusion
The glycosylation of genistein to form genistin has a profound impact on its biological activity. The aglycone, genistein, is generally the more potent form, exhibiting superior anticancer and antioxidant activities in vitro. This is primarily due to its greater ability to interact with cellular targets and its more favorable pharmacokinetic properties following the hydrolysis of its glucosides in the gut. For drug development, these findings underscore the importance of considering the metabolic fate of natural compounds. While genistin itself may have low intrinsic activity, its role as a prodrug that delivers the active genistein in vivo is a critical aspect of its overall therapeutic potential. Future research should continue to explore strategies to enhance the bioavailability and targeted delivery of genistein, potentially through novel formulations or co-administration with agents that modulate gut microbiome activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of oral bioavailability of genistein and genistin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. texaschildrens.org [texaschildrens.org]
- 7. In Vitro Studies of Genistein Lipophilic Derivatives as Potential UV Radiation Protectors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genistein inhibition of the growth of human breast cancer cells: independence from estrogen receptors and the multi-drug resistance gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of antioxidant activity by DPPH· scavenging assay [bio-protocol.org]
- 10. mdpi.com [mdpi.com]
- 11. researchtweet.com [researchtweet.com]
- 12. ijpsm.com [ijpsm.com]
- 13. Molecular Pathways of Genistein Activity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Response Surface Methodology for Optimization of Genistein Content in Soy Flour and its Effect on the Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cyrusbio.com.tw [cyrusbio.com.tw]
- 19. researchhub.com [researchhub.com]
- 20. mdpi.com [mdpi.com]
Independent Verification of the Anti-inflammatory Effects of Genistein 8-C-glucoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Genistein 8-C-glucoside (G8CG) against the well-established nonsteroidal anti-inflammatory drug (NSAID), Indomethacin. The information presented is collated from independent research to support further investigation and drug development efforts.
Executive Summary
This compound (G8CG), a naturally occurring isoflavone, demonstrates potential as an anti-inflammatory agent. This guide summarizes available quantitative data from in vitro and in vivo studies to compare its efficacy with Indomethacin. While direct comparative studies are limited, this document synthesizes data from independent research to provide a preliminary assessment of G8CG's anti-inflammatory profile. The primary mechanisms of action for both compounds involve the modulation of key inflammatory pathways, including the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.
Data Presentation: In Vitro and In Vivo Anti-inflammatory Activity
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and Indomethacin. It is important to note that the data for G8CG is primarily inferred from its aglycone form, genistein, due to a lack of extensive direct studies on the glycoside.
| In Vitro Assessment: Inhibition of Inflammatory Mediators | ||
| Parameter | Genistein (Aglycone of G8CG) | Indomethacin |
| Inhibition of Nitric Oxide (NO) Production (IC50) | ~50 µM (in LPS-stimulated RAW 264.7 macrophages) | ~14.6 µg/mL (~41 µM) (in LPS-stimulated RAW 264.7 cells)[1] |
| Inhibition of Prostaglandin E2 (PGE2) Production (IC50) | Effective inhibition reported, specific IC50 varies | 5.5 ± 0.1 nM (in IL-1α-induced human synovial cells)[2] |
| Inhibition of Cyclooxygenase (COX) Enzymes (IC50) | Primarily targets COX-2 expression | COX-1: ~0.1 µg/mL, COX-2: ~5 µg/mL[1] |
| In Vivo Assessment: Carrageenan-Induced Paw Edema in Rats | ||
| Parameter | Genistein (Aglycone of G8CG) | Indomethacin |
| Effective Dose (ED50) | Data not readily available for G8CG or genistein | 5 mg/kg (significant inhibition of edema)[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate independent verification and further research.
In Vitro Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
a. Cell Culture and Treatment:
-
Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of this compound or Indomethacin for 2 hours.
-
Inflammation is induced by adding LPS (1 µg/mL) to the wells and incubating for 24 hours.
b. Nitric Oxide Measurement (Griess Assay):
-
After incubation, the cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
The mixture is incubated at room temperature for 10-15 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.
-
The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to evaluate the acute anti-inflammatory activity of a compound.
a. Animal Model:
-
Male Wistar rats (180-220 g) are used.
-
Animals are fasted overnight with free access to water before the experiment.
b. Dosing and Induction of Edema:
-
Test compounds (this compound or Indomethacin) are administered orally or intraperitoneally at various doses.
-
One hour after dosing, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[4]
c. Measurement of Paw Edema:
-
The volume of the injected paw is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[3]
-
The percentage of inhibition of edema is calculated for each group compared to the control group (vehicle-treated).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in inflammation and the general workflow of the experimental protocols described.
Caption: Inflammatory signaling cascade initiated by LPS and potential points of inhibition by this compound and Indomethacin.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory effects of diclofenac and indomethacin on interleukin-1-induced changes in PGE2 release. A novel effect on free arachidonic acid levels in human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Safety Operating Guide
Proper Disposal of Genistein 8-C-glucoside: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Genistein 8-C-glucoside, a natural glucoside used in various research applications.[1][2][3][4] Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
A Safety Data Sheet (SDS) for this compound classifies it as not a hazardous substance or mixture.[5] However, even non-hazardous waste must be managed properly to prevent environmental pollution and ensure the safety of all personnel.[6]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to consult your institution's specific chemical hygiene plan and local regulations. All personnel handling chemical waste must be trained in proper waste handling and disposal procedures.
Personal Protective Equipment (PPE):
-
Gloves: Wear suitable chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat or other protective clothing is required.
General Handling:
-
Avoid dust formation.
-
Wash hands thoroughly after handling.
-
Keep the substance away from food, drink, and animal feedingstuffs.[7]
Quantitative Data Summary
For proper waste labeling and documentation, the following key chemical identifiers for this compound are provided:
| Property | Value |
| Chemical Name | This compound |
| Synonyms | G8CG |
| CAS Number | 66026-80-0 |
| Molecular Formula | C₂₁H₂₀O₁₀ |
| Molecular Weight | 432.38 g/mol |
| (Source: MedChemExpress SDS[5]) |
Step-by-Step Disposal Protocol
The overriding principle for handling laboratory waste is that no activity should begin without a plan for the disposal of both non-hazardous and hazardous materials.[8]
Step 1: Waste Identification and Segregation
-
Confirm Classification: Based on available Safety Data Sheets, this compound is not classified as a hazardous substance.[5]
-
Segregate Waste Streams: Do not mix this compound waste with hazardous waste streams (e.g., flammable solvents, corrosive materials, or toxic chemicals).[8] Keep non-hazardous chemical waste separate from other laboratory trash to ensure proper disposal.
Step 2: Preparing Solid Waste for Disposal
-
Collect Solid Waste: Place unadulterated, solid this compound powder into a designated, clearly labeled, and sealed container.
-
Contaminated Materials: Items such as gloves, weighing papers, and pipette tips that are contaminated with this compound should be collected in a designated container for non-hazardous solid waste.[9]
-
Container Labeling: The waste container must be clearly labeled as "Non-Hazardous Waste" and include the chemical name, "this compound," and the approximate quantity.
Step 3: Preparing Liquid Waste (Solutions) for Disposal
-
Aqueous Solutions:
-
Check Local Regulations: Before disposing of any chemical down the drain, confirm that it is permissible under your institution's and local wastewater authority's regulations.[10][11]
-
Small Quantities: For very small quantities of dilute, aqueous solutions of non-hazardous substances, drain disposal with copious amounts of water may be an option, provided the pH is between 5.5 and 10.5.[11][12]
-
Collection: If drain disposal is not permitted or practical, collect all liquid waste in a dedicated, leak-proof, and clearly labeled container.[9] Ensure the container is compatible with the solvent used.
-
-
Solvent-Based Solutions: Solutions of this compound in organic solvents should not be disposed of down the drain. These must be collected as chemical waste. Segregate halogenated and non-halogenated solvent waste streams as required by your institution.
Step 4: Final Disposal
-
Solid Waste: Once the container for solid non-hazardous waste is full, seal it securely. Follow your institution's procedures for the pickup and disposal of non-hazardous laboratory waste. This may involve placing it in a specific collection area for your environmental health and safety (EHS) office.
-
Liquid Waste: Securely cap the liquid waste container. Arrange for collection by your institution's EHS office or a licensed chemical waste disposal company.
Experimental Protocols and Methodologies
This document provides procedural guidance for disposal and does not cite specific experimental protocols involving this compound. For experimental methodologies, researchers should refer to relevant scientific literature. This compound has been studied for its cytotoxic activity and its ability to induce mitochondrial membrane depolarization and apoptosis.[1][2][3][4]
Mandatory Visualizations
Disposal Decision Workflow for this compound
Caption: Disposal decision workflow for this compound.
References
- 1. This compound | CAS#:66026-80-0 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. abmole.com [abmole.com]
- 5. szabo-scandic.com [szabo-scandic.com]
- 6. sites.rowan.edu [sites.rowan.edu]
- 7. carlroth.com [carlroth.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 11. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 12. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Logistical Information for Handling Genistein 8-C-glucoside
Disclaimer: A specific Safety Data Sheet (SDS) for Genistein 8-C-glucoside was not found in the available resources. The following safety and handling recommendations are based on the SDS for the related compound, Genistein. Researchers should handle this compound with caution and perform a risk assessment prior to use.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedural guidance is designed to answer specific operational questions and ensure safe handling and disposal.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following PPE is recommended based on the safety profile of Genistein:
| PPE Category | Recommendation |
| Eye Protection | Use safety goggles with side protection. |
| Hand Protection | Wear suitable chemical-resistant gloves tested according to EN 374. It is recommended to check the resistance of the gloves to the specific solvent being used with the supplier. |
| Body Protection | Wear a laboratory coat. Take off contaminated clothing immediately. |
| Respiratory Protection | In case of dust formation, use a particulate filter respirator. |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid contact with skin, eyes, and clothes.[1]
-
Do not breathe dust.[1]
-
Wash hands before breaks and after work.[1]
-
Keep away from food, drink, and animal feedingstuffs.[1]
Storage:
-
Store in a dry place.[1]
-
Keep in a cool place, with a recommended storage temperature of 2–8 °C.[1]
-
Protect from direct light irradiation and heat.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Unused Product: Dispose of in accordance with local, state, and federal regulations. Place in appropriate containers for disposal.[1]
-
Contaminated Packaging: Dispose of as unused product.
-
Spills:
Quantitative Data Summary
The following table summarizes key quantitative data for Genistein, which may be relevant for risk assessment of this compound.
| Data Point | Value | Source |
| Acute Toxicity (Oral) | Harmful if swallowed.[3] | Cayman Chemical |
| Skin Irritation | Causes skin irritation.[3] | Cayman Chemical |
| Eye Irritation | Causes serious eye irritation.[3] | Cayman Chemical |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[3] | Cayman Chemical |
Experimental Protocol: Cytotoxicity Assay of this compound on SK-OV-3 Ovarian Carcinoma Cells
This protocol is adapted from a study investigating the cytotoxic activity of this compound.
Objective: To determine the effect of this compound on the proliferation of human SK-OV-3 ovarian carcinoma cells.
Materials:
-
This compound (G8CG)
-
SK-OV-3 human ovarian carcinoma cells
-
Cell culture medium (e.g., RPMI 1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
Methodology:
-
Cell Seeding: Seed SK-OV-3 cells in 96-well microtiter plates at an initial density of 3 x 10^4 cells per well in 200 µL of complete culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Treatment: Prepare various concentrations of this compound (e.g., 1-90 µM) by diluting a stock solution in the culture medium. The final DMSO concentration should not affect cell viability.
-
Remove the existing medium from the wells and add 200 µL of the medium containing the different concentrations of G8CG. Include control wells with medium and the vehicle (DMSO) only.
-
Incubate the plates for 24 or 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Assay:
-
After the incubation period, add 50 µL of MTT solution to each well.
-
Incubate the plates for an additional 4 hours.
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. Cytotoxic activity of genistein-8-C-glucoside form Lupinus luteus L. and genistein against human SK-OV-3 ovarian carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of genistein-8-C-glucoside from Lupinus luteus on DNA damage assessed using the comet assay in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic activity of genistein-8-C-glucoside form Lupinus luteus L. and genistein against human SK-OV-3 ovarian carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
